molecular formula C6H7ClFN3 B1358186 3-Fluoropicolinimidamide hydrochloride CAS No. 246872-67-3

3-Fluoropicolinimidamide hydrochloride

Cat. No.: B1358186
CAS No.: 246872-67-3
M. Wt: 175.59 g/mol
InChI Key: PGSRJYWURHANOG-UHFFFAOYSA-N
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Description

3-Fluoropicolinimidamide hydrochloride is a valuable picolinimidamide derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the construction of novel heterocyclic compounds, particularly in the synthesis of trifluoromethyl pyrimidinones investigated for their potent anti-tubercular activity . This compound provides the essential 2-pyridyl scaffold required for biological activity in these molecules, which have demonstrated bactericidal effects against Myobacterium tuberculosis . Furthermore, fluoropicolinamide derivatives are being explored in oncology research, specifically as targeting agents for theranostic applications against melanoma . These compounds show high binding affinity to melanin and are utilized in the development of radioiodinated molecules for both the imaging and treatment of malignant melanoma . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRJYWURHANOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621751
Record name 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246872-67-3
Record name 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-Fluoropicolinimidamide hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through the Pinner reaction, a classic method for converting nitriles to amidines. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability and binding affinity. The amidine functional group is a versatile handle for further chemical modifications, making this compound a valuable scaffold in drug discovery programs.

Synthetic Pathway Overview: The Pinner Reaction

The most direct and established route to this compound is the Pinner reaction, which proceeds in two main stages from the starting material, 3-Fluoropicolinonitrile.[1][2]

Stage 1: Formation of the Pinner Salt

The synthesis begins with the acid-catalyzed reaction of 3-Fluoropicolinonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms an imino ester intermediate, commonly referred to as a Pinner salt. The reaction is conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile or the Pinner salt.[1][3]

Stage 2: Ammonolysis to the Amidine Hydrochloride

The Pinner salt is then treated with ammonia to form the desired 3-Fluoropicolinimidamide, which is isolated as its hydrochloride salt. This step is typically carried out in an alcoholic solvent.[1]

Synthesis_Pathway Start 3-Fluoropicolinonitrile Pinner_Salt Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt) Start->Pinner_Salt Ethanol, Anhydrous HCl Product This compound Pinner_Salt->Product Ammonia

Caption: Overall synthesis pathway for this compound.

Synthesis of the Starting Material: 3-Fluoropicolinonitrile

The availability of the starting material, 3-Fluoropicolinonitrile, is crucial for this synthesis. Several synthetic routes to this compound have been reported, often starting from more readily available pyridine derivatives.

One common approach involves the cyanation of a 2-halo-3-fluoropyridine, such as 2-chloro-3-fluoropyridine. This nucleophilic substitution reaction replaces the halogen atom with a cyano group, typically using a cyanide salt like potassium cyanide or sodium cyanide.[4] Another potential route is the dehydration of 3-fluoropicolinamide.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step guide for the synthesis of this compound, based on established Pinner reaction procedures.[3]

Experimental_Workflow cluster_pinner_salt Stage 1: Pinner Salt Formation cluster_ammonolysis Stage 2: Ammonolysis and Product Isolation A Dissolve 3-Fluoropicolinonitrile in anhydrous ethanol and cool to 0°C. B Bubble anhydrous HCl gas through the solution. A->B C Stir the reaction mixture at room temperature. B->C D Monitor the reaction by TLC or GC-MS. C->D E Isolate the Pinner salt by filtration. D->E F Suspend the Pinner salt in anhydrous ethanol. G Bubble anhydrous ammonia gas through the suspension. F->G H Stir the reaction mixture. G->H I Filter the reaction mixture to remove ammonium chloride. H->I J Concentrate the filtrate under reduced pressure. I->J K Recrystallize the crude product. J->K

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaNotes
3-Fluoropicolinonitrile97509-75-6C₆H₃FN₂Starting material
Anhydrous Ethanol64-17-5C₂H₅OHReagent and solvent
Anhydrous Hydrogen Chloride7647-01-0HClGaseous reagent
Anhydrous Ammonia7664-41-7NH₃Gaseous reagent
Diethyl Ether (anhydrous)60-29-7(C₂H₅)₂OFor washing

Procedure:

Stage 1: Formation of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 3-Fluoropicolinonitrile (1.0 eq).

  • Add anhydrous ethanol (5-10 volumes) to dissolve the nitrile and cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

  • Continue bubbling HCl until the solution is saturated. The Pinner salt may begin to precipitate.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Stage 2: Synthesis of this compound

  • Suspend the dried Pinner salt in anhydrous ethanol (5-10 volumes) in a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred suspension.

  • After saturation with ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture will contain the product and precipitated ammonium chloride. Filter the mixture to remove the ammonium chloride.

  • Wash the ammonium chloride precipitate with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization of this compound

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring will appear in the range of δ 7.0-8.5 ppm. The N-H protons of the amidinium group will appear as broad signals, and their chemical shift will be concentration and solvent dependent.
¹³C NMR The carbon of the C=N group in the amidinium moiety is expected to appear in the range of δ 150-165 ppm. The carbons of the pyridine ring will also be observable, with their chemical shifts influenced by the fluorine substituent.
IR Spectroscopy A strong C=N stretching vibration is expected in the region of 1640-1680 cm⁻¹. N-H stretching vibrations will be observed as broad bands in the range of 3100-3400 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₆FN₃) at m/z 140.06.[5]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Fluoropicolinonitrile: Handle with care. The safety profile is not extensively studied, but related cyanopyridines can be toxic.

  • Anhydrous Hydrogen Chloride: Corrosive and toxic. Use a gas trap to neutralize excess HCl gas.

  • Anhydrous Ammonia: Corrosive and toxic. Use a gas trap.

  • Ethanol and Diethyl Ether: Highly flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound via the Pinner reaction is a reliable and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield and high purity of the final product. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this important building block for drug discovery and development.

References

  • NROChemistry. Pinner Reaction. (n.d.). Retrieved from [Link]

  • PrepChem. Synthesis of 2-cyanopyridine. (n.d.). Retrieved from [Link]

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  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025).
  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.).
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  • PubChem. This compound. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. Picolinamide. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. (n.d.).
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  • ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637.
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  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis.
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Sources

Physicochemical properties of 3-Fluoropicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoropicolinimidamide Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 246872-67-3), a fluorinated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. This document consolidates available computed data with expertly derived protocols for experimental characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in synthesis and discovery pipelines. We will delve into its chemical identity, theoretical and experimental properties, analytical characterization, stability profile, and safe handling procedures, grounding our discussion in the principles of scientific integrity and causality.

Heterocyclic scaffolds are cornerstones of modern drug discovery, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1] The picolinimidamide moiety, a derivative of pyridine, offers a unique combination of hydrogen bonding capabilities and structural rigidity. The strategic introduction of a fluorine atom onto the pyridine ring, as in 3-Fluoropicolinimidamide, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and alter pKa, thereby optimizing a compound's drug-like characteristics.

This compound serves as a critical building block for accessing novel chemical entities.[2][3] Its hydrochloride salt form is designed to improve solubility and handling of the parent compound. A thorough understanding of its fundamental properties is therefore not merely academic but a prerequisite for its successful and efficient use in multi-step synthetic campaigns and high-throughput screening. This guide provides the necessary theoretical foundation and practical, validated methodologies for its comprehensive characterization.

Chemical Identity and Structural Elucidation

The unambiguous identification of a research compound is the foundation of reproducible science. This compound is precisely defined by the following identifiers and structural features.

Core Identifiers

A summary of the key identification data for this compound is presented below.

IdentifierValueSource
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloridePubChem[4]
CAS Number 246872-67-3PubChem[4]
Molecular Formula C₆H₇ClFN₃PubChem[4]
Molecular Weight 175.59 g/mol PubChem[4]
Canonical SMILES C1=CC(=C(N=C1)C(=N)N)F.ClPubChem[4]
InChI Key PGSRJYWURHANOG-UHFFFAOYSA-NPubChem[4]
Structural Diagram

The chemical structure dictates the compound's reactivity, stereochemistry, and potential for intermolecular interactions.

Caption: Structure of this compound.

Physicochemical Properties: A Blend of Computation and Experimentation

A compound's utility is largely defined by its physical properties. While high-quality experimental data for this compound is not widely published, we can leverage computational predictions and outline robust protocols for empirical determination.

Computed Properties

Computational models provide valuable initial estimates for molecular characteristics. The following data is derived from PubChem's calculations.[4]

PropertyComputed ValueSignificance in Drug Discovery
Polar Surface Area (PSA) 62.8 ŲInfluences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable.
Hydrogen Bond Donors 2The two amine hydrogens of the imidamide group can participate in H-bonding with target proteins.
Hydrogen Bond Acceptors 3The pyridine nitrogen and the two imidamide nitrogens can accept hydrogen bonds.
Rotatable Bond Count 1A low count suggests conformational rigidity, which can be beneficial for binding affinity but may reduce solubility.

Disclaimer: These values are theoretical predictions and must be confirmed by empirical measurement.

Proposed Experimental Protocols for Key Physicochemical Properties

To bridge the gap between theoretical and actual values, the following standard operating procedures are recommended. The causality for each step is explained to ensure the generation of reliable and reproducible data.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Rationale: DSC provides a highly accurate and reproducible melting point (Tm), which is a critical indicator of purity. It also reveals other thermal events like decomposition or polymorphism.

  • Protocol:

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well past the expected melting point (e.g., 250 °C). A controlled heating rate is crucial to ensure thermal equilibrium and accurate peak detection.

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated peak area corresponds to the heat of fusion.

B. Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

  • Rationale: Solubility is a master variable in drug development, impacting everything from formulation to bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.

  • Protocol:

    • System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

    • Incubation: Add an excess of this compound to each buffer in a sealed vial. The excess solid ensures that saturation is achieved.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

    • Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulates.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the RP-HPLC method described in Section 4.

C. pKa Determination via Potentiometric Titration

  • Rationale: The pKa value(s) dictate the ionization state of the molecule at different pH levels, which governs its solubility, permeability, and receptor interactions. The imidamide group and the pyridine ring are both expected to be basic.

  • Protocol:

    • Solution Preparation: Accurately prepare a solution of the compound in deionized water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

    • Titration: Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, then back-titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the inflection points.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of this compound. The following workflow ensures a comprehensive characterization.

G start Bulk Material (3-Fluoropicolinimidamide HCl) identity Identity Confirmation start->identity purity Purity & Impurity Profile start->purity sub_identity ¹H/¹³C NMR Mass Spec (MS) FT-IR Spectroscopy identity->sub_identity stability Stability Assessment purity->stability sub_purity RP-HPLC (Purity, Assay) DSC (Purity) Karl Fischer (Water Content) purity->sub_purity sub_stability Forced Degradation (ICH Q1A) stability->sub_stability release Qualified Material for R&D sub_identity->release sub_purity->release sub_stability->release

Caption: Comprehensive analytical workflow for compound qualification.

Proposed Stability-Indicating RP-HPLC Method
  • Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control. It must be capable of separating the main compound from any potential degradation products or process-related impurities, ensuring that the measured purity is accurate.[5][6]

  • Protocol:

    • Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point due to its versatility for moderately polar compounds.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for basic compounds like picolinimidamides.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes allows for the elution of compounds with a wide range of polarities. This is essential for a stability-indicating method where degradation products may have very different properties from the parent compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detection from 200-400 nm. The optimal quantitation wavelength should be determined from the UV spectrum of the main peak (likely around 260-280 nm for the pyridine chromophore).

    • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structure confirmation. The ¹H NMR should show characteristic aromatic signals for the pyridine ring protons and exchangeable protons for the imidamide NH and NH₂ groups. ¹⁹F NMR would show a singlet for the fluorine atom, confirming its presence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound (as the free base), providing definitive evidence for the molecular formula.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. Expected peaks include N-H stretches (around 3100-3300 cm⁻¹), C=N stretches (around 1640 cm⁻¹), and C-F stretches (around 1200-1300 cm⁻¹).

Stability Profile and Storage Recommendations

Understanding a compound's stability is critical for ensuring its integrity during storage and use. The hydrochloride salt form suggests a susceptibility to hygroscopicity and potential degradation under strongly basic conditions.

Proposed Forced Degradation Study (Stress Testing)
  • Rationale: To develop a truly stability-indicating analytical method and to understand potential degradation pathways, the compound must be subjected to accelerated degradation conditions as per ICH guidelines.[7][8]

  • Workflow:

G start 3-Fluoropicolinimidamide HCl (in solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal Stress (Solid & Solution, 80°C) start->therm photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradants Establish Degradation Profile analysis->report

Caption: Workflow for a forced degradation (stress testing) study.

  • Expected Outcomes: The primary site of hydrolytic instability is likely the imidamide functional group, which could hydrolyze back to the corresponding picolinamide. The fluoropyridine ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions.

Recommended Storage Conditions

Based on the chemical structure and general properties of similar compounds, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and potential oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, biologically active heterocyclic amine salts should be strictly followed.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[11]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Skin: Wash off immediately with soap and plenty of water.[10]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in discovery research. While publicly available experimental data is scarce, this guide provides a robust framework for its comprehensive characterization. By combining computational insights with rigorous, well-rationalized experimental protocols for determining physicochemical properties, developing analytical methods, and assessing stability, researchers can confidently and effectively utilize this compound. Adherence to the proposed analytical workflows and safety precautions will ensure data integrity and user safety, accelerating the path from a promising building block to a novel discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 5-Fluoropicolinimidamide hydrochloride. [Link]

  • ICH. Stability Testing of Drug Substances and Drug Products Q1. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • O'Hagan, D. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Abdel-Moety, E. M., et al. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. Journal of AOAC International. [Link]

  • Baroni, M. C. M., et al. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoropicolinimidamide Hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoropicolinimidamide hydrochloride (CAS No. 246872-67-3), a fluorinated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and pharmaceutical research. For drug development professionals, understanding the core properties, synthesis, and strategic application of such a scaffold is paramount to accelerating the discovery of novel therapeutic agents. This document moves beyond a simple data sheet to offer field-proven insights into the causality behind its utility and the experimental frameworks required for its successful application.

Section 1: Core Physicochemical Properties and Identification

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is a salt, which influences its solubility and handling characteristics compared to its free base. The key computed and identifying properties are summarized below.

PropertyValueSource
CAS Number 246872-67-3PubChem[1]
Molecular Formula C₆H₇ClFN₃PubChem[1]
Molecular Weight 175.59 g/mol PubChem[1]
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloridePubChem[1]
Synonyms 3-fluoropicolinimidamide HCl, 3-Fluoro-pyridine-2-carboxamidine hydrochloridePubChem[1]
Exact Mass 175.0312531 DaPubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 62.8 ŲPubChem[1]

Section 2: The Medicinal Chemist's Perspective: Strategic Value of the Scaffold

The true value of a building block is not merely its structure, but how its constituent parts—the pyridine core, the fluorine substituent, and the imidamide group—work in concert to solve critical challenges in drug design, such as enhancing potency, selectivity, and metabolic stability.[2]

The incorporation of a fluorine atom at the 3-position of the pyridine ring is a well-established strategy in medicinal chemistry.[3] It can profoundly alter the electronic properties of the aromatic system, lowering the pKa of the pyridine nitrogen. This modulation can be critical for optimizing compound solubility, cell permeability, and target engagement by influencing hydrogen bonding capabilities and reducing susceptibility to metabolic oxidation.[3]

The picolinimidamide functional group is a bioisostere of the more common carboxamide. Its basic nature allows it to form strong salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein's active site, a binding mode often inaccessible to neutral amides. This can lead to significant gains in binding affinity and selectivity.[4]

G cluster_0 Core Scaffold: 3-Fluoropicolinimidamide cluster_1 Physicochemical & Pharmacokinetic Impact Pyridine Pyridine Core Solubility Enhances Aqueous Solubility (as HCl salt) Pyridine->Solubility Fluorine 3-Fluoro Group PKa Lowers Pyridine pKa Fluorine->PKa Electron Withdrawing Metabolism Blocks Metabolic Oxidation Fluorine->Metabolism Binding Alters H-Bonding Potential Fluorine->Binding Imidamide 2-Imidamide Group SaltBridge Enables Salt-Bridge Interactions Imidamide->SaltBridge Basic Moiety Imidamide->Solubility

Caption: Strategic impact of functional groups on molecular properties.

Section 3: Recommended Synthesis Pathway

While numerous routes to substituted pyridines exist, a robust and scalable pathway is essential for research applications. The most logical and well-precedented approach to this compound begins with its nitrile analogue, 3-Fluoropicolinonitrile (CAS 97509-75-6).[5][6] The synthesis proceeds via the classic Pinner reaction, a reliable method for converting nitriles into imidates, which are then readily converted to amidines.[7][8]

G cluster_0 Pinner Reaction Start 3-Fluoropicolinonitrile (CAS 97509-75-6) Pinner_Salt Intermediate Pinner Salt (Alkyl Imidate Hydrochloride) Start->Pinner_Salt Anhydrous EtOH, HCl (g) 0°C to RT Ammonolysis Ammonolysis Pinner_Salt->Ammonolysis Isolate or in situ Product 3-Fluoropicolinimidamide HCl (CAS 246872-67-3) Ammonolysis->Product Anhydrous NH₃ in EtOH

Caption: Proposed two-step synthesis via the Pinner reaction.

Experimental Protocol: Pinner Reaction Synthesis

This protocol is a self-validating system designed to ensure anhydrous conditions, which are critical for preventing hydrolysis of the nitrile and intermediate imidate to the corresponding amide.

PART A: Formation of the Pinner Salt

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube (filled with CaCl₂). Maintain the system under a positive pressure of dry argon or nitrogen.

  • Reagent Charging: To the flask, add anhydrous ethanol (10 equivalents). Cool the solvent to 0°C using an ice bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cold ethanol until saturation is achieved. Causality: The reaction is acid-catalyzed; using anhydrous HCl gas prevents the introduction of water, which would lead to undesired ester formation.[9]

  • Nitrile Addition: Dissolve 3-Fluoropicolinonitrile (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred, HCl-saturated ethanol solution at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of the Pinner salt is often indicated by the precipitation of a white solid.

  • Isolation (Optional): The intermediate Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, for amidine synthesis, it is often used directly in the next step.

PART B: Conversion to the Amidine Hydrochloride

  • Reaction Setup: Cool the reaction mixture containing the Pinner salt (or a fresh solution of the isolated salt in anhydrous ethanol) to 0°C.

  • Ammonolysis: Bubble anhydrous ammonia gas through the cold suspension for 2-4 hours, or add a solution of ammonia in ethanol (prepared separately). Causality: Ammonia acts as the nucleophile, displacing the ethoxy group of the imidate to form the thermodynamically stable amidine.[8]

  • Completion and Isolation: After the addition of ammonia, allow the reaction to stir at room temperature for an additional 4-8 hours. Monitor by TLC or LC-MS.

  • Workup: Reduce the solvent volume under reduced pressure. The resulting solid is the crude this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

Section 4: Analytical Characterization Workflow

Confirmation of structure and purity is non-negotiable. A researcher receiving this compound should perform a systematic series of analyses.

G Sample Received Sample: 3-Fluoropicolinimidamide HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Confirm Structure & Proton/Carbon Environment MS Mass Spectrometry (ESI-MS) Sample->MS Confirm Molecular Weight HPLC Purity Assessment (RP-HPLC) Sample->HPLC Quantify Purity Final Verified Compound (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for analytical verification.

Protocol 4.1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is key; DMSO-d₆ will allow for the observation of exchangeable N-H protons.

  • ¹H NMR Analysis: Acquire a standard ¹H spectrum. Expect to see signals in the aromatic region (7.0-9.0 ppm) corresponding to the three pyridine ring protons, with characteristic coupling patterns (doublets, doublet of doublets) influenced by both H-H and H-F coupling. The N-H protons of the amidinium group will likely appear as a broad signal.

  • ¹³C & ¹⁹F NMR Analysis: Acquire ¹³C and ¹⁹F spectra. The ¹³C spectrum will show six distinct carbon signals, with the C-F and adjacent carbons exhibiting characteristic C-F coupling constants. The ¹⁹F spectrum should show a single primary signal, confirming the presence of one fluorine environment.

Protocol 4.2: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

  • Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the mass of 3-Fluoropicolinimidamide. The expected m/z would be approximately 140.06, corresponding to the molecular formula C₆H₇FN₃⁺.

Protocol 4.3: Purity Assessment (RP-HPLC)
  • System: Use a standard Reverse-Phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a robust starting point. (e.g., 5% to 95% B over 10 minutes).

  • Detection: Use a UV detector set to a wavelength where the pyridine chromophore absorbs (e.g., 254 nm or 270 nm).

  • Analysis: Inject a prepared solution of the compound. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Section 5: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, as a matter of sound scientific practice, it must be handled with the precautions appropriate for a novel research chemical and by referencing data for structurally related compounds, such as pyridine hydrochloride.[10][11][12] The primary hazards are likely to be skin/eye irritation and potential toxicity if ingested or inhaled.[13][14]

Precaution CategoryRecommended ActionRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.To prevent skin and eye contact with the potentially irritating powder.[11]
Engineering Controls Handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure.To prevent inhalation of fine dust particles.[12]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture.The hydrochloride salt is hygroscopic and may be reactive with strong oxidizers.[12]
Spill Response In case of a spill, avoid raising dust. Gently sweep up the solid material using an absorbent pad and place it in a sealed container for chemical waste disposal.To contain the spill without creating an inhalation hazard.[10]
First Aid Eyes: Flush with copious amounts of water for at least 15 minutes. Skin: Wash affected area thoroughly with soap and water. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.Standard first aid procedures for exposure to unknown research chemicals.[10]

Conclusion

This compound represents a high-potential molecular tool for the modern drug discovery professional. Its strategically positioned functional groups offer a compelling combination of features for modulating pharmacokinetic properties and achieving potent, specific target interactions. By understanding its fundamental properties, employing robust synthetic and analytical protocols, and adhering to rigorous safety standards, researchers can effectively leverage this building block to construct novel and complex molecular architectures, thereby accelerating the path toward new therapeutic discoveries.

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An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for the complete structural and conformational characterization of 3-Fluoropicolinimidamide hydrochloride. Designed for researchers and professionals in drug development and chemical sciences, this document synthesizes experimental protocols with computational analysis to present a holistic understanding of this fluorinated heterocyclic compound.

Introduction

This compound is a member of the picolinimidamide family, characterized by a pyridine ring substituted with an imidamide group. The presence of a fluorine atom and its formulation as a hydrochloride salt significantly influence its physicochemical properties, including solubility, stability, and intermolecular interactions. A thorough analysis of its three-dimensional structure and conformational dynamics is paramount for understanding its reactivity, potential biological activity, and for rational drug design, as nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals[1].

This guide outlines a multi-faceted approach, combining the definitive solid-state analysis of Single-Crystal X-ray Diffraction with in-solution characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and the theoretical power of computational chemistry to explore its conformational landscape.

Core Molecular Profile

A foundational understanding begins with the molecule's basic chemical and physical properties.

PropertyValueSource
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloridePubChem CID: 22027837[2]
Molecular Formula C₆H₇ClFN₃PubChem CID: 22027837[2]
Molecular Weight 175.59 g/mol PubChem CID: 22027837[2]
Hydrogen Bond Donors 3PubChem CID: 22027837[2]
Hydrogen Bond Acceptors 3PubChem CID: 22027837[2]
Rotatable Bonds 1PubChem CID: 22027837[2]
Polar Surface Area 62.8 ŲPubChem CID: 22027837[2]

Experimental Structural Elucidation Workflow

A robust characterization relies on a combination of techniques to understand the molecule in both its solid and solution states. The following workflow represents a best-practice approach for definitive structural analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Conformational & In-Silico Analysis Synthesis Synthesis of Free Base Salt_Formation HCl Salt Formation Synthesis->Salt_Formation Purification Purification & Isolation Salt_Formation->Purification Crystallization Crystallization Purification->Crystallization Obtain single crystals Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Confirm connectivity SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SCXRD Definitive 3D structure DFT Computational Modeling (DFT Calculations) SCXRD->DFT Validate computational model Spectroscopy->DFT Correlate solution data

Caption: Integrated workflow for structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. For hydrochloride salts, this technique is crucial for identifying the exact site of protonation and mapping the hydrogen-bonding network involving the chloride counter-ion[3][4].

Trustworthiness: The method is self-validating. The quality of the final structural model is judged by statistical parameters such as the R-factor and goodness-of-fit, providing inherent confidence in the result.

Experimental Protocol: Crystallization and Structure Determination

  • Crystal Growth (Self-Validating Step): The ability to grow well-ordered single crystals is the first validation of sample purity.

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol/water mixture) with gentle heating.

    • Employ a slow evaporation or slow cooling technique. The solution is left undisturbed in a vial covered with parafilm pierced with a few small holes.

    • Over several hours to days, suitable single crystals should form. The formation of clear, well-defined crystals is indicative of a successful process[5][6].

  • Data Collection:

    • A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise molecular structure.

Anticipated Structural Insights:

  • Protonation Site: Confirmation that protonation occurs on the pyridine ring nitrogen, which is the most basic site. This is a common feature in hydrochloride salts of nitrogen-containing heterocycles[4].

  • Molecular Geometry: Precise bond lengths and angles. The C-F bond length and the geometry of the picolinimidamide moiety will be determined.

  • Conformation: The dihedral angle between the plane of the pyridine ring and the C-C(=N)N plane of the imidamide group will be explicitly defined[7].

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network will be revealed, showing interactions between the N-H protons of the cation, the chloride anion, and potentially co-crystallized solvent molecules[6][7].

Spectroscopic Characterization in Solution

While SC-XRD provides the solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and providing data that can be correlated with computational models.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation in solution. For this molecule, a suite of 1D and 2D NMR experiments provides a complete picture of its covalent framework. The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive technique for probing the electronic environment of the fluorine atom[8].

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • ¹H NMR: Expect downfield shifts for the aromatic protons of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the positively charged protonated nitrogen[4]. The N-H protons of the imidamide group will likely appear as broad signals.

    • ¹³C NMR: Will show distinct signals for each carbon atom, with chemical shifts influenced by their hybridization and proximity to electronegative atoms (F, N).

    • ¹⁹F NMR: A single resonance is expected. Its chemical shift is highly sensitive to the local electronic environment and can be a valuable parameter for comparison in derivative studies[9].

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective method for identifying key functional groups within the molecule.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Key vibrational bands to identify include:

    • N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region.

    • C=N stretching: A strong absorption around 1640-1680 cm⁻¹.

    • Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-F stretching: A strong, characteristic absorption typically found in the 1000-1200 cm⁻¹ region.

Computational Conformational Analysis

Expertise & Experience: The single bond connecting the pyridine ring and the imidamide group is a key rotatable bond. While SC-XRD reveals one conformation in the solid state, computational chemistry is essential for exploring the molecule's full conformational space in the gas phase or in solution, which is more relevant to its behavior in biological systems[10][11]. Fluorine substitution can introduce subtle but significant electronic and steric effects that govern conformational preferences[12][13].

Trustworthiness: The validity of computational results is established by choosing appropriate levels of theory and basis sets that are well-suited for fluorinated organic molecules[8]. The results can be benchmarked against the experimental X-ray structure to validate the chosen computational method.

G cluster_0 Computational Workflow start Build 3D Model of Cation scan Potential Energy Scan Scan Dihedral Angle (N-C-C-N) start->scan minima Identify Low-Energy Conformers scan->minima optimize Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) minima->optimize freq Frequency Calculation Confirm True Minima optimize->freq analysis Analyze Results (Relative Energies, Geometric Parameters) freq->analysis

Caption: Workflow for computational conformational analysis.

Protocol: Density Functional Theory (DFT) Calculations

  • Model Construction: A 3D model of the 3-Fluoropicolinimidamide cation is built using molecular modeling software.

  • Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angle (defined by the pyridine nitrogen, the two connecting carbons, and the imidamide nitrogen) in small increments (e.g., 10-15°).

  • Geometry Optimization: The lowest energy structures identified from the scan are then fully optimized without constraints using a robust DFT method, such as B3LYP, with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), which are important for accurately describing systems with electronegative atoms like fluorine[8].

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic properties like Gibbs free energy.

Anticipated Conformational Insights:

  • Global Minimum Conformation: Identification of the most stable conformer and its relative energy compared to other local minima.

  • Rotational Energy Barrier: Calculation of the energy required to rotate from one stable conformer to another.

  • Stereoelectronic Effects: The analysis will reveal the influence of the fluorine atom on the conformational preference. This could be due to steric repulsion or attractive electrostatic interactions (e.g., between the fluorine and an imidamide proton), which can stabilize a particular geometry[14]. The results will likely show a preference for a non-planar conformation to minimize steric clash between the imidamide group and the fluorine atom.

Conclusion

A comprehensive structural and conformational analysis of this compound requires a synergistic application of experimental and computational techniques. Single-Crystal X-ray Diffraction provides the definitive solid-state structure, while NMR and IR spectroscopy confirm the molecular framework and functional groups in solution. This experimental data, in turn, serves as a crucial benchmark for validating computational models. DFT calculations complete the picture by exploring the molecule's dynamic conformational landscape, offering insights into the stereoelectronic effects of fluorination that govern its preferred shapes. This integrated approach yields a deep and actionable understanding of the molecule's fundamental properties, which is indispensable for its development in materials science and medicinal chemistry.

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Biological activity of 3-Fluoropicolinimidamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Fluoropicolinimidamide Hydrochloride Derivatives and Related Picolinamide Scaffolds

Foreword: Navigating the Landscape of Picolinamide Derivatives

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this broad class, picolinamides—amides derived from picolinic acid—have emerged as a particularly versatile scaffold.[2] The introduction of a fluorine atom to such structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and potency.[3][4] This guide delves into the biological activities of picolinamide derivatives, with a specific focus on the potential held by this compound derivatives.

While direct literature on the biological activities of this compound derivatives is nascent, this document will serve as a comprehensive technical guide by exploring the well-documented activities of structurally related picolinamide and fluorinated pyridine analogs.[5] By examining these related compounds, we can infer the potential therapeutic applications and guide the research and development of this promising, yet underexplored, chemical space. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the evaluation of these compounds.

The Picolinamide Scaffold: A Privileged Structure in Drug Discovery

The picolinamide framework, characterized by a pyridine-2-carboxamide moiety, has been identified as a key pharmacophore in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[2]

The Role of Fluorine in Modulating Bioactivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate.[3] The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a compound.[3]

  • Increased Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.[6]

  • Improved Pharmacokinetics: Fluorination can impact a compound's lipophilicity and membrane permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Diverse Biological Activities of Picolinamide Derivatives

Research into picolinamide derivatives has revealed a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Enzyme Inhibition

Picolinamide-based compounds have shown significant promise as inhibitors of several key enzymes implicated in human diseases.[2]

A series of picolinamide derivatives containing a dimethylamine side chain has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[7][8] One of the lead compounds demonstrated potent AChE inhibitory activity with an IC₅₀ value of 2.49 ± 0.19 μM and high selectivity over butyrylcholinesterase (BChE).[7] Enzyme kinetics studies indicated a mixed-type inhibition, suggesting that the compound binds to both the catalytic and peripheral sites of the enzyme.[7]

Table 1: Acetylcholinesterase Inhibitory Activity of a Lead Picolinamide Derivative [7]

CompoundTarget EnzymeIC₅₀ (μM)Selectivity (AChE/BChE)
7a AChE2.49 ± 0.1999.40

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Novel series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9][10] Several of these compounds have exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HepG2 (liver carcinoma).[9] One study identified a compound with an IC₅₀ value of 0.29 μM for VEGFR-2 kinase inhibition.[9]

Table 2: In Vitro Antiproliferative and VEGFR-2 Kinase Inhibitory Activities of Representative Picolinamide Derivatives [9]

CompoundA549 IC₅₀ (μM)HepG2 IC₅₀ (μM)VEGFR-2 Kinase IC₅₀ (μM)
8j 12.520.60.53
8l 13.218.20.29
Sorafenib 19.329.0-
Axitinib 22.438.7-

Picolinamide derivatives have also been investigated as inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels.[11] Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. A lead compound from a series of 6-substituted picolinamides was found to be highly potent and metabolically stable, effectively reducing fasting blood glucose and insulin levels in a mouse model.[11]

Antimicrobial Activity

The picolinamide scaffold has been explored for its potential in combating infectious diseases.

Derivatives of picolinamide have demonstrated potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[12] Structure-activity relationship (SAR) studies have shown that the picolinamide core can be optimized to achieve over 1000-fold selectivity for C. difficile over other gut microbiota.[12] Additionally, other pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14]

Table 3: Minimum Inhibitory Concentrations (MICs) of a Picolinamide Derivative against C. difficile [12]

CompoundC. difficile ATCC 43255 MIC (μg/mL)MRSA NRS70 MIC (μg/mL)Selectivity (MRSA/ C. difficile)
87 0.015>16>1067

In the search for new treatments for tuberculosis, dihydroquinoline carboxamide derivatives, which share a related heterocyclic core, have been synthesized and evaluated.[15] Two compounds from this class showed significant activity against Mycobacterium tuberculosis H37Rv with MIC values of 0.39 and 0.78 μg/mL, respectively, and were found to be non-toxic.[15]

Methodologies for Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following sections outline standard protocols for assessing the activities discussed above.

General Synthesis Workflow

The synthesis of picolinamide derivatives often involves the coupling of a substituted picolinic acid with a desired amine.[8][16]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization cluster_3 Final Product Picolinic_Acid Substituted Picolinic Acid Coupling Coupling Reaction (e.g., DCC, HOBT) Picolinic_Acid->Coupling Amine Desired Amine Amine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Picolinamide Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of picolinamide derivatives.

In Vitro Cytotoxicity Assays

A primary step in evaluating potential anticancer agents is to determine their cytotoxicity against cancer cell lines.[17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[19]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[17]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[17]

Enzyme Inhibition Assays

To determine the potency of a compound against a specific enzyme, in vitro inhibition assays are performed.[20]

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

  • IC₅₀ Calculation: Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is crucial for its development as a therapeutic agent.

VEGFR-2 Signaling Pathway in Angiogenesis

Picolinamide derivatives that inhibit VEGFR-2 disrupt the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[9]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.

Future Directions and Conclusion

The picolinamide scaffold represents a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to antimicrobial effects, underscore its versatility. While specific data on this compound derivatives are still emerging, the established importance of fluorination in enhancing drug-like properties suggests that this particular subclass holds significant potential.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening against a wide range of biological targets, detailed structure-activity relationship studies, and investigation of their ADME properties. The methodologies and insights presented in this guide provide a solid foundation for these future endeavors, paving the way for the discovery of new and effective medicines.

References

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In Silico Modeling of 3-Fluoropicolinimidamide Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically focused exploration of the in silico modeling of 3-Fluoropicolinimidamide hydrochloride and its interactions with a predicted biological target. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from target identification to advanced molecular dynamics simulations and binding free energy calculations. The methodologies detailed herein are grounded in established scientific principles to ensure robustness and reproducibility.

Introduction: The Imperative of In Silico Approaches in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates.[1] A significant contributor to these failures is an incomplete understanding of a compound's mechanism of action and potential off-target effects.[2] In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to predict and analyze molecular interactions at an atomic level.[1][3] This guide focuses on this compound, a small molecule with potential therapeutic applications, to illustrate a comprehensive in silico workflow. Due to the absence of experimentally validated biological targets for this compound in the public domain, we will commence with a critical first step in modern computational drug discovery: in silico target prediction.[4][5]

This compound: Physicochemical Properties

A thorough understanding of the ligand's properties is fundamental to any modeling study. This compound is a small molecule with the chemical formula C₆H₇ClFN₃.[6] Its key physicochemical properties, sourced from PubChem, are summarized in the table below.[6] The presence of a fluorine atom is of particular note, as halogen bonds can play a significant role in ligand-protein interactions, a factor that must be carefully considered in the selection of force fields and interpretation of results.[7]

PropertyValueSource
Molecular Weight175.59 g/mol PubChem[6]
XLogP30.9PubChem[6]
Hydrogen Bond Donor Count2PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]
Rotatable Bond Count1PubChem[6]

Part 1: Target Prediction for this compound

The initial and most critical step when a clear biological target is unknown is in silico target fishing.[4][5] This process leverages the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar protein targets.[8] For this guide, we will utilize SwissTargetPrediction, a well-established web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures to a library of known ligands.[9][10][11][12]

Step-by-Step Protocol for Target Prediction using SwissTargetPrediction
  • Input Preparation: The SMILES (Simplified Molecular Input Line Entry System) string for 3-Fluoropicolinimidamide is obtained from PubChem: C1=CC(=C(N=C1)C(=N)N)F.[6] The hydrochloride salt is omitted as the free base is typically used for similarity calculations.

  • Submission to SwissTargetPrediction: The SMILES string is submitted to the SwissTargetPrediction web server.[9] The target organism is set to Homo sapiens.

  • Analysis of Results: The server returns a list of predicted protein targets, ranked by probability. The results are carefully examined, paying close attention to targets with high probability scores and those belonging to protein families that are well-represented in the database.

Predicted Targets and Selection of a Candidate for Further Modeling

The SwissTargetPrediction server returned a list of potential targets for 3-Fluoropicolinimidamide. For the purpose of this technical guide, we will select a high-probability and well-characterized enzyme from the predicted list for our subsequent in-depth modeling studies. Let us assume, for illustrative purposes, that a key predicted target is a member of the human Carbonic Anhydrase family . This family of enzymes is well-studied, with numerous crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for a detailed in silico analysis.

Part 2: Molecular Docking of this compound to its Predicted Target

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[8] It is a foundational method in structure-based drug design, providing insights into binding modes and informing further optimization.

Causality Behind Experimental Choices in Molecular Docking

The choice of docking software, protein preparation protocol, and ligand parameterization strategy are critical for obtaining meaningful results. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program. The protein structure will be carefully prepared to ensure it is suitable for docking, and the ligand will be parameterized to accurately represent its stereochemistry and charge distribution. The presence of the fluorine atom necessitates careful consideration of its potential to form halogen bonds, which are not always well-described by standard docking scoring functions.

Detailed Step-by-Step Methodology for Molecular Docking
  • Protein Preparation:

    • A high-resolution crystal structure of our selected human Carbonic Anhydrase isoform is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and Gasteiger charges are computed using AutoDock Tools.

    • The prepared protein is saved in the PDBQT file format.

  • Ligand Preparation:

    • A 3D structure of 3-Fluoropicolinimidamide is generated using a molecular builder and energy minimized.

    • Rotatable bonds are defined, and Gasteiger charges are assigned.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Definition:

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are chosen to allow the ligand to freely rotate and translate within the binding pocket.

  • Docking Simulation:

    • AutoDock Vina is run with the prepared protein, ligand, and grid box parameters.

    • The number of binding modes to be generated and the exhaustiveness of the search are specified.

  • Analysis of Docking Results:

    • The resulting docked poses are visualized and analyzed.

    • The binding affinity (in kcal/mol) for each pose is recorded.

    • The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and potential halogen bonds, are examined.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDBQT) Grid_Box_Definition Grid Box Definition Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (PDBQT) Run_AutoDock_Vina Run AutoDock Vina Ligand_Preparation->Run_AutoDock_Vina Grid_Box_Definition->Run_AutoDock_Vina Analyze_Poses Analyze Poses & Interactions Run_AutoDock_Vina->Analyze_Poses Binding_Affinity Binding Affinity (kcal/mol) Analyze_Poses->Binding_Affinity

Caption: Molecular Docking Workflow.

Part 3: Molecular Dynamics Simulations of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, allowing for the assessment of its stability and the characterization of key interactions over time.[13][14]

The Rationale for Force Field Selection and System Setup

The choice of force field is paramount for accurate MD simulations.[15] For protein-ligand complexes, a combination of a protein force field and a compatible general force field for the ligand is typically used. Given the presence of a fluorine atom in our ligand, we will use the AMBER force field for the protein and the General Amber Force Field (GAFF) for the ligand, as AMBER has well-established parameters for halogenated compounds.[16][17] The system will be solvated in a periodic box of water and neutralized with counter-ions to mimic physiological conditions.

Detailed Step-by-Step Protocol for GROMACS MD Simulation

This protocol outlines a standard workflow for running an MD simulation of a protein-ligand complex using GROMACS.[5]

  • System Preparation:

    • The docked protein-ligand complex is used as the starting structure.

    • The AMBER force field is applied to the protein, and GAFF is used for the ligand. Ligand parameters are generated using Antechamber.

    • The complex is placed in a cubic box with a minimum distance of 1.0 nm from the box edges.

    • The box is solvated with TIP3P water.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The system is energy minimized using the steepest descent algorithm to remove any steric clashes.

  • Equilibration (NVT and NPT):

    • The system is equilibrated in two phases:

      • NVT (constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

      • NPT (constant Number of particles, Pressure, and Temperature): The pressure is coupled to maintain a constant pressure (e.g., 1 bar), allowing the density of the system to relax.

  • Production MD:

    • The position restraints are removed, and a production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of the protein (Root Mean Square Fluctuation - RMSF), and the nature of the protein-ligand interactions over time (hydrogen bonds, hydrophobic contacts, etc.).

Visualization of the MD Simulation Workflow

md_workflow Start Start System_Preparation System Preparation (Topology, Solvation, Ionization) Start->System_Preparation Energy_Minimization Energy Minimization System_Preparation->Energy_Minimization NVT_Equilibration NVT Equilibration Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration NVT_Equilibration->NPT_Equilibration Production_MD Production MD NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis End End Trajectory_Analysis->End

Caption: Molecular Dynamics Simulation Workflow.

Part 4: Binding Free Energy Calculations

While docking provides a quick estimate of binding affinity, more rigorous methods are needed for accurate predictions. Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative measure of the binding affinity by combining molecular mechanics energies with a continuum solvation model.

Theoretical Underpinnings of MM/PBSA and MM/GBSA

The MM/PBSA and MM/GBSA methods calculate the binding free energy by subtracting the free energies of the individual protein and ligand from the free energy of the complex. The free energy of each species is estimated from a set of snapshots taken from the MD trajectory. The total free energy is composed of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

Step-by-Step Protocol for MM/PBSA Calculation
  • Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the production MD trajectory.

  • MM/PBSA Calculation: The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AMBER is used to perform the calculations on the extracted snapshots.

  • Component Analysis: The binding free energy is decomposed into its individual components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies) to understand the driving forces of binding.

  • Per-Residue Decomposition: The contribution of individual protein residues to the binding free energy can be calculated to identify key residues involved in the interaction.

Data Presentation of Binding Free Energy Results
Energy ComponentAverage Value (kJ/mol)Standard Deviation
Van der Waals Energy
Electrostatic Energy
Polar Solvation Energy
SASA Energy
Binding Energy (ΔG)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for characterizing the interactions of this compound with a predicted biological target. By integrating target prediction, molecular docking, molecular dynamics simulations, and binding free energy calculations, a multi-faceted understanding of the potential mechanism of action of this compound can be achieved. The methodologies presented are grounded in established scientific principles and leverage widely used software packages, ensuring that the described protocols are both robust and accessible to researchers in the field. The insights gained from such in silico studies are invaluable for guiding lead optimization, predicting potential off-target effects, and ultimately, accelerating the drug discovery and development process.

References

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An In-depth Technical Guide to 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information regarding the specific discovery, history, and biological applications of 3-Fluoropicolinimidamide hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a technical overview based on its chemical properties, plausible synthetic routes derived from analogous compounds, and potential applications inferred from its structural motifs. It is intended to be a foundational resource for researchers and drug development professionals interested in this and related molecules.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative. The presence of the fluorine atom and the picolinimidamide functional group suggests its potential as a building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 246872-67-3[1]
Molecular Formula C6H7ClFN3[1]
Molecular Weight 175.59 g/mol [1]
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloride[1]
Synonyms 3-Fluoro-pyridine-2-carboxamidine hydrochloride, 2-Amidino-3-fluoropyridine hydrochloride[1]

Plausible Synthetic Routes

Proposed Synthetic Workflow

A potential synthetic pathway could start from 3-fluoropicolinonitrile. This pathway is hypothetical and would require laboratory optimization.

G A 3-Fluoropicolinonitrile C Pinner Reaction Intermediate (Ethyl 3-fluoropicolinimidate hydrochloride) A->C HCl (gas), Ethanol B Ethanolic HCl E This compound C->E NH3 D Ammonia

Caption: Proposed Pinner reaction-based synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Formation of the Imidate (Pinner Reaction):

    • Dissolve 3-fluoropicolinonitrile in anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.

    • The formation of the ethyl 3-fluoropicolinimidate hydrochloride precipitate may be observed.

    • Collect the precipitate by filtration and wash with cold anhydrous ether.

  • Amination to form the Imidamide:

    • Suspend the crude ethyl 3-fluoropicolinimidate hydrochloride in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

    • Alternatively, add a solution of ammonia in ethanol to the suspension.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the product, this compound, can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization).

Potential Applications and Research Directions

The structural features of this compound suggest several potential areas of application, primarily as a building block in the synthesis of more complex molecules.

  • Medicinal Chemistry: The fluorinated pyridine motif is present in numerous biologically active compounds. The introduction of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability. The imidamide group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Structurally related fluorinated pyridazine derivatives have been investigated as STING agonists for cancer immunotherapy.[2]

  • Materials Science: Pyridine-based ligands are widely used in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). The fluorine substituent can influence the electronic properties and crystal packing of such materials.

Characterization and Quality Control

For any synthesized batch of this compound, a thorough characterization would be essential to confirm its identity and purity.

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., N-H, C=N, C-F bonds).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Melting Point Analysis As an indicator of purity.

Handling and Storage

As a hydrochloride salt, this compound is likely a crystalline solid that is more stable and easier to handle than its free base.

  • Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and materials science. While its own discovery and history are not well-documented, its chemical nature allows for the rational design of synthetic routes and the postulation of potential applications. The information provided in this guide is intended to serve as a starting point for researchers interested in harnessing the potential of this and other fluorinated heterocyclic compounds.

References

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A Technical Guide to the Spectroscopic Characterization of 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Fluoropicolinimidamide hydrochloride (CAS: 246872-67-3). As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines the theoretical underpinnings for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed protocols for their acquisition and interpretation.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups that will manifest distinctively in its spectra. The structure features a fluorinated pyridine ring, an amidinium moiety, and is presented as a hydrochloride salt. Each of these components will contribute to the overall spectroscopic fingerprint of the molecule.

Chemical Structure:

  • Fluoropyridine Ring: The aromatic system will give rise to signals in the aromatic region of the NMR spectra. The fluorine substituent will introduce characteristic couplings to adjacent protons and carbons.

  • Amidinium Group: This protonated amidine is expected to show characteristic N-H stretches in the IR spectrum. The positive charge will influence the electronic environment of the entire molecule.

  • Hydrochloride Salt: The presence of the hydrochloride salt will affect the solubility and may influence the chemical shifts of nearby protons, particularly the N-H protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the amidinium group. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen atoms in the ring, as well as the positively charged amidinium group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 - 8.2ddJ(H4-H5) = 7-9, J(H4-F) = 4-6
H-57.4 - 7.8dddJ(H5-H4) = 7-9, J(H5-H6) = 4-5, J(H5-F) = 8-10
H-68.4 - 8.8dJ(H6-H5) = 4-5
-NH₂ (amidinium)9.0 - 10.0br sN/A

Causality behind Predictions:

  • H-6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded aromatic proton due to the inductive effect of the nitrogen.

  • H-4 and H-5: The fluorine atom at position 3 will significantly influence the chemical shifts and multiplicities of these protons through both through-bond and through-space coupling.

  • Amidinium Protons: These protons are on a positively charged group and are expected to be significantly deshielded and may appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atoms. The formation of the hydrochloride salt will further deshield these protons.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3158 - 163 (d, ¹J(C-F) ≈ 240-260 Hz)
C-4125 - 130 (d, J(C-F) ≈ 15-20 Hz)
C-5120 - 125 (d, J(C-F) ≈ 5-10 Hz)
C-6145 - 150 (d, J(C-F) ≈ 2-5 Hz)
C=N (amidinium)160 - 165

Causality behind Predictions:

  • C-3: The direct attachment to the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond coupling constant.

  • Other Aromatic Carbons: The other carbons in the pyridine ring will show smaller couplings to the fluorine atom, which are valuable for confirming assignments.

  • Amidinium Carbon: This carbon is part of a polarized C=N bond and is expected to be in the downfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in the molecule.[2][3][4][5] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will be split by the adjacent protons (H-4 and H-5).

Table 3: Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹⁹F-110 to -130dd

Causality behind Predictions: The chemical shift range is typical for fluoropyridines.[6] The multiplicity will arise from coupling to the ortho proton (H-4) and the meta proton (H-5).

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 3-Fluoropicolinimidamide hydrochloride (2-10 mg) Solvent Deuterated Solvent Selection (e.g., DMSO-d₆, D₂O) Sample->Solvent Dissolve in Tube Transfer to NMR Tube (0.6-1.0 mL solvent) Solvent->Tube Spectrometer NMR Spectrometer (e.g., 400 MHz or higher) Tube->Spectrometer Insert sample H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Experiment Spectrometer->F19_NMR COSY 2D COSY (¹H-¹H) H1_NMR->COSY Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing DEPT DEPT-135/90 C13_NMR->DEPT HSQC 2D HSQC (¹H-¹³C) C13_NMR->HSQC HMBC 2D HMBC (¹H-¹³C) C13_NMR->HMBC Interpretation Structural Elucidation DEPT->Interpretation COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Integration Integration of ¹H Signals Processing->Integration Peak_Picking Peak Picking & Reporting Processing->Peak_Picking Integration->Interpretation Peak_Picking->Interpretation

Caption: Workflow for NMR analysis.

Detailed Steps:

  • Solvent Selection: Due to the hydrochloride salt, the compound is expected to be polar. Suitable deuterated solvents include DMSO-d₆, D₂O, or CD₃OD.[7] Chloroform-d (CDCl₃) is unlikely to be a good solvent.[8][9]

  • Sample Preparation: Dissolve 2-10 mg of the compound in 0.6-1.0 mL of the chosen deuterated solvent in a clean, dry NMR tube.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and the amidinium carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by vibrations of the N-H bonds in the amidinium group and the C=N and C=C bonds of the ring and amidinium moiety.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (amidinium)
1680 - 1640StrongC=N stretching (amidinium)
1620 - 1580Medium-StrongN-H bending (amidinium)
1600 - 1450Medium-Strong (multiple bands)C=C and C=N stretching (pyridine ring)
1250 - 1150StrongC-F stretching

Causality behind Predictions:

  • N-H Stretching: The N-H stretching vibrations of the amidinium salt are expected to be broad and strong due to hydrogen bonding.[10][11]

  • C=N Stretching: The carbon-nitrogen double bond of the amidinium group will have a strong absorption in a similar region to a carbonyl group.

  • N-H Bending: The bending vibration of the NH₂⁺ group is a characteristic feature of amine salts.[12]

  • Aromatic Ring Vibrations: The pyridine ring will show a series of characteristic absorptions for C=C and C=N stretching.

  • C-F Stretching: The carbon-fluorine bond will have a strong, characteristic absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 3-Fluoropicolinimidamide hydrochloride (solid) ATR Attenuated Total Reflectance (ATR) Sample->ATR Direct application KBr Potassium Bromide (KBr) Pellet Sample->KBr Grind & Press FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer KBr->FTIR_Spectrometer Background Acquire Background Spectrum (empty ATR or blank KBr) FTIR_Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Ratio against Processing Baseline Correction, Smoothing Sample_Scan->Processing Peak_Picking Identify Peak Positions (cm⁻¹) Processing->Peak_Picking Interpretation Assign Functional Groups Peak_Picking->Interpretation

Caption: Workflow for FTIR analysis.

Detailed Steps:

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.[13]

    • Apply pressure using the anvil to ensure good contact.[14]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[15][16][17]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis:

    • Identify the major absorption peaks and compare them to known functional group correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can confirm the molecular weight and provide further structural clues. Electrospray ionization (ESI) is the most suitable technique for this polar, pre-charged compound.[18][19][20][21]

Predicted Mass Spectrum (Positive Ion ESI)
  • Molecular Ion: The base peak is expected to be the molecular ion of the free base, [M+H]⁺, where M is the neutral 3-Fluoropicolinimidamide. The hydrochloride salt will dissociate in solution.

    • Calculated monoisotopic mass of C₆H₇FN₃⁺: 140.0624 u.

  • Isotope Pattern: The presence of carbon and nitrogen will result in a small M+1 peak.

  • Fragmentation: Fragmentation in ESI is typically minimal but can be induced. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules.[22][23][24]

    • Loss of ammonia (NH₃) from the amidinium group.

    • Loss of HCN or H₂CN₂.

    • Cleavage of the pyridine ring.

Table 5: Predicted m/z values in High-Resolution ESI-MS

m/z (predicted)Ion FormulaDescription
140.0624[C₆H₇FN₃]⁺Protonated molecule (free base)
123.0359[C₆H₄FN₂]⁺Loss of NH₃
Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 3-Fluoropicolinimidamide hydrochloride Solvent Solvent Selection (e.g., Methanol, Acetonitrile/Water) Sample->Solvent Dissolve in Dilution Prepare a dilute solution (~1-10 µg/mL) Solvent->Dilution Infusion Direct Infusion or LC-MS Dilution->Infusion Mass_Spec ESI Mass Spectrometer (e.g., Q-TOF, Orbitrap) Positive_Mode Positive Ion Mode Acquisition Mass_Spec->Positive_Mode Infusion->Mass_Spec MS1 Full Scan (MS¹) Positive_Mode->MS1 MS2 Tandem MS (MS/MS) on m/z 140.06 MS1->MS2 Select precursor Spectrum_Analysis Analyze Mass Spectrum MS1->Spectrum_Analysis Fragmentation_Analysis Analyze MS/MS Spectrum MS2->Fragmentation_Analysis Exact_Mass Determine Exact Mass & Formula Spectrum_Analysis->Exact_Mass Confirmation Confirm Structure Exact_Mass->Confirmation Fragmentation_Analysis->Confirmation

Caption: Workflow for ESI-MS analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire data in positive ion mode.

    • Perform a full scan (MS¹) to identify the protonated molecular ion.

    • Perform a tandem MS (MS/MS or CID) experiment by selecting the molecular ion (m/z 140.06) as the precursor to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure.

Conclusion

This guide provides a predictive framework and detailed methodologies for the comprehensive spectroscopic characterization of this compound. By following the outlined protocols for NMR, IR, and MS, researchers can obtain high-quality data to confirm the structure and purity of this compound. The predicted spectral data, based on established principles of spectroscopy and the known effects of the relevant functional groups, serve as a valuable reference for the interpretation of experimentally acquired spectra. This systematic approach ensures a self-validating system for the structural elucidation of this and similar molecules, upholding the principles of scientific integrity and rigor in drug discovery and development.

References

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  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

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Solubility and Stability Profile of 3-Fluoropicolinimidamide Hydrochloride: A Comprehensive Guide for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-Fluoropicolinimidamide hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. We delve into the theoretical and practical aspects of its behavior in various solvent systems and under common stress conditions encountered during manufacturing, storage, and administration. This document is intended to serve as a critical resource for researchers, formulation scientists, and analytical chemists, offering both foundational knowledge and actionable experimental protocols to guide development efforts.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

  • Aqueous solubility directly influences the dissolution rate and, consequently, the bioavailability of orally administered drugs. For parenteral formulations, high solubility is a prerequisite. As a hydrochloride salt, 3-Fluoropicolinimidamide is expected to exhibit enhanced aqueous solubility compared to its free base, a common strategy in pharmaceutical development. However, the interplay of the fluorinated pyridine ring and the pKa of the imidamide group necessitates empirical determination across a range of physiologically and pharmaceutically relevant pH values.

  • Stability dictates a drug's shelf-life, its compatibility with excipients, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. The structure of this compound presents several moieties susceptible to degradation, including the imidamide functional group (prone to hydrolysis) and the fluorinated aromatic ring (subject to nucleophilic substitution or photolytic degradation). Therefore, a comprehensive stability assessment through forced degradation studies is not merely a regulatory requirement but a cornerstone of robust formulation design.

This guide will systematically explore these two pillars—solubility and stability—providing both theoretical context and detailed methodologies for their evaluation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is not an intrinsic constant but is highly dependent on the solvent system, temperature, and pH. For an ionizable compound like this compound, pH is a critical determinant.

Factors Influencing Solubility
  • Solvent Polarity: As a polar, ionic salt, the compound is anticipated to be most soluble in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding. Its solubility is expected to be substantially lower in nonpolar aprotic solvents such as hexane or toluene.

  • pH-Solubility Profile: The imidamide group is basic and will be protonated at lower pH values. The solubility of the hydrochloride salt is generally high in acidic to neutral pH. However, as the pH increases towards the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. Determining this pH-solubility profile is essential for oral formulation development, predicting behavior in the gastrointestinal tract, and preventing precipitation upon injection for parenteral formulations.

  • Common Ion Effect: The solubility of hydrochloride salts can be reduced in solutions already containing a high concentration of chloride ions, such as in the gastric fluid. This phenomenon, known as the common-ion effect, should be considered during biopharmaceutical evaluation.

Representative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides a representative, hypothetical solubility profile based on the general characteristics of similar hydrochloride salts. Researchers must determine the precise values for their specific batch of the compound using a standardized protocol, such as the one provided in Section 4.1.

Solvent/MediumTypeExpected Solubility ClassificationHypothetical Value (at 25°C)Rationale
Water (Purified)Polar ProticFreely Soluble> 100 mg/mLHigh polarity and ion-dipole interactions.
0.1 M HCl (pH 1.2)Aqueous BufferVery Soluble> 150 mg/mLCompound is fully protonated; stable as the salt.
Phosphate Buffer (pH 7.4)Aqueous BufferSoluble10 - 30 mg/mLNearing the pKa, equilibrium may shift slightly to the free base.
MethanolPolar ProticFreely Soluble> 100 mg/mLHigh polarity and hydrogen bonding capacity.
EthanolPolar ProticSoluble25 - 50 mg/mLSlightly less polar than methanol.
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 150 mg/mLStrong polar aprotic solvent, effective for many APIs.
AcetonePolar AproticSparingly Soluble1 - 5 mg/mLModerate polarity, less effective at solvating ions.
Dichloromethane (DCM)Nonpolar AproticSlightly Soluble< 1 mg/mLLow polarity cannot effectively solvate the ionic salt.
HexaneNonpolarPractically Insoluble< 0.1 mg/mLNonpolar nature provides no favorable interactions.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Predicted Degradation Pathways
  • Hydrolytic Degradation: This is often the most significant pathway for molecules with labile functional groups.

    • Acid-Catalyzed Hydrolysis: The imidamide functional group is susceptible to hydrolysis under acidic conditions, which would likely yield the corresponding 3-fluoropicolinamide and ammonia. The reaction is initiated by the protonation of the carbonyl or imine nitrogen, followed by a nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis of the imidamide can also occur, potentially at an accelerated rate. Furthermore, the fluorine atom on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, is susceptible to nucleophilic aromatic substitution by hydroxide ions, leading to the formation of a hydroxypyridine derivative.

  • Oxidative Degradation: The molecule should be tested for its susceptibility to oxidation, typically using hydrogen peroxide. The pyridine ring and amine functionalities could be potential sites for oxidation.

  • Photolytic Degradation: While fluorination can sometimes enhance the photostability of aromatic compounds, it is not guaranteed. ICH Q1B guidelines recommend exposing the drug substance to controlled light sources to assess its photostability. Degradation may involve radical mechanisms or photo-induced substitution reactions.

  • Thermal Degradation: Exposure to dry heat helps to assess the thermal stability of the solid form of the drug. It can reveal issues such as melting point depression, decomposition, or solid-state transformations that are critical for processing (e.g., milling, drying) and storage.

Excipient Compatibility

Early assessment of drug-excipient compatibility is crucial to select appropriate inert ingredients for a formulation. Potential incompatibilities can arise from chemical interactions. For example, reducing sugars (e.g., lactose) could potentially interact with the amine groups, while alkaline excipients (e.g., magnesium stearate) could increase the micro-environmental pH and accelerate base-catalyzed hydrolysis.

Experimental Methodologies: A Practical Guide

The following sections provide detailed, step-by-step protocols for the rigorous evaluation of solubility and stability.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Analytical grade solvents (as listed in Table 2.2)

  • Thermostatic shaker bath

  • Calibrated analytical balance and thermometer

  • Centrifuge

  • Validated stability-indicating HPLC-UV system

  • Volumetric labware and calibrated pipettes

  • 0.22 µm syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each solvent in separate, sealed glass vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period to reach equilibrium (typically 48-72 hours). Causality: Insufficient equilibration time is a common error leading to the underestimation of true thermodynamic solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to permit the settling of excess solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness: Filtration is critical to remove any undissolved particulates that would falsely elevate the measured concentration.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Weigh excess API B Add to known volume of solvent in vial A->B C Seal vials B->C D Place in thermostatic shaker bath (e.g., 25°C) C->D E Agitate for 48-72 hours to ensure equilibrium D->E F Let stand to allow solid to settle E->F G Withdraw supernatant F->G H Filter (0.22 µm) G->H I Dilute sample H->I J Quantify via validated HPLC-UV method I->J K Calculate Solubility (mg/mL or mol/L) J->K

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.
Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines the typical stress conditions as recommended by ICH guidelines to assess the intrinsic stability of the drug substance.

Objective: To identify potential degradation products and pathways for this compound and to generate samples for the development of a stability-indicating analytical method.

Materials:

  • API, solutions of API (e.g., 1 mg/mL in water)

  • Acids (e.g., 0.1 M to 1 M HCl), Bases (e.g., 0.1 M to 1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven, photostability chamber

  • pH meter, validated HPLC-UV/MS system

Procedure:

  • Baseline: Prepare a control sample (unstressed) and analyze it immediately to determine the initial purity and concentration.

  • Acid Hydrolysis:

    • Treat the API solution with 0.1 M HCl.

    • Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at intermediate time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample before HPLC analysis. Causality: Neutralization prevents damage to the HPLC column and ensures consistent chromatography.

  • Base Hydrolysis:

    • Treat the API solution with 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40°C).

    • Sample, neutralize, and analyze as in the acid hydrolysis step.

  • Oxidative Degradation:

    • Treat the API solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for up to 24 hours.

    • Sample and analyze at various time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid API in a vial.

    • Expose to elevated heat in a calibrated oven (e.g., 80°C) for a set period.

    • Analyze the solid by dissolving it in a suitable solvent.

  • Photolytic Degradation:

    • Expose both solid API and API in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze samples alongside a "dark" control stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to aid in the identification of degradants. The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Outputs Start Drug Substance (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (e.g., 80°C) Start->Thermal Photo Photolytic (≥1.2M lux·hr) Start->Photo Analysis Analyze all samples via Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability- Indicating Method Analysis->Method Profile Establish Intrinsic Stability Profile Analysis->Profile

Figure 2: Workflow for a Forced Degradation (Stress Testing) Study.
Proposed Mechanism: Acid-Catalyzed Hydrolysis

The hydrolysis of the imidamide group is a key potential degradation pathway. The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of an amide, which is analogous to that of an imidamide.

Figure 3: Generalized reaction scheme for acid-catalyzed amide/imidamide hydrolysis.

Formulation and Development Implications

The data generated from the studies outlined above directly inform critical development decisions:

  • Dosage Form Selection: High aqueous solubility across the physiological pH range supports the development of immediate-release oral solid dosage forms and simple aqueous-based parenteral solutions. Poor solubility at certain pH values might necessitate enabling technologies like salt selection, co-solvents, or complexation.

  • Excipient Selection: Compatibility studies will rule out reactive excipients. For instance, if the compound is susceptible to base-catalyzed hydrolysis, alkaline excipients like magnesium stearate might be replaced with alternatives like sodium stearyl fumarate.

  • Manufacturing Process: If the API is thermally labile, manufacturing processes involving high heat (e.g., high-shear granulation, prolonged oven drying) must be carefully controlled or avoided.

  • Packaging and Storage: If the compound is found to be light-sensitive, light-resistant primary packaging (e.g., amber vials, opaque blisters) is required. Susceptibility to hydrolysis would necessitate protection from high humidity. Recommended storage conditions (e.g., refrigerated, room temperature) are determined based on the overall stability profile.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not an academic exercise but a fundamental prerequisite for successful drug development. The methodologies described in this guide provide a robust framework for generating the necessary data to navigate the complexities of preformulation, formulation design, and regulatory submission. By systematically evaluating its behavior in diverse solvents and under rigorous stress conditions, researchers can build a solid physicochemical foundation, mitigating risks and accelerating the path to a safe, stable, and effective pharmaceutical product.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12228-12230. [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: Science and Practice.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • KiloMentor. (2017). Preparation of Pharmaceutical Salts. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 48-56.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Methodological & Application

Application Notes and Protocols for 3-Fluoropicolinimidamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Fluoropicolinimidamide Hydrochloride as a Synthetic Building Block

This compound has emerged as a valuable heterocyclic building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively documented in public literature, its true utility lies in its function as a versatile precursor for the synthesis of more complex, biologically active molecules, particularly in the realm of enzyme inhibitors and receptor modulators. The incorporation of a fluorinated pyridine scaffold is a well-established strategy in drug discovery to enhance the pharmacological properties of a molecule.[1][2][3]

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] The pyridine ring itself is a common motif in a wide array of approved drugs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in the synthesis of potential drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₇ClFN₃PubChem CID: 22027837[1]
Molecular Weight 175.59 g/mol PubChem CID: 22027837[1]
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloridePubChem CID: 22027837[1]
CAS Number 246872-67-3PubChem CID: 22027837[1]
Appearance White to off-white powder/crystalline solidGeneral supplier information
Storage Sealed in dry, 2-8°CGeneral supplier information[4]

Core Application: A Scaffold for Enzyme Inhibitor Synthesis

The picolinimidamide moiety is a valuable pharmacophore for creating molecules that can interact with the active sites of various enzymes. The strategic placement of the fluorine atom on the pyridine ring can further enhance these interactions and improve drug-like properties. A primary application of this compound is in the synthesis of substituted amide derivatives, which are common structural motifs in many enzyme inhibitors, including kinase inhibitors.[5][6][7][8]

General Synthetic Strategy: Amide Bond Formation

The most common synthetic application of this compound involves the acylation of the imidamide nitrogen with a suitable carboxylic acid or its activated derivative. This reaction forms a stable amide bond, linking the fluorinated pyridine scaffold to another part of the target molecule.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3-Fluoropicolinimidamide hydrochloride C Coupling Agent (e.g., EDC, HATU) Base (e.g., DIEA) Solvent (e.g., DMF, DCM) A->C Reactant 1 B Carboxylic Acid (R-COOH) or Activated Ester B->C Reactant 2 D Target Molecule (e.g., Enzyme Inhibitor) C->D Forms Amide Bond

Caption: General workflow for the synthesis of target molecules.

Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical kinase inhibitor using this compound. This serves as a template that can be adapted for the synthesis of various target molecules.

Objective: To synthesize N-(1-(3-fluoropyridin-2-yl)ethylidene)-4-methylbenzamide, a hypothetical inhibitor targeting a generic kinase.
Materials:
  • This compound

  • 4-Methylbenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.2 equivalents).

    • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add EDC (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of this compound:

    • In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIEA (2.5 equivalents) to the suspension to neutralize the hydrochloride salt and free the amine. Stir for 5-10 minutes.

    • Transfer the resulting solution of the free base to the activated carboxylic acid solution from step 1.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-(3-fluoropyridin-2-yl)ethylidene)-4-methylbenzamide.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Using a Fluorinated Pyridine Scaffold

The choice to incorporate the 3-fluoropicolinimidamide scaffold into a drug discovery program is guided by several key principles of medicinal chemistry:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.[3][4][9]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can influence the compound's solubility, cell permeability, and interaction with its biological target.[4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of an enzyme or receptor, thereby increasing the binding affinity of the inhibitor.

  • Improved Pharmacokinetics: The strategic placement of fluorine can influence the overall lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Characterization and Quality Control of Synthesized Derivatives

Ensuring the identity and purity of the synthesized compounds is a critical step in the drug discovery process. The following table outlines standard analytical techniques for the characterization of derivatives synthesized from this compound.

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and assess purity.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Melting Point To assess the purity of crystalline solids.

Visualization of a Potential Kinase Inhibitor Scaffold

The following diagram illustrates the general structure of a kinase inhibitor that could be synthesized using this compound.

G cluster_inhibitor General Kinase Inhibitor Structure cluster_interaction Potential Interactions in Kinase Active Site A 3-Fluoropyridine Moiety (from starting material) B Amide Linker (formed in reaction) A->B D Hinge-Binding Region A->D H-bonding C Variable 'R' Group (from carboxylic acid) B->C E Hydrophobic Pocket C->E Hydrophobic Interactions cluster_inhibitor cluster_inhibitor

Sources

Application Notes & Protocols: 3-Fluoropicolinimidamide Hydrochloride as a Versatile Building Block for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Picolinimidamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both potent and selective modulation of biological targets is paramount. 3-Fluoropicolinimidamide hydrochloride emerges as a compelling building block for the design of next-generation enzyme inhibitors. The picolinamide core is a well-established pharmacophore present in a variety of bioactive molecules, recognized for its ability to form key interactions within enzyme active sites.[1][2][3] The introduction of a fluorine atom at the 3-position of the pyridine ring is a strategic design element. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The imidamide functional group, a bioisostere of the more common amide, offers a distinct geometric and electronic signature, providing opportunities for novel hydrogen bonding patterns and improved target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of potent enzyme inhibitors, with a focus on protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

Key Molecular Features and Design Rationale

The utility of this compound as a precursor for enzyme inhibitors is rooted in its distinct structural attributes:

  • Pyridine Ring: Acts as a versatile scaffold that can be readily functionalized to explore structure-activity relationships (SAR). The nitrogen atom can participate in crucial hydrogen bonding interactions with the enzyme's hinge region, a common binding motif for kinase inhibitors.

  • Imidamide Group: Provides a rigid and planar hydrogen bond donor-acceptor system, which can be pivotal for anchoring the inhibitor to the enzyme's active site.

  • 3-Fluoro Substituent: This strategic fluorination can enhance binding affinity through favorable electrostatic interactions with the protein backbone. Furthermore, it can block potential sites of metabolism, thereby increasing the in vivo half-life of the resulting inhibitor.[4]

Exemplary Application: Synthesis of a Novel VEGFR-2 Kinase Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy.[1][5][6] The following protocol details the synthesis of a hypothetical, yet representative, VEGFR-2 inhibitor utilizing this compound as a key building block.

Synthetic Workflow Overview

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for constructing biaryl ether linkages, which are prevalent in many kinase inhibitors.

G A 3-Fluoropicolinimidamide hydrochloride C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 4-Aminophenol Derivative (e.g., 4-amino-2-methoxyphenol) B->C D Purification (Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Purified Product F Final Inhibitor E->F

Caption: Synthetic workflow for a VEGFR-2 inhibitor.

Detailed Synthetic Protocol

Materials:

  • This compound (Starting Material)

  • 4-amino-2-methoxyphenol (Reaction Partner)

  • Potassium carbonate (K2CO3) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (EtOAc) (Extraction Solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) (Drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (Eluents)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-amino-2-methoxyphenol (1.1 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the final inhibitor.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

The following protocol outlines a standard in vitro kinase assay to determine the inhibitory potency (IC50) of the newly synthesized compound against VEGFR-2.

Assay Workflow

G A Prepare Reagents (VEGFR-2, Substrate, ATP, Inhibitor) B Incubate Reagents (Allow enzymatic reaction) A->B C Stop Reaction (e.g., Add EDTA solution) B->C D Detect Signal (e.g., Luminescence, Fluorescence) C->D E Data Analysis (Calculate IC50) D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Assay Protocol

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in assay buffer.

  • In a 384-well plate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the VEGFR-2 enzyme and the substrate to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the remaining ATP levels using a suitable kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a multimode plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation and Interpretation

The inhibitory activity of compounds derived from this compound should be systematically tabulated to facilitate SAR analysis.

Table 1: Hypothetical Inhibitory Activity of Picolinimidamide Derivatives against VEGFR-2

Compound IDR-Group on PhenolIC50 (nM)
Inhibitor-1 2-methoxy85
Inhibitor-2 3-chloro120
Inhibitor-3 4-fluoro75
Sorafenib (Reference)90

The results in Table 1 would suggest that the electronic nature of the substituent on the phenol ring influences the inhibitory potency against VEGFR-2. Further exploration of different substituents would be warranted to optimize the activity.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. Its unique combination of a fluorinated pyridine ring and an imidamide functional group provides a robust platform for generating diverse chemical libraries with the potential for high potency and selectivity. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this promising building block in their drug discovery programs. Future work should focus on expanding the range of reaction partners to build a comprehensive SAR profile and to explore the utility of this scaffold against other enzyme classes, such as proteases and metabolic enzymes.

References

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
  • Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development. Benchchem.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evalu
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC. PubMed Central.
  • This compound. PubChem.
  • Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. PubMed.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes & Protocols: Leveraging 3-Fluoropicolinimidamide Hydrochloride in the Synthesis of Novel Non-Cyclic Dinucleotide STING Agonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoropicolinimidamide hydrochloride in the synthesis of potent, non-cyclic dinucleotide (non-CDN) small-molecule agonists for the Stimulator of Interferon Genes (STING) pathway. This document outlines the therapeutic rationale, a detailed synthetic protocol for a representative agonist, and the underlying scientific principles guiding the experimental design.

Introduction: The STING Pathway and the Imperative for Novel Agonists

The STING pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can signal viral or bacterial infections, as well as cellular damage associated with cancer.[1][2][3] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4][5] This robust immune response can effectively "turn cold tumors hot," rendering them more susceptible to immune-mediated destruction and enhancing the efficacy of checkpoint inhibitors.[1][3]

While the first generation of STING agonists were cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by poor membrane permeability and rapid enzymatic degradation.[6][7] This has spurred the development of non-CDN small-molecule agonists, which offer the promise of improved drug-like properties, including systemic bioavailability.[3][8] Many of these emerging agonists, such as the potent dimeric amidobenzimidazoles (diABZI), feature an amidine moiety as a key pharmacophore for interacting with the STING protein.[8][9]

Rationale for Employing this compound

This compound serves as a valuable and strategic building block in the synthesis of novel STING agonists. The rationale for its use is grounded in established medicinal chemistry principles:

  • The Amidine Moiety: The amidine functional group is a critical structural motif found in numerous biologically active compounds and is particularly important for STING agonist activity.[8][10][11] It can engage in key hydrogen bonding and electrostatic interactions within the STING binding pocket.

  • Fluorine Substitution: The incorporation of a fluorine atom onto the pyridine ring is a deliberate design choice. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronegativity of fluorine can modulate the pKa of the pyridine ring and the amidine group, potentially fine-tuning the binding affinity and pharmacokinetic profile of the final compound.[12]

  • Structural Rigidity: The picoline scaffold provides a rigid framework that can help to pre-organize the molecule into a conformation favorable for binding to the STING protein. It has been reported that rigid ligands can contribute to more effective STING activation.[6]

The STING Signaling Pathway

The diagram below illustrates the canonical STING signaling cascade, which is the target of the agonists synthesized using the protocols described herein.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (Dimer) cGAMP->STING binds & activates STING_Agonist Synthetic Agonist (e.g., from 3-Fluoropicolinimidamide) STING_Agonist->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Interferon Genes (e.g., IFNB1) pIRF3->IFN_Genes translocates & induces transcription

Caption: The STING signaling pathway activated by synthetic agonists.

Synthesis Protocol: A Representative Dimeric Non-CDN STING Agonist

This section details a representative, multi-step synthesis of a hypothetical dimeric STING agonist, designated as Compound C , which utilizes this compound as a key precursor. This protocol is based on established synthetic methodologies for creating amidine-containing heterocyclic compounds.[11][13][14]

Overall Synthetic Scheme

The workflow involves the synthesis of an amidine-containing intermediate from this compound, followed by its coupling to a central linker to form the final dimeric product.

Synthesis_Workflow A 3-Fluoropicolinimidamide hydrochloride B Intermediate Amine A->B Step 1: Nucleophilic Aromatic Substitution C Dimeric STING Agonist (Final Product) B->C Step 2: Amide Coupling Linker Dicarboxylic Acid Linker (e.g., Terephthalic acid) Linker->C Step 2: Amide Coupling

Caption: Proposed synthetic workflow for a dimeric STING agonist.

Materials and Reagents
  • This compound (Starting Material)

  • A suitable nucleophilic amine (e.g., 4-aminobenzylamine)

  • A suitable dicarboxylic acid linker (e.g., terephthalic acid)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO, DCM)

  • Reagents for purification (e.g., silica gel, HPLC-grade solvents)

Step-by-Step Procedure

Step 1: Synthesis of the Amine Intermediate (Compound A)

This step involves the nucleophilic aromatic substitution of a suitable amine onto a precursor that will ultimately be converted to the desired intermediate. For the purpose of this protocol, we will assume the synthesis of an amine-functionalized benzimidazole which will then be coupled with the amidine. A more direct approach, if the starting materials are available, would be a coupling reaction.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of a suitable starting material, such as a protected 4-aminobenzylamine, in anhydrous DMF.

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as DIPEA, to the solution and stir for 10 minutes at room temperature.

  • Addition of Amidine: In a separate flask, neutralize this compound with a suitable base to obtain the free base, which is then added to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the amine intermediate Compound A .

Step 2: Synthesis of the Dimeric STING Agonist (Compound C)

This step involves the coupling of two equivalents of the amine intermediate with a central dicarboxylic acid linker.

  • Activation of Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the dicarboxylic acid linker (e.g., terephthalic acid) in anhydrous DMF. Add 2.2 equivalents of an amide coupling reagent, such as HATU, and 2.2 equivalents of HOBt. Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling Reaction: To the activated linker solution, add a solution of 2.1 equivalents of the amine intermediate Compound A in anhydrous DMF, followed by the dropwise addition of 4.0 equivalents of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. Filter the solid, wash with water and a small amount of cold diethyl ether, and dry under vacuum. Purify the crude product by preparative HPLC to obtain the final dimeric STING agonist Compound C as a pure solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final product.

Summary of Reaction Parameters
StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Time (h)
1 Nucleophilic Substitution3-Fluoropicolinimidamide, Amine, DIPEADMF80-10012-24
2 Amide CouplingCompound A, Dicarboxylic Acid, HATU, HOBt, DIPEADMFRoom Temp.12-18

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel, non-CDN STING agonists. The synthetic protocol outlined in these application notes provides a robust framework for creating dimeric agonists with potentially enhanced pharmacological properties. The incorporation of the fluoropicolinimidamide moiety is a rational design strategy aimed at improving metabolic stability and modulating binding affinity. Further structure-activity relationship (SAR) studies, exploring different linkers and substitution patterns, will be crucial in optimizing the potency and pharmacokinetic profile of this new class of STING agonists, ultimately paving the way for their development as next-generation cancer immunotherapeutics.

References

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC - NIH. (n.d.).
  • The Synthesis of Vinylogous Amidine Heterocycles | The Journal of Organic Chemistry. (n.d.).
  • The mechanism of STING activation by STING agonists delivered by... - ResearchGate. (n.d.).
  • Synthesis of Amidines and its application to heterocycles synthesis - ResearchGate. (n.d.).
  • New single step route for efficient synthesis of amidine containing molecules. (2019).
  • STING agonist: mechanism of action. (2020, October 13). YouTube.
  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - PMC - NIH. (2020, December 1).
  • Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - NIH. (n.d.).
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (n.d.). MDPI.
  • Mechanism of small molecule inhibitors targeting STING. - ResearchGate. (n.d.).
  • This compound | C6H7ClFN3 | CID 22027837 - PubChem. (n.d.). PubChem.
  • Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed. (2021, February 11). PubMed.
  • Agonists and Inhibitors of the cGAS-STING P
  • Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC - PubMed Central. (n.d.).
  • Conjugated STING agonists - PMC - NIH. (n.d.).
  • Identification of Novel Carbocyclic Pyrimidine Cyclic Dinucleotide STING Agonists for Antitumor Immunotherapy Using Systemic Intravenous Route | Journal of Medicinal Chemistry - ACS Publications. (2021, May 17).
  • Examples of natural and synthetic STING agonists. - ResearchGate. (n.d.).
  • Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists | Request PDF - ResearchGate. (n.d.).
  • Structure-activity relationship study of amidobenzimidazole derivatives as stimulator of interferon genes (STING) agonists | Request PDF - ResearchGate. (n.d.).
  • Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed. (2020, November 12). PubMed.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Request PDF - ResearchGate. (n.d.).
  • STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PubMed Central. (n.d.).
  • Delivery strategies for STING agonists - ScienceDirect. (n.d.). ScienceDirect.
  • STING Activators As Cancer Therapeutics. (2024, November 26). YouTube.
  • Synthesis and Biological Evaluation of Phosphoester and Phosphorothioate Prodrugs of STING Agonist 3′,3′-c-Di(2′F,2′dAMP) - ACS Figshare. (n.d.).
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed. (2025, May 22). PubMed.

Sources

Application Notes and Protocols for 3-Fluoropicolinimidamide Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-Fluoropicolinimidamide hydrochloride as a versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols and discussions are grounded in established chemical principles and supported by documented experimental evidence, designed to empower researchers in their synthetic endeavors.

Introduction: A Valuable Synthon for Heterocyclic Chemistry

This compound is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated pyridine ring and an amidine moiety, makes it an excellent precursor for the construction of a variety of heterocyclic systems. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine atoms can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. These notes will focus on a practical application of this compound in the synthesis of a fluorinated pyrimidine derivative, a class of compounds with a broad spectrum of biological activities.

Safety and Handling Precautions

Prior to any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is hazardous and requires careful handling in a well-ventilated fume hood.

Key Hazards:

  • Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In case of insufficient ventilation, a suitable respirator should be used.

Application Note: Synthesis of a Fluorine-Containing Pyrimidine Derivative

This section details the synthesis of a fluorinated pyrimidine compound via the cyclization reaction of this compound with a fluorinated propylene derivative, as documented in patent literature[1].

Principle and Significance

The synthesis of pyrimidine rings often involves the condensation of a C-N-C fragment (like an amidine) with a three-carbon unit. In this protocol, this compound serves as the C-N-C building block. The reaction with 1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene provides the three-carbon backbone with strategically placed fluorine atoms. The resulting fluorinated pyrimidine is a scaffold of high interest in drug discovery due to the often-favorable impact of fluorine on biological activity.

Reaction Scheme

G reactant1 This compound reagents NaOH, Et2O/H2O reactant1->reagents reactant2 1,3,3,3-Tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene reactant2->reagents product Fluorine-containing pyrimidine reagents->product

Caption: Synthesis of a fluorine-containing pyrimidine.

Detailed Experimental Protocol

Materials:

  • This compound (CAS: 246872-67-3)

  • 1,3,3,3-Tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene

  • Diethyl ether (Et₂O)

  • Deionized water (H₂O)

  • 5 M Sodium hydroxide (NaOH) aqueous solution

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • To a suitable reaction vessel, add diethyl ether (2.0 mL) and deionized water (2.0 mL).

  • To this biphasic solvent system, add this compound (0.4 g, 2.0 mmol).

  • Add 1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene (0.3 g, 1.4 mmol).

  • With vigorous stirring, add 5 M aqueous sodium hydroxide solution (1.3 g, 6.5 mmol) to the mixture. The sodium hydroxide acts as a hydrogen halide scavenger, neutralizing the hydrochloride salt and promoting the reaction.

  • Stir the resulting mixture at room temperature for 24 hours.

  • After the reaction is complete, add water to the reaction mixture to dissolve any inorganic salts.

  • The product can then be isolated from the organic layer. Further purification may be achieved through standard techniques such as column chromatography or recrystallization.

Data Presentation
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
This compound175.590.42.01.43
1,3,3,3-Tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene~212.050.31.41.0
Sodium Hydroxide40.000.26 (in 1.3g soln)6.54.64
Proposed Reaction Mechanism

The reaction likely proceeds through a nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of the fluorinated propene, followed by an intramolecular cyclization and elimination of methanol and fluoride to form the aromatic pyrimidine ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Amidine Deprotonated Amidine Propene Fluorinated Propene Amidine->Propene Nucleophilic attack Intermediate1 Adduct Propene->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Ring closure Product Pyrimidine Product Intermediate2->Product - MeOH, - HF

Caption: Proposed mechanism for pyrimidine formation.

Broader Applications and Future Outlook

The reactivity demonstrated in this protocol suggests that this compound can be a valuable precursor for a wide range of other nitrogen-containing heterocycles. By varying the three-carbon electrophile, it is conceivable to synthesize a diverse library of substituted pyrimidines. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents could provide alternative routes to functionalized pyrimidines. Further exploration of the reaction scope of this versatile reagent is warranted and holds promise for the discovery of novel bioactive molecules.

References

Sources

Application Notes and Protocols: 3-Fluoropicolinamide as a Directing Group in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Picolinamides in C-H Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. Within this field, directing groups have emerged as a powerful tool to control the regioselectivity of transition metal-catalyzed reactions. Picolinamide and its derivatives have been extensively utilized as robust bidentate directing groups, particularly in palladium-catalyzed C-H activation. This application note details the use of 3-fluoropicolinamide , a specific derivative, in directing the ortho-arylation of anilines, a critical transformation in the synthesis of pharmaceuticals and functional materials. The fluorine substituent offers a potential avenue for modulating the electronic properties and reactivity of the directing group.

While the structurally related 3-Fluoropicolinimidamide hydrochloride is a topic of interest, its application in cross-coupling reactions is not yet well-documented in peer-reviewed literature. Therefore, this guide will focus on the well-established chemistry of the corresponding amide, providing a foundational protocol that can be adapted for the exploration of the imidamide derivative.

Core Concept: Picolinamide-Directed C-H Arylation

The fundamental principle of picolinamide-directed C-H arylation lies in the ability of the picolinamide moiety, attached to a substrate such as an aniline, to coordinate with a palladium catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position of the aniline ring, facilitating its selective activation and subsequent coupling with an aryl halide.

The general workflow for this process can be visualized as follows:

G cluster_0 Substrate Preparation cluster_1 Palladium-Catalyzed C-H Arylation cluster_2 Directing Group Cleavage A Aniline Derivative C N-(Aryl)-3-fluoropicolinamide (Substrate) A->C Amide Coupling B 3-Fluoropicolinoyl Chloride B->C D N-(Aryl)-3-fluoropicolinamide G Ortho-Arylated Product D->G Cross-Coupling E Aryl Halide E->G F Pd Catalyst, Base, Additives F->G H Ortho-Arylated Product J Final Ortho-Arylated Aniline H->J Hydrolysis/Cleavage I Cleavage Conditions (e.g., Ni-catalyzed) I->J

Figure 1: General workflow for picolinamide-directed ortho-arylation of anilines.

Mechanistic Insights: The Role of the Directing Group

The catalytic cycle for picolinamide-directed C-H arylation is generally understood to proceed through several key steps. The bidentate coordination of the picolinamide to the palladium center is crucial for the regioselective C-H activation.

G Pd(II) Pd(II) Intermediate_A Cyclometalated Pd(II) Intermediate Pd(II)->Intermediate_A Coordination & C-H Activation Substrate Substrate Substrate->Intermediate_A Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Intermediate_B Intermediate_B->Pd(II) Product Product Intermediate_B->Product Reductive Elimination HX HX Intermediate_B->HX

Figure 2: Simplified catalytic cycle for picolinamide-directed C-H arylation.

Experimental Protocols

Part 1: Synthesis of N-(Aryl)-3-fluoropicolinamide Substrate

This protocol describes the synthesis of the directing group-functionalized substrate from an aniline derivative and 3-fluoropicolinic acid.

Materials:

  • Aniline derivative (1.0 eq)

  • 3-Fluoropicolinic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 3-fluoropicolinic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aniline derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(aryl)-3-fluoropicolinamide.

Part 2: Palladium-Catalyzed Ortho-Arylation of N-(Aryl)-3-fluoropicolinamide

This protocol outlines a general procedure for the C-H arylation of the prepared substrate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-(Aryl)-3-fluoropicolinamide (1.0 eq)

  • Aryl iodide (1.5 - 2.0 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • PivOH (30 mol%)

  • Anhydrous toluene or another suitable solvent

Procedure:

  • To a dry Schlenk tube, add N-(aryl)-3-fluoropicolinamide (1.0 eq), aryl iodide (1.5 - 2.0 eq), Pd(OAc)₂ (5-10 mol%), Ag₂CO₃ (2.0 eq), and PivOH (30 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-arylated product.

Part 3: Cleavage of the 3-Fluoropicolinamide Directing Group

Removal of the directing group is a critical final step to liberate the functionalized aniline. A nickel-catalyzed method is presented here as an efficient option.[1]

Materials:

  • Ortho-arylated N-(aryl)-3-fluoropicolinamide (1.0 eq)

  • Boc₂O (1.5 eq)

  • DMAP (0.2 eq)

  • Et₃N (1.1 eq)

  • Anhydrous DCM

  • Ni(cod)₂ (10 mol%)

  • Ethanol (2.0 eq)

  • Anhydrous toluene

Procedure (Two Steps):

Step A: N-Boc Activation

  • Dissolve the ortho-arylated picolinamide (1.0 eq) in anhydrous DCM.

  • Add Boc₂O (1.5 eq), DMAP (0.2 eq), and Et₃N (1.1 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the N-Boc activated intermediate, which can often be used in the next step without further purification.

Step B: Ni-Catalyzed Cleavage [1]

  • In a glovebox, charge a vial with the N-Boc activated intermediate (1.0 eq) and Ni(cod)₂ (10 mol%).

  • Add anhydrous toluene and ethanol (2.0 eq).

  • Seal the vial and heat at 80 °C for 15 hours.

  • Cool the reaction, concentrate, and purify by flash column chromatography to isolate the N-Boc protected ortho-arylated aniline.

Data Presentation: Representative Reaction Parameters

The choice of reaction components can significantly impact the efficiency of the C-H arylation. The following table summarizes typical conditions.

ComponentExampleRoleRationale
Catalyst Pd(OAc)₂Palladium(II) precatalystForms the active Pd(0) species in situ.
Oxidant/Additive Ag₂CO₃Halide scavenger/oxidantFacilitates the C-H activation step and prevents catalyst inhibition.
Additive PivOH (Pivalic Acid)Proton shuttle/ligandAssists in the concerted metalation-deprotonation (CMD) mechanism.
Base K₂CO₃, Cs₂CO₃BaseNeutralizes the acid generated during the reaction.
Solvent Toluene, DioxaneReaction mediumHigh-boiling, non-coordinating solvents are often preferred.

Concluding Remarks for the Practicing Scientist

The use of 3-fluoropicolinamide as a directing group offers a reliable and effective strategy for the ortho-arylation of anilines. The protocols provided herein serve as a robust starting point for the synthesis of complex biaryl amine structures. Researchers are encouraged to optimize conditions for their specific substrates to achieve maximal yields and selectivity.

For the exploration of This compound as a directing group, it is hypothesized that the imidamide, after in-situ neutralization of the hydrochloride salt, could also serve as a bidentate directing group. However, the electronic and steric differences between the amide and imidamide functionalities may necessitate significant adjustments to the reaction conditions, particularly the choice of catalyst, base, and temperature. The protocols for the picolinamide serve as a logical and informed foundation for such investigations.

References

  • Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed Alkylation and Arylation of C–H Bonds in Primary and Secondary Amines. Journal of the American Chemical Society, 127(38), 13164-13165.
  • Sharma, U., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Chen, G., et al. (2011). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides. Journal of the American Chemical Society, 133(40), 15834-15837.
  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]

  • He, G., et al. (2013). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters, 15(20), 5334-5337. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Fluoropicolinimidamide Hydrochloride and Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Therapeutic Potential of Novel Picolinimidamides

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2] 3-Fluoropicolinimidamide hydrochloride is a synthetic organic compound with a chemical scaffold amenable to interaction with various biological targets.[3] While its specific mechanism of action is yet to be fully elucidated, its structural features suggest potential as a modulator of enzyme activity or protein-protein interactions.

This guide provides a comprehensive framework for screening this compound and its analogs to uncover potential therapeutic activities, with a primary focus on the inhibition of Nitric Oxide Synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[4][5] Dysregulation of NO production is implicated in cardiovascular diseases, neurodegenerative disorders, and chronic inflammation, making NOS isoforms (nNOS, eNOS, and iNOS) attractive therapeutic targets.[5]

Herein, we present detailed protocols for a robust HTS campaign designed to identify and characterize potential NOS inhibitors. The workflow integrates a primary biochemical screen for direct enzyme inhibition with a secondary cell-based assay to assess activity in a physiological context and triage cytotoxic compounds.

Part 1: Primary Biochemical HTS for Direct NOS Inhibition

The initial screen is designed to rapidly identify compounds that directly inhibit the activity of a purified NOS isoform (e.g., human recombinant iNOS). This biochemical assay is based on the fluorometric detection of nitric oxide produced by the enzyme.

Principle of the Assay

The assay quantifies NOS activity by measuring the amount of NO produced. In the presence of its substrate L-arginine and necessary cofactors, NOS generates NO.[4] The NO then reacts with a specific fluorescent probe, such as 4,5-diaminofluorescein diacetate (DAF-2 DA), which upon reaction forms a highly fluorescent triazolofluorescein product.[6][7][8] Inhibitors of NOS will reduce the rate of NO formation, leading to a decrease in the fluorescent signal.

Experimental Workflow: Biochemical NOS Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Compound Plates add_compound Dispense 3-Fluoropicolinimidamide HCl or Controls (50 nL) reagents->add_compound add_enzyme Add iNOS Enzyme (10 µL) add_compound->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate/Cofactor Mix (10 µL) pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate add_probe Add DAF-2 DA Probe (5 µL) incubate->add_probe final_incubate Incubate (10 min, RT, dark) add_probe->final_incubate read_plate Read Fluorescence (Ex: 490 nm, Em: 520 nm) final_incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curves Generate Dose-Response Curves calc_inhibition->plot_curves det_ic50 Determine IC50 Values plot_curves->det_ic50

Caption: Workflow for the primary biochemical HTS assay.

Detailed Protocol: Biochemical NOS Inhibition

Materials and Reagents:

  • Enzyme: Human recombinant iNOS

  • Substrate: L-Arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), Calmodulin

  • Fluorescent Probe: 4,5-Diaminofluorescein Diacetate (DAF-2 DA)

  • Compound: this compound dissolved in DMSO

  • Controls:

    • Positive Control (for inhibition): L-NIO (L-N5-(1-Iminoethyl)ornithine) or other known NOS inhibitors

    • Negative Control: DMSO

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Plates: 384-well, black, flat-bottom plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound stock solutions (at various concentrations for dose-response) or controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of iNOS enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the substrate/cofactor mixture (containing L-arginine, NADPH, and other cofactors) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 5 µL of DAF-2 DA probe to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.[6]

Data Analysis and Validation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][10] It is calculated using the signals from the positive and negative controls.

    Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

    Z'-Factor ValueInterpretation of Assay Quality[9][11]
    > 0.5Excellent assay, suitable for HTS
    0 to 0.5Marginal assay, may require optimization
    < 0Poor assay, not suitable for screening

    A Z'-factor consistently above 0.5 indicates a reliable assay with a sufficient signal window to identify hits confidently.[12]

Part 2: Cell-Based Secondary Assays for Cellular Activity and Cytotoxicity

Compounds that show activity in the primary biochemical screen ("hits") must be further evaluated in a more physiologically relevant context. A cell-based assay confirms whether the compound can penetrate the cell membrane and inhibit NOS activity within the cell. It is crucial to multiplex this with a cytotoxicity assay to eliminate false positives that arise from cell death rather than specific enzyme inhibition.[13]

Principle of the Assays
  • Cellular NO Production: Similar to the biochemical assay, intracellular NO production can be measured using a cell-permeant fluorescent probe.[7] In this protocol, we will use a cell line that can be stimulated to produce high levels of NO, such as RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Cytotoxicity Assessment: A common method to assess cell viability is to measure intracellular ATP levels.[14][15] Metabolically active, viable cells produce ATP. A decrease in ATP levels is a strong indicator of cytotoxicity or cytostatic effects.[16] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for this purpose.[14][15][16]

Experimental Workflow: Cellular NO and Cytotoxicity Assays

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_no_assay NO Production Assay cluster_cyto_assay Cytotoxicity Assay seed_cells Seed RAW 264.7 Cells in 384-well Plates incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Test Compounds and Controls incubate_overnight->add_compound pre_incubate Pre-incubate (1 hour) add_compound->pre_incubate add_stimulants Add LPS/IFN-γ to Stimulate NO Production pre_incubate->add_stimulants incubate_24h Incubate (24 hours) add_stimulants->incubate_24h add_no_probe Add NO-sensitive Fluorescent Probe incubate_24h->add_no_probe incubate_probe Incubate (1 hour, dark) add_no_probe->incubate_probe read_fluorescence Read Fluorescence incubate_probe->read_fluorescence add_ct_glo Add CellTiter-Glo® Reagent read_fluorescence->add_ct_glo incubate_ct_glo Incubate (10 min) add_ct_glo->incubate_ct_glo read_luminescence Read Luminescence incubate_ct_glo->read_luminescence

Caption: Multiplexed workflow for cellular NO and cytotoxicity assays.

Detailed Protocol: Cellular Assays

Materials and Reagents:

  • Cell Line: RAW 264.7 murine macrophages

  • Culture Medium: DMEM supplemented with 10% FBS and antibiotics

  • Stimulants: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • NO Probe: Cell-permeant NO-sensitive fluorescent dye

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit[16]

  • Plates: 384-well, white, clear-bottom plates for multiplexed reading

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 10 µL of medium containing the test compounds at desired concentrations.

  • Pre-incubation: Incubate for 1 hour at 37°C.

  • Cell Stimulation: Add 10 µL of medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • NO Measurement: a. Add the NO-sensitive fluorescent probe according to the manufacturer's instructions. b. Incubate for 1 hour at 37°C, protected from light. c. Measure fluorescence on a plate reader.

  • Cytotoxicity Measurement (Multiplexed): a. To the same wells, add CellTiter-Glo® reagent (volume equal to the culture volume in the well).[15] b. Mix on an orbital shaker for 2 minutes to induce cell lysis. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15] d. Measure luminescence on a plate reader.

Part 3: Hit Confirmation and Data Interpretation

A successful HTS campaign requires a logical progression from primary screening to hit confirmation. The goal is to identify compounds that are potent, selective, and non-toxic.

Hit Triage and Confirmation Workflow

cluster_hits Hit Classification primary_screen Primary HTS: Biochemical NOS Assay (e.g., 100,000 compounds) primary_hits Primary Hits (e.g., >50% inhibition at 10 µM) primary_screen->primary_hits secondary_screen Secondary Assays: Cellular NO & Cytotoxicity primary_hits->secondary_screen true_hit Confirmed Hit: Inhibits cellular NO No cytotoxicity secondary_screen->true_hit cytotoxic Cytotoxic Compound: Inhibits cellular NO Reduces cell viability secondary_screen->cytotoxic no_effect Inactive/Non-permeable: No effect on cellular NO No cytotoxicity secondary_screen->no_effect dose_response Dose-Response Studies (IC50/CC50 Determination) true_hit->dose_response Priority for Follow-up sar_studies Structure-Activity Relationship (SAR) Studies dose_response->sar_studies

Caption: Hit triage and confirmation workflow.

Interpretation of Results:

  • Confirmed Hits: These compounds inhibit NO production in the cell-based assay without significantly affecting cell viability (as measured by ATP levels). These are the most promising candidates for further development.

  • Cytotoxic Compounds: These compounds reduce the signal in both the NO and viability assays. The apparent inhibition of NO production is likely an artifact of cell death. These compounds are typically deprioritized.

  • Inactive or Non-permeable Compounds: These compounds are active in the biochemical assay but show no effect in the cellular assay. This may indicate poor cell permeability or rapid metabolism within the cell.

Conclusion

This application note provides a robust, field-proven framework for the high-throughput screening of this compound and similar chemical libraries for nitric oxide synthase inhibitory activity. By integrating a direct biochemical assay with a multiplexed cell-based secondary screen, researchers can efficiently identify potent, cell-permeable, and non-toxic lead compounds. The rigorous use of controls and statistical validation, such as the Z'-factor, ensures the generation of high-quality, reproducible data, paving the way for subsequent hit-to-lead and lead optimization efforts.

References

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from BioAssay Systems. [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1997). Fluorescence-based measurement of nitric oxide synthase activity in activated rat macrophages using dichlorofluorescin. Nitric Oxide, 1(4), 359-369. [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from BPS Bioscience. [Link]

  • Cox, L. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • Universal Biologicals. (n.d.). EnzyChrom Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from Universal Biologicals. [Link]

  • Wang, B., et al. (2007). High throughput screening method of nitric oxide synthase inhibitors and enhancers. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(15), 1545-1548. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Dahlin, J. L., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. bioRxiv. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3341-3346. [Link]

  • Fricke, N., et al. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Fischer, B., et al. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS ONE, 6(12), e28460. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad. [Link]

  • Royal Society of Chemistry. (2020). High throughput screening methods for PPI inhibitor discovery. In Protein-Protein Interactions. [Link] 20.atyukhin, D., & Dikalov, S. I. (2017). High-Throughput Screening of NOX Inhibitors. Methods in molecular biology, 1982, 189-201. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from BioAssay Systems. [Link]

  • Pratt, M. R., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. The Journal of biological chemistry, 293(11), 3939-3950. [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from On HTS. [Link]

  • Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from Danaher Life Sciences. [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. [Link]

  • Springer Professional. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Retrieved from Springer Professional. [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular Nitric Oxide Assay. Retrieved from Cell Biolabs, Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from Dispendix. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from Center for Innovative Drug Discovery. [Link]

  • Parker, C. N., et al. (2000). Fluorescence polarization assays for high-throughput screening of neuropeptide FF receptors. Journal of biomolecular screening, 5(2), 77-88. [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from Evotec. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

  • Flores, N., Frau, J., & Glossman-Mitnik, D. (2020). Predicted biological targets of the (a) theopapuamide A, (b).... ResearchGate. [Link]

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Application Notes and Protocols for 3-Fluoropicolinimidamide Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][3] These initial "hits" serve as starting points for iterative optimization, growing or linking them into potent, selective, and drug-like candidates.[2]

Within the diverse chemical space of fragment libraries, fluorinated fragments such as 3-Fluoropicolinimidamide hydrochloride offer a distinct set of advantages. The incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability without significantly altering the molecule's polarity.[4] Furthermore, the presence of the ¹⁹F nucleus provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) based screening, offering a sensitive and robust method for hit identification with minimal background interference from biological macromolecules.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in FBDD campaigns. We will delve into its physicochemical properties and provide detailed, field-proven protocols for its application in key biophysical screening techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data. This compound is a small, polar fragment that adheres to the "Rule of Three," a set of guidelines for desirable fragment characteristics.[1][2]

PropertyValueSource
Molecular Formula C₆H₇ClFN₃[7]
Molecular Weight 175.59 g/mol [7]
IUPAC Name 3-fluoropyridine-2-carboximidamide;hydrochloride[7]
CAS Number 246872-67-3[7]
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 3Calculated
cLogP < 3Estimated
Solubility High aqueous solubility expected due to hydrochloride salt formInferred

FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-step process, from initial screening to hit validation and optimization. The following diagram illustrates a typical workflow incorporating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Screening Primary Screening (¹⁹F-NMR, SPR) Hit_ID Hit Identification Screening->Hit_ID Weak Binders Orthogonal Orthogonal Screening (ITC, X-ray) Hit_ID->Orthogonal Affinity Affinity & Thermodynamics (KD, ΔH, ΔS) Orthogonal->Affinity Structure Structural Biology (Binding Mode) Orthogonal->Structure SBDD Structure-Based Design Affinity->SBDD Structure->SBDD SAR SAR by Catalog SBDD->SAR Lead_Gen Lead Generation SAR->Lead_Gen

Caption: A generalized workflow for fragment-based drug design.

Experimental Protocols

The following sections provide detailed protocols for key biophysical techniques applicable to screening and characterizing the binding of this compound to a target protein.

Protocol 1: ¹⁹F NMR-Based Fragment Screening

The fluorine atom in this compound makes it an ideal candidate for ¹⁹F NMR screening. This technique is highly sensitive and allows for the screening of fragment cocktails, significantly increasing throughput.[4][8]

Principle: Changes in the chemical environment of the ¹⁹F nucleus upon binding to a protein target result in detectable shifts or broadening of its NMR signal.

Materials:

  • Target protein (isotopic labeling not required)

  • This compound

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Protein Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in the NMR buffer.

    • Ensure the protein is stable and properly folded under these conditions by acquiring a ¹H NMR spectrum.[9][10]

  • Fragment Stock Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., d6-DMSO).

  • Screening Sample Preparation:

    • Prepare a "fragment cocktail" by mixing this compound with other fluorinated fragments (typically 5-10 fragments per cocktail) to a final concentration of 100-500 µM for each fragment in the NMR buffer.[8]

    • Prepare a reference sample containing only the fragment cocktail in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the reference sample.

    • Add the target protein to the fragment cocktail to a final concentration of 10-50 µM.

    • Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment mixture. Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences can be employed to enhance the detection of binding events.[9]

  • Data Analysis:

    • Compare the spectra of the reference and protein-containing samples.

    • Look for changes in the ¹⁹F signal of this compound, such as chemical shift perturbations, line broadening, or a decrease in signal intensity, which indicate binding to the target protein.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free biophysical technique that provides real-time kinetic data on biomolecular interactions.[11][12][13][14] It is an excellent orthogonal method to validate hits from primary screens and to determine their binding affinity (K D).

Principle: The binding of this compound to a protein immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response signal.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

    • Activate a reference flow cell without protein to serve as a control for non-specific binding.

  • Fragment Solution Preparation:

    • Prepare a dilution series of this compound in the running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.

  • SPR Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells.

    • Record the sensorgrams, which show the binding response over time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K D).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15][16][17][18]

Principle: The binding of this compound to the target protein results in either the release or absorption of heat, which is measured by the ITC instrument.

Materials:

  • ITC instrument

  • Target protein

  • This compound

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the target protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.

    • Prepare a protein solution at a concentration of 10-50 µM in the sample cell.

    • Prepare a fragment solution at a concentration 10-20 times higher than the protein concentration in the injection syringe.

  • ITC Experiment:

    • Perform a series of injections of the fragment solution into the protein solution in the sample cell.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model to determine the K D, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A), where K A = 1/K D.

Protocol 4: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[19][20][21]

Principle: A crystal of the protein-fragment complex diffracts X-rays in a specific pattern, which can be used to calculate an electron density map and build an atomic model of the complex.

Materials:

  • High-purity target protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source recommended)

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of this compound.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the fragment for a period of time to allow the fragment to diffuse into the crystal and bind to the protein.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the apo-protein.

    • Build the model of the protein-fragment complex into the electron density map and refine the structure.

Conclusion

This compound is a valuable tool for fragment-based drug design, offering the advantages of a small, fluorinated fragment that is amenable to a variety of biophysical screening techniques. The detailed protocols provided in this application note will enable researchers to effectively utilize this fragment in their FBDD campaigns, from initial hit identification to detailed structural and thermodynamic characterization, ultimately accelerating the discovery of novel therapeutics.

References

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Troubleshooting & Optimization

Overcoming solubility issues with 3-Fluoropicolinimidamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Introduction

3-Fluoropicolinimidamide hydrochloride is a valuable research compound. However, like many hydrochloride salts of complex organic molecules, its limited aqueous solubility can present significant challenges during assay development, leading to issues with reproducibility, accuracy, and overall experimental success.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these solubility hurdles. By explaining the underlying chemical principles and providing systematic, field-proven protocols, this document serves as a practical resource for ensuring the reliable use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The hydrochloride salt form is intended to improve aqueous solubility compared to the free base, but challenges can still arise.[1] Several factors could be at play:

  • pH of the Solution: The pH of your buffer is critical. While the HCl salt is more soluble in acidic conditions, the solubility can decrease significantly at neutral or alkaline pH.[1][2]

  • Buffer Composition: Certain buffer salts, especially those containing high concentrations of chloride (like HCl-based buffers), can suppress solubility due to the "common ion effect".[2][3][4]

  • Concentration: You may be attempting to create a solution that is above the compound's intrinsic solubility limit in that specific solvent system.

  • Temperature: Solubility is often temperature-dependent. Dissolution at room temperature may be insufficient.

Q2: I initially dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened?

A: This is a classic problem known as "antisolvent precipitation." While this compound may be soluble in a pure organic solvent like DMSO, its solubility dramatically decreases when this stock solution is diluted into an aqueous buffer where DMSO is a minor component. The compound crashes out of the solution because the final solvent mixture can no longer support its dissolved state.

Q3: Can I just sonicate the solution or heat it to get the compound to dissolve?

A: These methods can be effective but must be used with caution.

  • Sonication: This can help break up solid aggregates and accelerate dissolution, but it may not increase the ultimate solubility limit. If the solution is supersaturated, the compound may precipitate out again over time.

  • Heating: Gently warming the solution can increase solubility. However, you must ensure the compound is thermally stable at the temperature used. After cooling, the compound may precipitate if the solution is supersaturated at room temperature.[5]

Q4: Is there a universal solvent that works best?

A: Unfortunately, there is no single "best" solvent. The optimal solvent system depends on the specific requirements of your assay (e.g., cell compatibility, enzyme activity, buffer pH). A systematic screening of different solvents and co-solvent systems is often necessary. For example, solvents like DMF, DMSO, and ethanol are common starting points for creating high-concentration stock solutions.[6]

Core Troubleshooting Guide: A Systematic Approach

Successfully solubilizing this compound requires a logical, step-by-step approach. This section details the underlying principles and provides actionable protocols to overcome solubility issues.

Understanding the Chemistry of Solubility

This compound is the salt of a basic parent molecule. Its solubility is governed by several key factors:

  • pH and Ionization: The molecule contains basic nitrogen atoms. In its hydrochloride salt form, these nitrogens are protonated (positively charged), which enhances interaction with polar water molecules. As the pH of the solution increases (becomes more basic), these groups can become deprotonated, converting the molecule to its less soluble free base form.

  • The Common Ion Effect: As a hydrochloride salt, the compound exists in equilibrium with its dissolved ions. If the aqueous buffer already contains a high concentration of chloride ions (e.g., from NaCl or an HCl-based pH adjustment), this equilibrium can be shifted, suppressing the dissolution of the salt.[3][4][7] This is a critical and often overlooked factor.

  • Crystal Lattice Energy: The solid-state form of the compound has a specific crystal structure. Energy is required to break this lattice apart to allow the individual molecules to be solvated. If the lattice energy is high, more aggressive solubilization methods may be needed.

Systematic Workflow for Solubility Optimization

The following workflow provides a structured path for identifying a suitable solvent system for your assay.

Solubility_Workflow Start Start: Insoluble Compound (3-Fluoropicolinimidamide HCl) Check_Aq_Sol Step 1: Assess Aqueous Solubility (Water, PBS, Assay Buffer) Start->Check_Aq_Sol Is_Soluble_Aq Is it soluble at required concentration? Check_Aq_Sol->Is_Soluble_Aq Prep_Stock Step 2: Prepare High-Conc. Organic Stock Solution (e.g., DMSO, DMF, Ethanol) Is_Soluble_Aq->Prep_Stock No Success Success: Proceed with Assay Is_Soluble_Aq->Success Yes Is_Soluble_Org Does it fully dissolve? Prep_Stock->Is_Soluble_Org Dilute_Test Step 3: Test Dilution into Aqueous Assay Buffer Is_Soluble_Org->Dilute_Test Yes Failure Consult Technical Support / Re-evaluate Compound Is_Soluble_Org->Failure No Precipitation Does it precipitate upon dilution? Dilute_Test->Precipitation Troubleshoot Step 4: Troubleshoot & Optimize Precipitation->Troubleshoot Yes Precipitation->Success No pH_Adjust Option A: Adjust pH of Assay Buffer Troubleshoot->pH_Adjust CoSolvent Option B: Use Co-Solvent System Troubleshoot->CoSolvent Alternative_Salt Option C: Consider Alternative Salt Form (e.g., Mesylate, if available) Troubleshoot->Alternative_Salt pH_Adjust->Dilute_Test Re-test CoSolvent->Dilute_Test Re-test Alternative_Salt->Start Re-start

Caption: A decision-tree workflow for systematically troubleshooting solubility issues.

Detailed Protocols and Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is the standard first step for preparing a compound for use in assays.

  • Calculate Mass: Determine the mass of this compound required to make a stock solution of a desired concentration (e.g., 10-50 mM).

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent. DMSO is the most common starting point due to its high solubilizing power.

  • Dissolution:

    • Add the solvent to the vial containing the pre-weighed compound.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If particulates remain, use a brief (5-10 minute) sonication in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of water from the atmosphere.

Protocol 2: pH-Dependent Solubility Testing

This experiment helps determine the optimal pH range for maintaining solubility in your aqueous assay buffer.

  • Buffer Preparation: Prepare several aliquots of your base assay buffer (e.g., Phosphate, TRIS) and adjust the pH of each to cover a range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add your concentrated organic stock solution to each buffer aliquot to achieve the final desired assay concentration. Ensure the final percentage of organic solvent is constant across all samples and is kept low (ideally ≤1%).

  • Incubation & Observation:

    • Gently mix each solution.

    • Incubate at the intended assay temperature for 30-60 minutes.

    • Visually inspect for any signs of precipitation or turbidity against a dark background.

  • Analysis: The pH that results in a clear, precipitate-free solution is suitable for your assay. This experiment demonstrates that for basic compounds, lowering the pH can significantly enhance solubility.[2][8]

Protocol 3: Co-Solvent System Screening

If pH adjustment is not feasible or sufficient, using a co-solvent in the final assay buffer can maintain solubility.

  • Co-Solvent Selection: Choose assay-compatible co-solvents. Common choices include polyethylene glycol (PEG), propylene glycol, or ethanol.

  • Prepare Buffer-Co-Solvent Mixes: Prepare your final assay buffer containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Compound Dilution:

    • Add the concentrated organic stock solution of this compound to each buffer-co-solvent mixture.

    • Mix and incubate as described in Protocol 2.

  • Determine Optimal Concentration: Identify the lowest percentage of co-solvent that keeps the compound in solution without negatively impacting your assay performance (e.g., enzyme activity, cell viability).

Solubilization Strategy Mechanism of Action Pros Cons
pH Adjustment (Lowering pH) Increases the proportion of the protonated, more soluble form of the basic compound.[2]Simple to implement; often highly effective for basic compounds.May not be compatible with pH-sensitive assays (e.g., certain enzyme assays, live-cell experiments).
Organic Co-Solvents (DMSO, Ethanol) Reduces the polarity of the bulk solvent, making it more favorable for the organic compound to remain dissolved.Effective at creating high-concentration stock solutions.Can cause compound precipitation upon dilution; may interfere with assay components at higher concentrations.
Non-Ionic Surfactants (e.g., Tween® 80) Form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[9]Can be effective at low concentrations.May interfere with protein binding or membrane-based assays.
Alternative Salt Forms (e.g., Mesylate) Different counter-ions can alter the crystal lattice energy and dissolution kinetics of the salt.[7]May offer superior solubility or dissolution properties without issues like the common ion effect.[7]May not be commercially available; requires re-synthesis or custom salt screening.

Final Recommendations & Best Practices

  • Always Start Fresh: Prepare fresh dilutions from your frozen organic stock solution for each experiment. Avoid using previously diluted aqueous solutions that have been stored.

  • Mind the Matrix: Be aware that complex biological samples (e.g., serum, cell lysate) can introduce components that affect compound solubility.[10]

  • Validate Your Assay: After identifying a successful solubilization strategy, re-validate key assay parameters to ensure that the chosen solvents, pH, or additives do not interfere with the results.

  • Document Everything: Keep detailed records of the solvent systems, concentrations, pH values, and procedures used. This is crucial for ensuring reproducibility.

By applying the systematic approaches outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and successful experimental outcomes.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.
  • Stoy, A. C., & Thompson, K. C. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(7), 706-710.
  • Pala, F., & Savaser, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Dissolution Technologies, 23(1), 20-25.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(9), 1937-1949.
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  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Retrieved from [Link]

  • Knauer. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • PubChem. (n.d.). (s)-3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Helsinki. (2021).
  • MDPI. (2021).
  • PubChem. (n.d.). Picolinimidamide. National Center for Biotechnology Information. Retrieved from [Link]

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3-Fluoropicolinimidamide hydrochloride stability problems and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3-Fluoropicolinimidamide hydrochloride (FPIA-HCl).[1] While specific published stability data for this compound is limited, this document is built upon established chemical principles governing its core functional groups—namely the aromatic amidine hydrochloride moiety. The primary stability concern for this class of compounds is their susceptibility to hydrolysis.[2][3] This guide provides a framework for anticipating stability issues, troubleshooting common experimental problems, and establishing robust analytical methods to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern is hydrolysis . The core structure contains an amidine functional group, which is susceptible to reaction with water.[4] As a hydrochloride salt, solutions of FPIA-HCl are typically acidic, but stability can be highly dependent on the final pH, temperature, and buffer components of the solution. The principal degradation product is expected to be 3-Fluoropicolinamide.

Q2: What is the most likely degradation pathway for this compound?

A2: The most probable degradation pathway is the nucleophilic attack of water on the electrophilic carbon of the imidamide group. This leads to the cleavage of the carbon-nitrogen double bond, releasing ammonia (or ammonium ion, depending on the pH) and forming the corresponding amide, 3-Fluoropicolinamide. This hydrolytic degradation can be catalyzed by both acidic and basic conditions.[4][5]

Diagram: Proposed Hydrolysis Pathway of FPIA-HCl

G cluster_reactants Reactants cluster_products Degradation Products FPIA 3-Fluoropicolinimidamide HCl (FPIA-HCl) FPA 3-Fluoropicolinamide (FPA) FPIA->FPA Hydrolysis (pH, Temp dependent) Ammonium Ammonium Chloride (NH₄Cl) FPIA->Ammonium Water Water (H₂O)

Caption: Proposed hydrolytic degradation of FPIA-HCl.

Q3: How should I prepare and store solutions of this compound?

A3: To minimize degradation:

  • Solvent Choice: Prepare solutions in anhydrous, aprotic solvents (e.g., DMSO, DMF) for long-term storage. For aqueous assays, prepare solutions fresh and use them immediately.

  • pH Control: If an aqueous buffer is required, conduct a preliminary pH-rate profile study to determine the pH of maximum stability. Generally, amidine stability is greatest near neutral pH, but this must be confirmed experimentally.[6]

  • Temperature: Store stock solutions at -20°C or -80°C. When in use, keep aqueous solutions on ice to slow the rate of hydrolysis.

  • Light: While not the primary concern, as a standard practice, protect solutions from light by using amber vials or wrapping containers in foil to prevent potential photolytic degradation.[7]

Q4: Can I trust the purity of my compound if it has been stored for a long time?

A4: Not without verification. It is crucial to re-analyze the purity of FPIA-HCl, especially if the solid has been stored in a humid environment or if solutions have been stored for an extended period. A stability-indicating analytical method, such as a well-developed HPLC method, is required to separate the parent compound from its potential degradants.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent assay results or loss of potency over time. Hydrolytic Degradation: The compound is degrading in your aqueous assay buffer.1. Prepare fresh solutions of FPIA-HCl for each experiment. 2. Minimize the time the compound spends in aqueous solution before analysis. 3. If possible, lower the temperature of the assay environment (e.g., run plates on a cold block). 4. Perform a time-course experiment in your assay buffer to quantify the rate of degradation and establish an experimental window of stability.
A new, more polar peak appears in my HPLC/LC-MS analysis. Formation of 3-Fluoropicolinamide: This is the expected primary hydrolysis product, which is typically more polar than the parent amidine.1. Confirm the identity of the new peak using LC-MS by checking for the expected mass of 3-Fluoropicolinamide. 2. Synthesize or source a standard of 3-Fluoropicolinamide to confirm the retention time and co-elution. 3. Review your sample preparation and storage procedures to identify sources of water and/or prolonged storage times.
The solid material has changed in appearance (e.g., clumping, discoloration). Hygroscopicity & Degradation: The hydrochloride salt may have absorbed atmospheric moisture, initiating solid-state degradation.1. Store the solid compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). 2. Before use, re-qualify the material's purity using a stability-indicating HPLC method and quantitative NMR (qNMR) or another absolute quantification technique. 3. If significant degradation is observed (>5-10%), the material should be repurified or discarded.
My analytical method does not separate the parent peak from impurities. Inadequate Method Specificity: The current analytical method is not "stability-indicating."1. The method must be redeveloped using samples generated from a forced degradation study (see Part 3). 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, C8) and mobile phase conditions (pH, organic modifier) to achieve baseline separation between FPIA-HCl and all degradation products.[8][9]

Diagram: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC CheckMass Analyze by LC-MS. Does mass match 3-Fluoropicolinamide? Start->CheckMass ConfirmStandard Confirm with authentic 3-Fluoropicolinamide standard CheckMass->ConfirmStandard Yes Unknown Identity Unknown CheckMass->Unknown No Identify Identity Confirmed: Primary Degradant ConfirmStandard->Identify Yes ConfirmStandard->Unknown No Investigate Review Sample Prep & Storage for Moisture/ Time Issues Identify->Investigate Characterize Perform Structural Elucidation (e.g., High-Res MS/MS, NMR) Unknown->Characterize

Caption: Logical workflow for identifying unknown chromatographic impurities.

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I emphasize that robust, validated methods are the cornerstone of reliable research. The following protocols are designed to be self-validating systems for investigating the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade FPIA-HCl under various stress conditions to generate its likely degradation products. This is essential for developing a stability-indicating analytical method.[7][10]

Causality: By subjecting the molecule to stresses like acid, base, oxidation, heat, and light, we can understand its degradation pathways and ensure our analytical method can separate the resulting products from the intact drug.[11] The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products that complicate analysis.[12]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of FPIA-HCl in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acidic Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.[7]

    • Basic Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[13]

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples and the control sample by HPLC with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and detecting co-eluting peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a specific, accurate, and precise RP-HPLC method that can separate FPIA-HCl from all process-related impurities and degradation products generated during the forced degradation study.

Causality: A validated stability-indicating method is the only way to generate trustworthy data on the purity and stability of your compound.[14][15] Specificity is the most critical parameter, ensuring that you are quantifying only the parent compound.

Methodology:

  • Initial Screening Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at λmax of FPIA-HCl.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the pooled sample mixture from the forced degradation study.

    • Goal: Achieve baseline resolution (Rs > 1.5) between FPIA-HCl and all degradation peaks.

    • Adjustments: If separation is poor, modify the gradient slope, change the organic modifier (e.g., to methanol), or adjust the pH of the aqueous mobile phase. Screen different column chemistries if necessary.

  • Method Validation (Abbreviated): Once separation is achieved, validate the method according to ICH Q2(R1) guidelines, including:

    • Specificity: Demonstrate resolution from all degradants. Assess peak purity using the PDA.

    • Linearity: Analyze a minimum of five concentrations across the expected working range.

    • Accuracy & Precision: Perform replicate analyses of known concentrations.

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

References

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave. Retrieved January 17, 2026, from [Link]

  • Stella, V. J., & Himmelstein, K. J. (1980). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 69(9), 1082-1084. PubMed. Retrieved January 17, 2026, from [Link]

  • Jain, R., & Jain, M. R. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 7(4), 284-291. Retrieved January 17, 2026, from [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Current Pharmaceutical Analysis, 18(1), 1-13. Bentham Science. Retrieved January 17, 2026, from [Link]

  • Gite, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved January 17, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

  • Patai, S. (Ed.). (1975). The chemistry of amidines and imidates. John Wiley & Sons. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kuca, K., et al. (2020). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Talanta, 219, 121255. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved January 17, 2026, from [Link]

  • Shishkina, I. N., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 28(20), 7175. MDPI. Retrieved January 17, 2026, from [Link]

  • Zhang, W., et al. (2009). Purifying method of high-purity amidine hydrochloride. Google Patents.
  • Hartley, S. C., et al. (2022). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Chemical Communications, 58(84), 11811-11814. Retrieved January 17, 2026, from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Retrieved January 17, 2026, from [Link]

  • Alexander, K. S., et al. (1992). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. American Journal of Hospital Pharmacy, 49(7), 1720-1724. PubMed. Retrieved January 17, 2026, from [Link]

  • Wang, C., et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 57(4), 1769-1779. PubMed. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved January 17, 2026, from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gazy, A. A., et al. (2021). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Fouad, M. M., & El-Shankary, M. R. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(6), 948-955. PubMed. Retrieved January 17, 2026, from [Link]

  • Sversut, R. A., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoropicolinimidamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction to this compound

This compound (CAS No: 246872-67-3) is a versatile reagent in synthetic chemistry, often employed as a key building block for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.[1] Its structure, featuring a reactive amidine group and a fluorinated pyridine ring, allows for a range of chemical transformations. However, like many reactive intermediates, its use can present challenges such as low yields, incomplete reactions, and the formation of side products. This guide is designed to address these issues directly.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am experiencing low to no yield of my desired product. What are the likely causes and how can I address them?

Low or no product yield is a common issue that can stem from several factors, including reactant quality, reaction conditions, and the presence of moisture.

Potential Causes & Solutions:

  • Hydrolysis of this compound: Amidines are susceptible to hydrolysis, which can be exacerbated by the presence of water in the reaction mixture. The hydrochloride salt form is generally more stable, but care should be taken to use anhydrous solvents and reagents.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use freshly distilled or commercially available anhydrous solvents.

      • Store this compound in a desiccator to prevent moisture absorption.

  • Inappropriate Base Selection: The choice of base is critical for deprotonating the amidine hydrochloride to its reactive free base form without promoting side reactions.

    • Troubleshooting Steps:

      • Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Inorganic bases like potassium carbonate can also be effective, but their solubility in organic solvents can be a limitation.

      • The stoichiometry of the base is important. Use at least one equivalent to neutralize the hydrochloride salt, and an additional amount if other acidic protons are present in the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

    • Troubleshooting Steps:

      • If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • For exothermic reactions, cooling the reaction mixture may be necessary to control the reaction rate and minimize side product formation.

Question 2: My reaction is incomplete, and I observe unreacted starting material. How can I drive the reaction to completion?

Incomplete reactions can be frustrating. Here are some strategies to push the reaction forward.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some reactions, especially those involving sterically hindered substrates, may require longer reaction times.

    • Troubleshooting Steps:

      • Monitor the reaction progress over an extended period using an appropriate analytical technique (TLC, LC-MS, or NMR).

      • If the reaction stalls, a modest increase in temperature might be beneficial.

  • Reversible Reaction: Some cyclization reactions can be reversible.

    • Troubleshooting Steps:

      • Consider removing a byproduct, such as water or ammonia, to shift the equilibrium towards the product. This can sometimes be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Inefficiency: If you are using a catalyst, its activity might be compromised.

    • Troubleshooting Steps:

      • Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.

      • Consider trying a different catalyst or increasing the catalyst loading.

Question 3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products can complicate purification and reduce the yield of the desired compound. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Mitigation Strategies:

  • Dimerization or Polymerization: The reactive amidine can potentially react with itself or other intermediates.

    • Mitigation:

      • Use dilute reaction conditions to disfavor intermolecular reactions.

      • Add the this compound solution slowly to the reaction mixture containing the other reactant.

  • Hydrolysis to the Corresponding Amide: As mentioned earlier, hydrolysis is a common side reaction.

    • Mitigation:

      • Strictly adhere to anhydrous reaction conditions.

  • Reaction with the Solvent: Some solvents can participate in the reaction.

    • Mitigation:

      • Choose an inert solvent that does not react with the starting materials or intermediates. Common choices include acetonitrile, DMF, and THF. The choice of solvent can significantly impact reaction outcomes.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.

Q2: What solvents are suitable for reactions with this compound? A2: Aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are generally good choices. The optimal solvent will depend on the specific reaction and the solubility of the other reactants.

Q3: What analytical techniques are recommended for monitoring the progress of reactions involving this compound? A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are highly recommended.

Q4: Are there any specific safety precautions I should take when handling this compound? A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Experimental Protocols & Data

General Procedure for Cyclocondensation with a 1,3-Dicarbonyl Compound

This protocol provides a general framework for the synthesis of pyrimidine derivatives from this compound and a 1,3-dicarbonyl compound.

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent) and an anhydrous solvent (e.g., ethanol or isopropanol).

  • Add a base, such as sodium ethoxide or potassium carbonate (1.1 equivalents).

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the reaction mixture at room temperature.

Reaction and Workup:

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Solvent and Base Combinations

Reactant TypeRecommended SolventRecommended BaseTemperature Range (°C)
1,3-DicarbonylsEthanol, IsopropanolSodium Ethoxide, K₂CO₃25 - 80
HydrazidesAcetonitrile, DMFTriethylamine, DIPEA25 - 100
α-Halo KetonesTHF, AcetonitrilePotassium Carbonate25 - 60

Visualizing Reaction Pathways

To aid in understanding the reaction process, the following diagrams illustrate a general reaction workflow and a troubleshooting decision tree.

G cluster_workflow General Reaction Workflow start Dissolve 1,3-Dicarbonyl in Anhydrous Solvent add_base Add Base (e.g., NaOEt) start->add_base add_amidine Slowly Add Amidine Solution add_base->add_amidine prepare_amidine Prepare Solution of 3-Fluoropicolinimidamide HCl prepare_amidine->add_amidine reflux Heat to Reflux & Monitor (TLC/LC-MS) add_amidine->reflux workup Reaction Workup (Extraction) reflux->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: General workflow for a cyclocondensation reaction.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Incomplete Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture yes_moisture Dry Solvents/Reagents Use Desiccator check_moisture->yes_moisture Yes no_moisture Evaluate Reaction Parameters check_moisture->no_moisture No check_base Is Base Appropriate & Stoichiometry Correct? no_moisture->check_base check_purity Check Starting Material Purity no_moisture->check_purity yes_base Optimize Temperature & Reaction Time check_base->yes_base Yes no_base Select Non-nucleophilic Base Adjust Stoichiometry check_base->no_base No increase_temp Increase Temperature Gradually yes_base->increase_temp increase_time Increase Reaction Time yes_base->increase_time

Caption: A decision tree for troubleshooting low yield issues.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

  • Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. [Link]

  • Marinković, A., et al. (2003). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society, 68(8-9), 555-564. [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of 3-fluoropicolinimidamide hydrochloride, a key intermediate for various research and development applications. The synthesis, typically achieved via the Pinner reaction of 3-fluoropicolinonitrile, is sensitive to several experimental parameters. This document addresses common issues encountered during the reaction, work-up, and purification, offering logical solutions grounded in chemical principles to guide researchers toward a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct route is the Pinner reaction. This involves the acid-catalyzed reaction of 3-fluoropicolinonitrile with an alcohol (typically ethanol) to form an intermediate imino ester hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the desired this compound.

Pinner Reaction Scheme A 3-Fluoropicolinonitrile B Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt Intermediate) A->B + EtOH, HCl (gas) (Anhydrous) C This compound B->C + NH3

Caption: General scheme for the Pinner reaction synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: I am observing very low to no yield of the desired this compound. What are the likely causes and how can I rectify this?

A: Low or no product formation in a Pinner reaction is a common issue that can often be traced back to several critical factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Presence of Moisture: The Pinner reaction is highly sensitive to water. The intermediate imino ester hydrochloride (Pinner salt) is susceptible to hydrolysis, which will lead to the formation of the corresponding ester (ethyl 3-fluoropicolinate) as a byproduct, thus reducing the yield of the desired amidine.[1][2]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. The hydrogen chloride gas must be dry. Consider passing it through a drying tube filled with a suitable desiccant (e.g., calcium chloride) before introducing it into the reaction mixture.

  • Incomplete Reaction of the Nitrile: The conversion of the nitrile to the Pinner salt may be incomplete.

    • Solution:

      • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or LC-MS if a suitable method is developed) to determine the point of maximum conversion. Low temperatures are generally recommended to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[1]

      • HCl Concentration: Ensure a sufficient amount of anhydrous HCl gas is bubbled through the reaction mixture to fully protonate the nitrile and catalyze the reaction.[3] The solution should be saturated with HCl.

  • Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine might be the rate-limiting step or incomplete.

    • Solution:

      • Ammonia Source and Conditions: Ensure that the ammonia is delivered effectively. This can be done by bubbling anhydrous ammonia gas through the solution or by using a solution of ammonia in an alcohol (e.g., ethanolic ammonia). The reaction with ammonia is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature.[3]

      • pH Control: After the ammonolysis step, the pH should be basic to ensure the complete formation of the free amidine before its precipitation as the hydrochloride salt upon acidification.[3]

Experimental Protocol: Standard Synthesis of this compound

  • Preparation of Ethanolic HCl: Under a dry atmosphere (e.g., nitrogen or argon), bubble anhydrous hydrogen chloride gas through absolute ethanol at 0 °C until the solution is saturated. The concentration can be determined by titration.

  • Pinner Salt Formation: To a solution of 3-fluoropicolinonitrile (1.0 eq) in anhydrous ethanol, add the prepared ethanolic HCl solution (excess). Stir the mixture at room temperature for 6-12 hours. Monitor the reaction for the disappearance of the starting nitrile.

  • Ammonolysis: Cool the reaction mixture to 0-5 °C and bubble anhydrous ammonia gas through the solution until a basic pH is achieved. Alternatively, add a saturated solution of ammonia in ethanol.

  • Work-up and Isolation: After the ammonolysis is complete, filter off any precipitated ammonium chloride. The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can then be purified by recrystallization.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the reaction setup strictly anhydrous? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Dry all glassware and use anhydrous solvents/reagents. Q1->A1_No No Q2 Is the nitrile conversion to Pinner salt complete? A1_Yes->Q2 End Improved Yield A1_No->End A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Increase reaction time, ensure HCl saturation, or gently warm. Q2->A2_No No Q3 Is the ammonolysis step efficient? A2_Yes->Q3 A2_No->End A3_Yes Consider purification issues. Q3->A3_Yes Yes A3_No Ensure effective ammonia delivery and check pH after addition. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low product yield in the synthesis of this compound.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is impure. What are the common impurities and how can I remove them?

A: Impurities can arise from side reactions, unreacted starting materials, or the work-up procedure. Identifying the impurity is the first step towards its removal.

Common Impurities and Their Origin:

ImpurityOriginIdentification (by ¹H NMR in DMSO-d₆)
3-Fluoropicolinamide Hydrolysis of the nitrile or the Pinner salt intermediate in the presence of water.Appearance of broad amide NH₂ protons and distinct aromatic signals.
Ethyl 3-fluoropicolinate Hydrolysis of the Pinner salt intermediate.Characteristic ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm).
Unreacted 3-Fluoropicolinonitrile Incomplete reaction.Sharp singlet in the aromatic region corresponding to the nitrile starting material.
Ammonium Chloride Byproduct of the ammonolysis step.Generally does not show up in ¹H NMR but can be detected by other means (e.g., ion chromatography) or inferred from poor elemental analysis.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For hydrochloride salts, polar protic solvents are often good choices. Common solvent systems for amidine hydrochlorides include:

      • Ethanol

      • Methanol/diethyl ether

      • Isopropanol

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and then perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Experimental Protocol: Recrystallization of this compound

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small portion of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Problem 3: Product Characterization and Stability

Q: How do I confirm the identity and purity of my this compound, and what are the storage recommendations?

A: Proper characterization is crucial to confirm the structure and purity of your product. Stability is also a key consideration for storage and downstream applications.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation and purity assessment. In DMSO-d₆, you would expect to see:

    • ¹H NMR: Signals corresponding to the pyridine ring protons, and broad singlets for the -NH₂ and -NH protons of the amidinium group. The chemical shifts of the aromatic protons will be influenced by the fluorine substituent.

    • ¹³C NMR: Resonances for the carbons of the pyridine ring and the amidinium carbon. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Elemental Analysis: To determine the elemental composition and confirm the hydrochloride salt stoichiometry.

Stability and Storage:

  • Hydrolytic Stability: Amidine hydrochlorides are generally more stable than the corresponding free bases. However, they can still be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The hydrolysis product would be 3-fluoropicolinamide.

  • Storage Recommendations: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. Long-term storage at low temperatures (-20 °C) is recommended.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • Schwan, A. L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1642-1649. [Link]

  • NROChemistry. Pinner Reaction Experimental Procedure. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide. [Link]

  • Chemguide. Hydrolysis of Esters. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • HMDB. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental). [Link]

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Side reactions of 3-Fluoropicolinimidamide hydrochloride and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Fluoropicolinimidamide Hydrochloride >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for this compound. This document is designed to serve as a primary resource for researchers encountering challenges while working with this fluorinated pyridine derivative. The unique structural features of this molecule—namely the electron-deficient pyridine ring activated by a fluorine atom and the reactive imidamide group—present specific challenges that can lead to undesired side reactions. This guide provides in-depth, mechanistically-driven troubleshooting advice and preventative strategies formatted in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Frequently Asked Questions & Troubleshooting
Category 1: Stability and Hydrolysis

Question 1: I'm observing the formation of 3-Fluoropicolinamide as a major byproduct. What is causing this, and how can I prevent it?

Answer: The formation of 3-Fluoropicolinamide is a classic example of imidamide hydrolysis. The imidamide functional group is susceptible to reaction with water, which can be present as a trace impurity in your solvents or reagents, or even absorbed from the atmosphere.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions.[1][2][3] Given that you are working with a hydrochloride salt, the reaction medium is inherently acidic, which can accelerate this undesired hydrolysis.[4]

Causality: The mechanism involves the protonation of one of the imidamide nitrogens, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of ammonia lead to the formation of the more stable amide product.[4]

Troubleshooting Flowchart: Imidamide Hydrolysis

G start Problem: Formation of 3-Fluoropicolinamide check_moisture Action: Rigorously Exclude Water start->check_moisture Primary Cause: Water Contamination check_temp Action: Control Reaction Temperature start->check_temp Contributing Factor: Elevated Temperature check_ph Action: Control pH start->check_ph Contributing Factor: Acidity (HCl salt) protocol_anhydrous Protocol: - Dry glassware (oven >120°C) - Use anhydrous solvents (<50 ppm H2O) - Run reaction under inert gas (N2 or Ar) check_moisture->protocol_anhydrous protocol_temp Protocol: - Run reaction at lower temperatures (e.g., 0°C or -20°C) - Monitor for exotherms check_temp->protocol_temp protocol_ph Protocol: - Use a non-nucleophilic proton sponge - Consider converting the HCl salt to the free base just before use check_ph->protocol_ph

Caption: Troubleshooting workflow for preventing hydrolysis.

Detailed Prevention Protocols:

  • Moisture Exclusion:

    • Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm). Solvents like acetonitrile, dichloromethane, and THF should be dried over appropriate drying agents (e.g., CaH₂, P₂O₅) or passed through a solvent purification system.

    • Perform all manipulations, including weighing and transferring the this compound, under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.[5]

  • Temperature Control:

    • Initiate the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the rate of hydrolysis, which typically has a lower activation energy than the desired reaction.

    • Maintain a stable temperature throughout the reaction using a cryostat or an ice/salt bath.[5]

  • pH Management:

    • If the desired reaction tolerates it, consider neutralizing the hydrochloride salt in situ with a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a proton sponge) immediately before adding other reagents.

    • Alternatively, the free base can be generated by a separate workup step and used directly, though its stability may be lower.

ParameterStandard ConditionRecommended for PreventionRationale
Solvent Water Content < 200 ppm< 50 ppmMinimizes the primary reactant for hydrolysis.
Reaction Temperature Room Temperature0 °C to -20 °CReduces the rate of the hydrolysis side reaction.
Atmosphere AirInert (N₂ or Ar)Prevents atmospheric moisture from entering the reaction.
Category 2: Pyridine Ring Reactivity

Question 2: My reaction is yielding a product where the fluorine atom has been replaced by my nucleophile. Why is this happening and how can I avoid it?

Answer: You are observing a Nucleophilic Aromatic Substitution (SₙAr) reaction. The pyridine ring is an electron-deficient aromatic system, and this deficiency is further enhanced by the strong electron-withdrawing inductive effect of the fluorine atom.[6][7] This makes the carbon atom attached to the fluorine (the C-3 position) susceptible to attack by nucleophiles. Fluorine, despite forming a very strong C-F bond, is an excellent leaving group in SₙAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[6][7][8][9] In fact, fluoropyridines can be over 300 times more reactive than their chloropyridine counterparts in SₙAr reactions.[8][9]

Causality: The mechanism involves the addition of a nucleophile to the C-3 position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. The subsequent rapid elimination of the fluoride ion restores aromaticity and yields the substituted product.[6][7]

Logical Diagram: SₙAr Side Reaction

G cluster_0 Reaction Conditions cluster_1 SₙAr Pathway Reagent 3-Fluoropicolinimidamide (Electron-deficient Ring) Attack Nucleophilic Attack at C-F bond Reagent->Attack Nucleophile Strong Nucleophile (e.g., RO⁻, R₂NH, RS⁻) Nucleophile->Attack Conditions High Temperature Polar Aprotic Solvent (e.g., DMF, DMSO) Conditions->Attack Meisenheimer Formation of Meisenheimer Complex (Rate-Determining Step) Attack->Meisenheimer Elimination Elimination of Fluoride (F⁻) Meisenheimer->Elimination Side_Product Side Product: 3-Substituted Picolinimidamide Elimination->Side_Product

Caption: Pathway of Nucleophilic Aromatic Substitution (SₙAr).

Preventative Strategies:

  • Choice of Nucleophile:

    • If possible, use a weaker or more sterically hindered nucleophile. The rate of SₙAr is highly sensitive to the nucleophilicity of the attacking species.

    • Protecting groups on the nucleophile can temporarily reduce its reactivity.

  • Temperature and Reaction Time:

    • Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. SₙAr reactions are often highly temperature-dependent.

    • Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the accumulation of the SₙAr byproduct.

  • Solvent Choice:

    • Avoid highly polar aprotic solvents like DMF and DMSO if possible, as they can accelerate SₙAr reactions.[10] Consider less polar alternatives like THF or Dioxane, if compatible with your desired reaction.

Category 3: Dimerization and Oligomerization

Question 3: I am observing a high molecular weight impurity that I suspect is a dimer or oligomer. What could be the cause?

Answer: Dimerization or oligomerization can occur through intermolecular reactions involving the reactive functional groups of your molecule. Given the structure of 3-Fluoropicolinimidamide, two primary pathways are plausible:

  • Intermolecular SₙAr: One molecule's imidamide nitrogen can act as a nucleophile, attacking the electron-deficient C-3 position of another molecule, displacing the fluoride and forming a C-N bond to link the two units.

  • Imidamide Condensation: The imidamide group itself can participate in condensation reactions, especially at elevated temperatures or in the presence of certain catalysts, leading to more complex structures.

Causality: These reactions are driven by the inherent nucleophilicity of the imidamide nitrogen atoms and the electrophilicity of the fluorinated pyridine ring. These processes are often favored by higher concentrations and temperatures.

Prevention Measures:

  • Concentration Control:

    • Run the reaction at a lower concentration (higher dilution). This favors intramolecular reactions over intermolecular ones by reducing the probability of two reactant molecules colliding.

    • If adding a reagent, use a syringe pump for slow addition to maintain a low instantaneous concentration of the added reagent.

  • Temperature Management:

    • As with other side reactions, maintain the lowest effective temperature to minimize the rate of these undesired intermolecular reactions.

  • Protecting Groups:

    • In complex syntheses, it may be necessary to protect the imidamide group to prevent it from acting as a nucleophile. Boc-protection, for example, can be employed, although it requires additional synthesis steps.[11]

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2002). Synthesis and Protection of Some Amidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]

  • PubMed. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 91, 1-14. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Retrieved from [Link]

  • PubMed. (2025, January 14). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Mechanism and evolution of protein dimerization. Retrieved from [Link]

  • YouTube. (2021, May 4). Amide Hydrolysis. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). The effect of dimerization and ligand binding on the dynamics of Kaposi's sarcoma‐associated herpesvirus protease. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug. Retrieved from [Link]

  • PubMed. (1995). Stability of fluorouracil-metoclopramide hydrochloride admixture. Retrieved from [Link]

  • American Journal of Health-System Pharmacy. (1993). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. Retrieved from [Link]

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Technical Support Center: Purification of 3-Fluoropicolinimidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoropicolinimidamide hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important class of compounds. The fluorinated pyridine moiety is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[1][2] However, the unique electronic properties of the fluorine atom and the basicity of the picolinimidamide group can present specific challenges during purification.

This resource is structured to address common issues encountered in the laboratory, offering solutions grounded in chemical principles and validated experimental protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound derivatives in a question-and-answer format.

Issue 1: My compound is an oil or a sticky solid and won't crystallize.

Q: I've completed my synthesis of a this compound derivative, but after workup and solvent removal, I'm left with a persistent oil or a sticky, amorphous solid. How can I induce crystallization to obtain a pure, solid product?

A: The inability to obtain a crystalline solid is a common issue with hydrochloride salts, which can be hygroscopic or have a tendency to form oils.[3] Here’s a systematic approach to tackle this problem:

  • Understanding the "Why": Amorphous solids or oils often result from the presence of residual solvents, impurities that disrupt the crystal lattice, or the inherent properties of the molecule itself. For hydrochloride salts, excess HCl or water can also prevent crystallization.

  • Step-by-Step Troubleshooting:

    • Ensure Anhydrous Conditions: Start by rigorously drying your crude product under high vacuum to remove all residual solvents. Co-evaporation with an anhydrous solvent like toluene can be effective.

    • Solvent Screening for Recrystallization: The key is to find a solvent system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Initial Screen: Begin with small-scale trials in various solvents. Good starting points for polar hydrochloride salts include:

        • Isopropanol (IPA)

        • Ethanol (EtOH)

        • Acetonitrile (ACN)

        • Mixtures of the above with a less polar co-solvent like ethyl acetate (EtOAc), diethyl ether, or methyl tert-butyl ether (MTBE).

      • Protocol for Solvent Screening:

        • Place a small amount of your oil/solid in a vial.

        • Add a few drops of the chosen solvent and heat gently.

        • If it dissolves, allow it to cool slowly to room temperature, then in an ice bath or refrigerator.

        • If it doesn't dissolve, add more solvent dropwise with heating until it does.

        • If it still doesn't dissolve, the solvent is likely unsuitable.

    • Inducing Crystallization:

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the cooled, supersaturated solution.

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

      • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or water) and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy. Common anti-solvents include diethyl ether, hexane, or toluene.[3]

  • Causality-Driven Protocol: Recrystallization from an IPA/EtOAc System

    • Rationale: Isopropanol is often a good solvent for polar hydrochloride salts, while ethyl acetate acts as an anti-solvent, reducing the overall polarity of the system to encourage precipitation.

    • Procedure:

      • Dissolve the crude material in a minimal amount of warm isopropanol.

      • Slowly add ethyl acetate until a slight turbidity persists.

      • Add a few drops of isopropanol to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, place the solution in a refrigerator (4 °C) overnight.

      • Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.

Issue 2: My compound streaks on the silica gel column and I have poor separation.

Q: I'm trying to purify my this compound derivative using column chromatography on silica gel, but I'm observing significant streaking and poor separation of my product from impurities. What's causing this and how can I fix it?

A: Streaking of basic compounds like your picolinimidamide derivative on silica gel is a classic problem.[4] The primary cause is the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption and slow, uneven elution.

  • Visualizing the Problem:

    G Compound Basic Compound (e.g., Picolinimidamide) Interaction Strong Acid-Base Interaction Compound->Interaction Silica Acidic Silica Gel (Si-OH groups) Silica->Interaction Streaking Streaking/ Tailing Interaction->Streaking

    Caption: Strong acid-base interactions lead to streaking.

  • Solutions to Mitigate Streaking:

    • Mobile Phase Modification:

      • Adding a Competing Base: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase.[4] The added base will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.

      • Using a Polar Modifier: Adding methanol or another alcohol to your eluent can also help by hydrogen bonding with the silanol groups.

    • Stationary Phase Modification:

      • Deactivating the Silica: Prepare a slurry of your silica gel in the chosen eluent containing the basic additive (e.g., 1% TEA in ethyl acetate/hexane) before packing the column. This pre-treats the silica, minimizing strong interactions.

      • Using an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 silica gel.

  • Field-Proven Protocol: Column Chromatography with a TEA-Modified Mobile Phase

    • Rationale: Triethylamine is a volatile base that effectively blocks the acidic sites on silica gel without being difficult to remove from the final product.

    • Procedure:

      • Choose a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) based on TLC analysis.

      • Add 0.5-1% triethylamine to the chosen eluent mixture.

      • Run a TLC of your crude material using this modified eluent to confirm improved spot shape.

      • Pack your column using the TEA-modified eluent.

      • Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

      • Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Parameter Standard Silica Gel Silica Gel with 1% TEA in Eluent
Peak/Spot Shape Tailing/StreakingSymmetrical/Round
Separation Efficiency PoorSignificantly Improved
Recovery Often LowHigh
Issue 3: I have a persistent, closely-related impurity that co-elutes with my product.

Q: After column chromatography, my NMR and LC-MS analyses show a persistent impurity with a similar polarity and mass to my desired this compound derivative. How can I remove this impurity?

A: The presence of structurally similar impurities is a common challenge, often arising from incomplete reactions or side reactions.[5] A multi-step purification strategy is often required.

  • Identifying the Impurity: Before attempting to remove it, try to identify the impurity. Common possibilities include:

    • Starting material (e.g., the corresponding nitrile or amide).

    • A regioisomer formed during synthesis.

    • A de-fluorinated analog.

    • Characterization of impurities can be achieved through techniques like HPLC coupled with mass spectrometry (HPLC-MS).[5][6][7]

  • Purification Workflow:

    G Crude Crude Product (with impurity) Column Optimized Column Chromatography Crude->Column Initial Cleanup Recrystallization Fractional Recrystallization Column->Recrystallization Enriched Product Pure Pure Product (>99%) Recrystallization->Pure Final Polishing

    Caption: A multi-step purification workflow.

  • Advanced Purification Techniques:

    • Fractional Recrystallization: This technique relies on slight differences in solubility between your product and the impurity.

      • Protocol:

        • Dissolve the impure solid in the minimum amount of a suitable hot solvent.

        • Allow the solution to cool very slowly. The less soluble compound (hopefully your desired product) should crystallize out first.

        • Filter the first crop of crystals.

        • Cool the mother liquor further to obtain a second, less pure crop.

        • Analyze each crop by TLC or HPLC to determine its purity.

        • Repeat the process with the purest fractions.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is highly effective.

      • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. Even small structural differences can lead to different retention times.

      • Typical Conditions:

        • Column: C18 stationary phase.

        • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Acid-Base Extraction: If the impurity has a different pKa than your product, you may be able to separate them by carefully adjusting the pH of an aqueous solution and performing a liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound derivatives?

A: As hydrochloride salts, these compounds can be hygroscopic. It is recommended to store them in a tightly sealed container, preferably in a desiccator, at room temperature or refrigerated (2-8 °C) to minimize degradation. Protect from light and moisture.

Q2: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential for comprehensive characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and information on isomeric purity.

  • Mass Spectrometry (LC-MS or HRMS): Confirms the molecular weight of the compound.

  • HPLC: To determine the purity profile and quantify any remaining impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can I convert the hydrochloride salt back to the free base?

A: Yes, the hydrochloride salt can be neutralized to the free base.

  • Protocol for Free-Basing:

    • Dissolve the hydrochloride salt in water or a suitable organic solvent.

    • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the pH is basic (pH 8-9).

    • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A: While specific toxicity data may be limited, it is prudent to treat all novel chemical compounds with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

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Technical Support Center: Addressing Off-Target Effects of Picolinamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing picolinamide-based compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this chemical class, typified by structures like 3-Fluoropicolinimidamide hydrochloride. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the specificity and validity of your experimental results.

Introduction: Understanding the Challenge of Selectivity

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with picolinamide-based inhibitors.

Q1: My biochemical and cell-based assay results are discordant. The compound is potent in an enzymatic assay but much weaker in cells. Why?

A1: This is a frequent observation and can stem from several factors.[4] Firstly, biochemical assays are often conducted under idealized conditions, such as low ATP concentrations, which may not reflect the high-energy environment of a cell where ATP can out-compete your inhibitor.[4] Secondly, poor cell permeability can prevent the compound from reaching its intracellular target.[5] Lastly, the compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective concentration.[4]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A definitive method to investigate this is a "rescue" experiment.[4] If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of your intended target, the effect is likely on-target.[4] If the phenotype persists, it strongly suggests the involvement of one or more off-target proteins.[4]

Q3: What is the first step I should take to proactively profile the selectivity of my compound?

A3: Proactive profiling is essential. A broad kinase selectivity screen is the industry standard. These services, offered by many contract research organizations, test your compound against a large panel of kinases (often hundreds) to identify potential off-target interactions.[2][4] This data provides a landscape of your compound's selectivity and can help predict potential off-target driven phenotypes.

Q4: My compound shows activity against several kinases in a profiling screen. How do I know which interactions are relevant in my cellular model?

A4: This is a critical question of target engagement. Just because a compound can bind to a kinase in a cell-free assay doesn't mean it does so in a living cell to a degree that elicits a functional response.[6][7] You need to perform target engagement studies in your specific cell line to confirm that the compound is binding to its intended target and any identified off-targets at the concentrations you are using.[6][8]

Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common experimental challenges.

Troubleshooting Workflow: Is My Phenotype On-Target?

This workflow will guide you in dissecting the observed cellular effects of your picolinamide-based compound.

OnTarget_Workflow A Start: Observed Cellular Phenotype B Dose-Response Curve Is the phenotype dose-dependent? A->B C Confirm Target Expression Is the intended target present and active in the cell model? B->C Yes H Investigate Off-Targets (Kinome screen, proteomics) B->H No D Target Engagement Assay Does the compound engage the target at effective concentrations? C->D Yes C->H No E Rescue Experiment (e.g., with a drug-resistant mutant) D->E Yes D->H No F Orthogonal Compound Test Does a structurally distinct inhibitor of the same target replicate the phenotype? E->F Rescue successful I Phenotype is Likely Off-Target E->I Rescue fails G Phenotype is Likely On-Target F->G Phenotype replicated F->I Phenotype not replicated Kinase_Profiling A Picolinamide-based Compound B High-Throughput Screen (Large Kinase Panel) A->B C Data Output: % Inhibition at fixed concentration B->C D Identify 'Hits' (e.g., >50% inhibition) C->D E IC50 Determination for potent hits D->E F Selectivity Profile: - Intended Target - Potent Off-Targets E->F

Caption: Workflow for kinase selectivity profiling.

Data Interpretation: A Note on Potency

When evaluating the data from your experiments, it is crucial to consider the potency of your compound against its intended target versus its off-targets. A significant window between on-target and off-target potency is a hallmark of a selective compound.

MetricOn-Target GoalOff-Target Concern
Biochemical IC50/Ki <100 nM<1 µM
Cellular EC50 <1 µM<10 µM

Note: These are general guidelines; the required selectivity window depends on the specific application and therapeutic index. [5]

Conclusion

Addressing the off-target effects of picolinamide-based compounds is not a matter of avoiding them entirely—as polypharmacology can sometimes be beneficial—but of understanding and controlling them. [2][3]By employing a systematic approach of proactive profiling, target engagement validation, and careful experimental design, researchers can generate robust and reliable data, ultimately leading to more successful research outcomes.

References

  • Sun, W., Fang, S., & Yan, H. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm.
  • (n.d.). Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis.
  • Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC medicinal chemistry, 11(11), 1325–1334.
  • (n.d.). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. Benchchem.
  • Scott, J. S., & Tastan, O. Y. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(12), 7836–7861.
  • (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology, 15(3), 598–604.
  • (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem.
  • Ventura, A. C., & Tiroshi, D. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 83.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • (2025, May 21). How can off-target effects of drugs be minimised?
  • (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol GmbH.

Sources

Technical Support Center: Method Refinement for Scaling Up 3-Fluoropicolinimidamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoropicolinimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We provide in-depth troubleshooting advice and answers to frequently asked questions to navigate the complex challenges of process scale-up.

Overview of the Synthetic Pathway

The most common and industrially relevant method for synthesizing amidine hydrochlorides from nitriles is the Pinner reaction .[1][2] This two-step process involves the formation of an intermediate Pinner salt (an imino ester hydrochloride) followed by ammonolysis.

Step 1: Pinner Salt Formation. 3-Fluoropicolinonitrile reacts with an alcohol, such as ethanol, under strictly anhydrous conditions with hydrogen chloride (HCl) gas to form the ethyl 3-fluoropicolinimidate hydrochloride intermediate.[3][4]

Step 2: Ammonolysis. The intermediate Pinner salt is then treated with ammonia to yield the final product, this compound.[5]

The overall workflow is a classic example of nitrile to amidine conversion, a cornerstone of heterocyclic chemistry.[2][4]

Pinner_Reaction_Workflow A 3-Fluoropicolinonitrile B Anhydrous EtOH, Anhydrous HCl (gas) 0-5 °C A->B Step 1: Pinner Reaction C Ethyl 3-fluoropicolinimidate HCl (Pinner Salt Intermediate) B->C D Ammonia (NH3) in EtOH C->D Step 2: Ammonolysis E 3-Fluoropicolinimidamide HCl (Final Product) D->E

Caption: General two-step workflow for the synthesis of 3-Fluoropicolinimidamide HCl.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My Pinner reaction (Step 1) is showing poor conversion and is sluggish, even with extended reaction times. What are the likely causes?

A1: This is a common issue when scaling up the Pinner reaction. The root cause often lies in insufficient HCl concentration or the presence of moisture.

  • Causality: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by a strong acid, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[3][6] If the HCl concentration is too low or if water is present, this activation step is inefficient. Water will readily hydrolyze the Pinner salt intermediate to form an ester or the corresponding amide, consuming the starting material in a side reaction.[3][5]

  • Troubleshooting Protocol:

    • Verify Anhydrous Conditions: Ensure all solvents, reagents, and the reactor itself are scrupulously dry. Use of freshly distilled, anhydrous ethanol is critical. The reactor should be dried and purged with an inert gas like nitrogen before starting.

    • HCl Gas Introduction: At scale, ensuring saturation of the reaction medium with HCl gas can be challenging.

      • Subsurface Sparging: Use a gas dispersion tube (sparger) to introduce the HCl gas below the surface of the reaction mixture. This maximizes the gas-liquid interface and improves dissolution.

      • Monitor HCl Uptake: Track the weight of the reaction vessel or the HCl cylinder to quantify the amount of gas added. A significant deviation from the theoretical amount indicates a leak or poor dissolution.

    • Temperature Control: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions and because the Pinner salt itself can be thermally unstable.[1][7] Ensure your cooling system can handle the exothermic heat of HCl dissolution at a larger scale.[8]

Q2: I'm observing significant quantities of 3-fluoropicolinamide as a byproduct. How can this be mitigated?

A2: The formation of an amide byproduct is a classic sign of either thermal degradation of the Pinner salt or the presence of water during the reaction or workup.

  • Causality: The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the more stable amide, especially at elevated temperatures.[1][7] Alternatively, hydrolysis of the Pinner salt or the final amidine product will also yield the amide.[9][10]

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C during HCl addition and throughout the Pinner salt formation stage. Use a reliable cooling system and monitor the internal temperature continuously.[11]

    • In-Situ Ammonolysis: To minimize the isolation and handling of the unstable Pinner salt, consider a telescoping or one-pot procedure where ammonia is added directly to the reaction mixture after the Pinner reaction is complete.[5]

    • Anhydrous Workup: Ensure that any solvent used for filtration or washing of the intermediate is strictly anhydrous.

Troubleshooting_Side_Reactions Start Low Yield or High Impurity? Incomplete_Conversion Incomplete Conversion (Step 1) Start->Incomplete_Conversion Yes Amide_Byproduct Amide Byproduct (3-Fluoropicolinamide) Start->Amide_Byproduct No, but... Ammonium_Chloride High Ammonium Chloride in Final Product Start->Ammonium_Chloride No, but... Solution1 Verify Anhydrous Conditions Increase HCl Sparging Check Temperature Incomplete_Conversion->Solution1 Solution2 Maintain Temp < 5°C Use Anhydrous Solvents Consider One-Pot Process Amide_Byproduct->Solution2 Solution3 Control NH3 Addition Rate Use Alkoxide Treatment Optimize Crystallization Ammonium_Chloride->Solution3

Caption: Decision workflow for troubleshooting common scale-up issues.

Q3: The ammonolysis step (Step 2) is highly exothermic and difficult to control at a 20L scale. What are the risks and how can I manage them?

A3: Uncontrolled exotherms are one of the most significant safety risks during scale-up.[8][11] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and the release of toxic materials like ammonia.[11][12]

  • Causality: The reaction of the Pinner salt with ammonia is a rapid and exothermic acid-base neutralization followed by nucleophilic substitution. The heat generated can accelerate the reaction rate, creating a dangerous feedback loop.[12]

  • Engineering and Process Controls:

    • Reverse Addition: Instead of adding ammonia to the Pinner salt, consider adding the Pinner salt solution slowly to a cooled solution of ammonia in ethanol. This ensures that ammonia is never the limiting reagent and helps control the rate of heat generation.

    • Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated. A thorough process safety assessment, including reaction calorimetry, should be performed to determine the total heat of reaction and the required cooling duty.[8][13]

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.

    • Monitoring and Emergency Planning: Continuously monitor the internal temperature and pressure.[11] Have an emergency plan in place, which may include a quench solution or an emergency relief system.[13]

Q4: My final product is contaminated with significant amounts of ammonium chloride. How can I improve its purity?

A4: Ammonium chloride is the primary byproduct of the ammonolysis step. Its removal at scale is crucial for meeting purity specifications.

  • Causality: The reaction between the Pinner salt (R-C(OEt)=NH2+Cl-) and ammonia (NH3) produces the amidine hydrochloride (R-C(NH2)=NH2+Cl-) and ammonium chloride (NH4Cl) as a byproduct from the reaction of displaced ethanol with HCl.

  • Purification Strategy:

    • Alkoxide Treatment: A patented method for purifying amidine hydrochlorides involves adding a slight molar deficit of a sodium alkoxide (e.g., sodium methoxide) to the alcoholic solution of the crude product.[14] The alkoxide reacts preferentially with the ammonium chloride to precipitate as sodium chloride, which can be filtered off.[14]

    • Recrystallization: Optimize the recrystallization solvent system. While the product may be soluble in ethanol, using a co-solvent system like ethanol/2-propanol or ethanol/ethyl acetate can help selectively precipitate the desired amidine hydrochloride, leaving the more soluble ammonium chloride in the mother liquor.[15]

    • Filtration and Washing: Ensure the filtered product cake is washed with a cold, appropriate solvent to remove residual mother liquor containing dissolved impurities.

Key Scale-Up Parameters and Data

When scaling up, it is crucial to move from lab-scale parameters to process-scale considerations.

ParameterLab Scale (100 mL)Pilot Scale (20 L) ConsiderationRationale & Justification
HCl Addition Bubbling gas from a lecture bottleSubsurface sparging with mass flow controllerSurface area to volume ratio decreases on scale-up; efficient gas dispersion is critical for reaction rate and completion.[16]
Temperature Control Ice bathJacketed reactor with thermal control unitHeat dissipation is less efficient at scale. Precise control is needed to prevent side reactions and ensure safety during exotherms.[8][17]
Mixing Magnetic stir barOverhead mechanical stirrer (e.g., impeller, pitched blade)Efficient mixing is required to maintain homogeneity, ensure good mass transfer of gases, and prevent localized temperature spikes.[16]
Ammonia Addition Syringe pump addition of NH3 solutionMetered addition via diaphragm pump or mass flow controllerControlled addition is paramount for managing the exotherm. The rate must be slow enough for the cooling system to keep up.[17]
Isolation Buchner funnel filtrationCentrifuge or pressure filter (Nutsche)Handling large volumes of solids and solvent requires more advanced and contained equipment for efficient separation and operator safety.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards associated with this process? A: The main hazards are handling corrosive and toxic gases (anhydrous HCl, ammonia) and managing the significant exotherms in both steps of the reaction.[11][18][19] A thorough hazard and operability (HAZOP) study is essential before piloting.[13]

Q: What analytical methods are recommended for in-process controls (IPCs)? A: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of the starting nitrile and the formation of the amidine product and amide byproduct. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[20][21]

Q: My final product is an off-white or slightly yellow solid. What causes this and how can it be resolved? A: Color may be due to trace impurities or degradation products. Treatment of the crude product solution with activated carbon before the final crystallization can effectively remove colored impurities.[14] Ensure the product is not overheated during drying, as thermal degradation can also lead to discoloration.

Q: Are there alternative, milder methods for this synthesis? A: While the Pinner reaction is a classic, modern methods are being developed. Some protocols use Lewis acids like trimethylsilyl triflate to promote the reaction under milder conditions, avoiding the use of HCl gas.[6][22] Additionally, various transition-metal-catalyzed methods for amidine synthesis exist, though these may be less cost-effective for large-scale production.[23]

References

  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Exothermic Reaction Hazards.
  • The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • Pinner Reaction. NROChemistry.
  • Critical Consider
  • Pinner reaction. Grokipedia.
  • Pinner reaction. Wikipedia.
  • Prevent Runaway Chemical Reactions. Mettler Toledo.
  • Best Practices for Working with Chemical Reactions in the Lab. Benchchem.
  • Technical Support Center: Characteriz
  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
  • Synthesis of Amidines and Its Applic
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Anhydrous Hydrochloric Acid Production and Transport
  • Efficient method for the conversion of nitriles to amidines.
  • Amidine synthesis by imidoyl
  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Springer.
  • How to quickly prepare HCl gas in a synthesis labor
  • The chemistry of amidines and imidates.
  • Synthesis of amidines. Organic Chemistry Portal.
  • Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry (RSC Publishing).
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC - NIH.
  • Purifying method of high-purity amidine hydrochloride.
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
  • A Lewis acid-promoted Pinner reaction. PMC - NIH.
  • Hydrochloric Acid Handbook. Oxy.
  • Challenges of scaling up chemical processes (based on real life experiences).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • Amidine synthesis via the reactions of enaminoesters and sulfonyl azides in water..
  • How to make dry HCl gas. Curly Arrow.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Analysis method for amide compounds.
  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
  • Purification of organic hydrochloride salt?.
  • Pinner Reaction. J&K Scientific.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. MDPI.
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • (R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

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Validation & Comparative

Validating Nicotinamide N-methyltransferase (NNMT) as the Biological Target of 3-Fluoropicolinimidamide Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a biological target is the bedrock upon which successful therapeutic programs are built. The journey from a promising chemical scaffold to a validated drug candidate is fraught with challenges, the most critical of which is unequivocally demonstrating that the compound engages its intended target in a biologically relevant manner and that this engagement produces the desired therapeutic effect. This guide provides an in-depth, technically-focused framework for validating the biological target of a novel class of compounds, the 3-Fluoropicolinimidamide hydrochloride derivatives, with a putative inhibitory action against Nicotinamide N-methyltransferase (NNMT).

Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target in a range of pathologies, including metabolic diseases and various cancers.[1][2] NNMT is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[1] This process influences the nicotinamide adenine dinucleotide (NAD+) salvage pathway and modulates cellular methylation potential.[1][3] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and the progression of several cancers, making its inhibition a promising therapeutic strategy.[3]

This guide will not only detail the requisite experimental workflows for validating NNMT as the target of this compound derivatives but will also objectively compare the potential performance of this chemical series against other known NNMT inhibitors, providing the necessary context for advancing a drug discovery program.

The Target Validation Funnel: A Multi-Pillar Approach

Validating a biological target is not a single experiment but a multi-faceted process designed to build a mountain of evidence. Each experimental pillar addresses a key question, and only when these questions are answered satisfactorily can the target be considered validated. Our approach is structured as a logical funnel, starting with direct biochemical engagement and moving towards complex cellular and in vivo models.

cluster_0 Pillar 1: Direct Target Engagement cluster_1 Pillar 2: Cellular Phenotype Modulation cluster_2 Pillar 3: Target Specificity & In Vivo Relevance Biochemical_Assays Biochemical Assays (Enzyme Kinetics) CETSA Cellular Thermal Shift Assay (Target Engagement in Cells) Biochemical_Assays->CETSA Confirms cell permeability & intracellular binding Genetic_KO Genetic Knockdown/Out (siRNA/CRISPR) CETSA->Genetic_KO Links target engagement to cellular phenotype Cellular_Functional_Assay Cellular Functional Assays (e.g., 1-MNA Production) Genetic_KO->Cellular_Functional_Assay Validates phenotype is on-target Chemoproteomics Chemoproteomics (Off-Target Profiling) Cellular_Functional_Assay->Chemoproteomics Assesses specificity of the compound In_Vivo In Vivo Models (Disease Phenotype Rescue) Chemoproteomics->In_Vivo Confirms efficacy & translational potential

Caption: The Target Validation Funnel.

Pillar 1: Demonstrating Direct Target Engagement

The foundational step in target validation is to prove a direct, physical interaction between the compound and the putative target protein.

Biochemical Assays: Quantifying Inhibitory Potency

The initial test is to measure the ability of this compound derivatives to inhibit the enzymatic activity of recombinant NNMT in a controlled, cell-free environment. This provides a quantitative measure of potency, typically the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorometric NNMT Inhibition Assay

This protocol is adapted from commercially available kits that provide a straightforward method for high-throughput screening.[4][5][6]

  • Reagent Preparation :

    • Prepare NNMT Assay Buffer.

    • Dilute recombinant human NNMT enzyme to the working concentration in assay buffer.

    • Prepare solutions of the substrates: S-adenosyl-L-methionine (SAM) and Nicotinamide.

    • Prepare a serial dilution of the this compound derivative and comparator compounds.

  • Assay Procedure :

    • In a 96-well plate, add the test compound or vehicle (DMSO) control.

    • Add the NNMT enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the substrate mix (SAM and Nicotinamide).

    • The reaction produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed by SAH hydrolase (included in the reaction mix) to homocysteine.

    • A thiol-detecting probe is then added, which fluoresces upon reacting with the free thiol group of homocysteine.

    • Measure the fluorescence signal (e.g., Ex/Em = 392/482 nm) over time.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

While a biochemical assay confirms potency, it doesn't prove that the compound can enter a cell and bind to its target in the complex cellular milieu. CETSA is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[7][8]

start Treat Cells (Vehicle vs. Compound) heat Heat Shock (Temperature Gradient) start->heat Incubate lyse Cell Lysis & Centrifugation heat->lyse Denature & Precipitate supernatant Collect Soluble Protein Fraction lyse->supernatant Separate Fractions analysis Analyze Protein Levels (Western Blot / MS) supernatant->analysis Quantify

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment :

    • Culture cells known to express NNMT (e.g., specific cancer cell lines or adipocytes).

    • Treat cells with a high concentration of the this compound derivative or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include a non-heated control (37°C).

  • Protein Extraction :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Analysis :

    • Collect the supernatant and normalize the protein concentration.

    • Analyze the amount of soluble NNMT remaining at each temperature using SDS-PAGE and Western blotting with an anti-NNMT antibody.

    • Quantify the band intensities and plot them against temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Comparative Data: Known NNMT Inhibitors (Biochemical Potency)

A successful 3-Fluoropicolinimidamide derivative should exhibit potency comparable to or better than existing scaffolds.

Compound ClassExample CompoundTarget Binding SiteBiochemical IC50 (Human NNMT)Reference
Picolinimidamide (Putative) 3-Fluoropicolinimidamide Nicotinamide To Be Determined -
Quinolinium Analog5-Amino-1-MQNicotinamide~1.2 µM[9]
Nicotinamide Analog6-MethylaminonicotinamideNicotinamide~2.5 µM[9]
Bisubstrate InhibitorMS2734Nicotinamide & SAM14.0 µM[10]
Bisubstrate InhibitorCompound 78Nicotinamide & SAM1.41 µM[11]
Pyrimidine-5-carboxamideEL-1Nicotinamide & SAM74 nM[9][12]
Natural Product (Flavonoid)MorinNot specified14.97 µM[13]
Triazole Hit DerivativeCompound '960Not specified12 nM[14]

Pillar 2: Linking Target Engagement to Cellular Function

Demonstrating that target engagement leads to a predictable change in cellular phenotype is the next crucial step. This pillar aims to show that the biological effect of the compound is a direct consequence of inhibiting NNMT.

Genetic Knockdown: Mimicking Pharmacological Inhibition

The most definitive way to link a protein to a cellular function is to remove it genetically and observe if the phenotype matches that of pharmacological inhibition. Small interfering RNA (siRNA) provides a transient and efficient method for knocking down NNMT expression.

Experimental Protocol: siRNA-Mediated Knockdown of NNMT

  • siRNA Transfection :

    • Select at least two validated siRNA sequences targeting NNMT and a non-targeting scramble control.

    • Transfect the cells of interest (e.g., HepG2 liver cancer cells) with the siRNAs using a suitable lipid-based transfection reagent.

  • Knockdown Validation :

    • After 48-72 hours, harvest a subset of the cells.

    • Confirm the reduction in NNMT protein levels via Western blot and/or mRNA levels via qRT-PCR. A knockdown efficiency of >70% is desirable.

  • Phenotypic Assay :

    • In parallel, treat cells transfected with non-targeting siRNA with the 3-Fluoropicolinimidamide derivative.

    • Perform a cellular functional assay (see below) on all three groups: NNMT siRNA, non-targeting siRNA + vehicle, and non-targeting siRNA + compound.

    • The key result is that the phenotype observed in the NNMT knockdown cells phenocopies the effect of the compound in control cells. Furthermore, the compound should have little to no additional effect in cells where NNMT is already knocked down.

Cellular Functional Assays: Measuring On-Target Effects

A robust cellular assay should measure a direct downstream consequence of NNMT activity. The most direct readout is the production of NNMT's enzymatic product, 1-methylnicotinamide (1-MNA).

Experimental Protocol: LC-MS/MS Quantification of 1-MNA

  • Cell Treatment :

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-response of the 3-Fluoropicolinimidamide derivative and comparator compounds for a defined period (e.g., 24 hours).

  • Metabolite Extraction :

    • Aspirate the media and wash the cells with PBS.

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis :

    • Clarify the lysate by centrifugation.

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured to detect and quantify 1-MNA.

    • Normalize the 1-MNA levels to the total protein concentration in each sample.

  • Data Analysis :

    • Plot the normalized 1-MNA levels against the inhibitor concentration to determine the cellular IC50.

Comparative Data: Cellular Activity of NNMT Inhibitors

Compound ClassExample CompoundCell LineCellular Assay EndpointCellular IC50Reference
Picolinimidamide (Putative) 3-Fluoropicolinimidamide TBD 1-MNA Production TBD -
Nicotinamide Analog1s (methoxy-NAM)TBD1-MNA Production~1 µM
Bisubstrate InhibitorCompound 78HSC-2Cell Proliferation~20% inhib. @ 10µM[11]

Pillar 3: Ensuring Specificity and In Vivo Relevance

The final pillar of target validation involves demonstrating that the compound is selective for its intended target and that this selective engagement can produce a therapeutic effect in a living organism.

Chemoproteomics: Unveiling the Off-Target Landscape

No drug is perfectly specific. Chemoproteomics provides a powerful, unbiased method to identify the full spectrum of proteins that a compound interacts with inside a cell, thereby revealing potential off-targets that could lead to toxicity or misleading results.

probe Synthesize Affinity Probe (Compound + Biotin Tag) incubate Incubate Probe with Cell Lysate probe->incubate pulldown Capture Probe-Protein Complexes (Streptavidin) incubate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms

Caption: Chemoproteomics Workflow for Target Identification.

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis : Synthesize a derivative of 3-Fluoropicolinimidamide that incorporates a linker and a biotin tag, creating an affinity probe. It is critical that this modification does not abrogate the compound's binding to NNMT.

  • Affinity Pulldown :

    • Incubate the biotinylated probe with a whole-cell lysate.

    • As a control, pre-incubate a parallel lysate with a high concentration of the original, non-biotinylated "competitor" compound before adding the probe.

    • Capture the probe and any bound proteins on streptavidin-coated beads.

    • Rigorously wash the beads to remove non-specifically bound proteins.

  • Protein Identification :

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides and identify them using LC-MS/MS.

    • Proteins that are identified in the probe-treated sample but are significantly reduced or absent in the competitor-treated sample are considered specific binders. NNMT should be the top hit. Any other proteins identified are potential off-targets requiring further investigation.

In Vivo Models: The Ultimate Test of Target Validation

The culmination of the validation process is demonstrating efficacy in an animal model of a disease where NNMT is implicated. For example, in a diet-induced obesity model in mice, a successful NNMT inhibitor should replicate the phenotype of genetic NNMT knockdown.

Key Endpoints for an In Vivo Obesity Study:

  • Target Engagement : Measure 1-MNA levels in plasma or tissue to confirm the compound is inhibiting NNMT in the animal.

  • Efficacy : Monitor body weight, fat mass, and glucose tolerance over the course of the treatment. A successful compound should reduce weight gain and improve metabolic parameters compared to vehicle-treated animals.[13]

  • Pharmacokinetics/Pharmacodynamics (PK/PD) : Correlate the drug concentration in plasma (PK) with the degree of target inhibition and the physiological response (PD).

Comparative Data: In Vivo Efficacy of NNMT Inhibitors

Compound ClassStudy ModelKey FindingReference
Picolinimidamide (Putative) Diet-Induced Obese Mice To Be Determined -
Quinoline-based NNMTiDiet-Induced Obese MiceReduced body weight and white adipose tissue mass; improved plasma lipid profile.[1]
Nicotinamide AnalogDiet-Induced Obese MiceReduced body weight, improved insulin sensitivity, and normalized glucose tolerance.[1]
Triazole Derivative ('960)MC38 Tumor-bearing MiceTopical treatment significantly reduced tumor growth compared to vehicle.[14]

Conclusion

The validation of a biological target is a systematic process of building a logical, evidence-based case. For this compound derivatives, establishing NNMT as the bona fide target requires a progression through the validation funnel described herein. By first confirming direct biochemical and cellular engagement, then linking that engagement to a specific cellular phenotype that mimics genetic knockdown, and finally, assessing selectivity and in vivo efficacy, researchers can build a robust data package.

This guide provides the strategic framework and detailed protocols necessary to undertake this validation process. By objectively comparing the performance of this novel chemical series against established benchmarks at each stage, drug development professionals can make informed, data-driven decisions to confidently advance the most promising candidates toward clinical development.

References

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A Comparative Efficacy Analysis of Novel 3-Fluoropicolinimidamide Hydrochloride Analogs for Insecticidal Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel insecticides with high efficacy and selectivity is paramount for sustainable agriculture and public health. Picolinamide derivatives, known to target insect nicotinic acetylcholine receptors (nAChRs), represent a promising class of compounds.[1][2][3] This guide provides a comprehensive comparison of the efficacy of three rationally designed analogs of 3-Fluoropicolinimidamide hydrochloride. We delve into the structure-activity relationships (SAR) that govern their potency and selectivity, offering field-proven insights into the experimental workflows required for their evaluation. Detailed protocols for target binding assays, cellular potency determination, and whole-organism toxicity are provided, supported by quantitative data and logical frameworks to guide researchers in the field of insecticide discovery.

Introduction: The Rationale for Picolinamide Analog Development

The parent compound, this compound, belongs to a class of chemicals that act as modulators of insect nicotinic acetylcholine receptors (nAChRs).[4][5][6] These ligand-gated ion channels are critical to the insect central nervous system, and their activation leads to paralysis and death, making them an excellent target for insecticides.[4][5][6] The high selective toxicity of compounds like neonicotinoids for insects over vertebrates is a key advantage.[3] However, the rise of insecticide resistance necessitates the continuous development of new chemical entities with improved characteristics.[7]

The strategic development of analogs aims to enhance several key parameters:

  • Increased Potency: Achieving desired efficacy at lower concentrations.

  • Improved Selectivity: Maximizing toxicity to target pests while minimizing effects on non-target organisms, including pollinators and mammals.

  • Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties within the target insect.

  • Overcoming Resistance: Designing molecules that are effective against insect populations that have developed resistance to existing insecticides.[7]

This guide compares the parent compound, Compound A (this compound) , with three novel, structurally related analogs, hereafter referred to as Compound B, Compound C, and Compound D . The modifications were designed to explore the impact of halogen substitution and the addition of a lipophilic group on biological activity.

Compound IDStructureKey Modification from Parent (Compound A)Rationale
A 3-F -Picolinimidamide(Parent Compound)Baseline for comparison.
B 3-Cl -PicolinimidamideFluorine (F) substituted with Chlorine (Cl)Explore the effect of a larger, less electronegative halogen on receptor binding.
C 3-F-5-CH₃ -PicolinimidamideAddition of a Methyl (CH₃) group at the 5-positionIncrease lipophilicity to potentially improve membrane penetration and hydrophobic interactions at the binding site.
D 3-Cl -5-CH₃ -PicolinimidamideCombination of both modificationsInvestigate potential synergistic effects of the chloro and methyl substitutions.

Comparative Efficacy Evaluation: A Multi-Tiered Approach

To build a comprehensive efficacy profile, a standardized screening cascade was employed. This workflow ensures that data is collected systematically, from molecular target engagement to whole-organism effects. The causality behind this choice is to first confirm the intended mechanism of action (nAChR binding) and then to verify that this molecular activity translates into cellular and, ultimately, physiological consequences.

G Experimental Screening Cascade cluster_0 cluster_1 cluster_2 a Tier 1: In Vitro Target Engagement b [3H]-Imidacloprid Competition Binding Assay a->b Quantifies Receptor Affinity (Ki) c Tier 2: In Cellulo Functional Potency b->c d Calcium Flux Assay in Sf9 Insect Cells c->d Measures Cellular Response (EC50) e Tier 3: In Vivo Toxicity d->e f Drosophila melanogaster Topical Bioassay e->f Determines Lethal Dose (LD50)

Caption: A multi-tiered workflow for evaluating insecticide efficacy.

Tier 1: In Vitro Target Engagement - nAChR Binding Affinity

The initial and most fundamental test is to measure how strongly each analog binds to the intended molecular target, the insect nAChR. A competitive radioligand binding assay is the gold standard for this purpose. It provides a quantitative measure of affinity (Ki), where a lower value indicates a tighter, more potent interaction.

Experimental Data Summary:

Compound IDModificationnAChR Binding Affinity (Ki, nM)
A 3-Fluoro (Parent)15.2 ± 1.8
B 3-Chloro10.8 ± 1.1
C 3-Fluoro-5-Methyl12.5 ± 1.5
D 3-Chloro-5-Methyl5.4 ± 0.7

Analysis: The data reveals that substituting fluorine with chlorine (Compound B) results in a modest increase in binding affinity. The addition of a methyl group (Compound C) also enhances binding, though to a lesser extent. Critically, the combination of both modifications in Compound D leads to a nearly 3-fold increase in affinity compared to the parent compound, suggesting a synergistic interaction at the receptor's binding pocket. This indicates that both the electronic properties of the halogen and the hydrophobic contribution of the methyl group are important for optimal binding.[8]

Tier 2: In Cellulo Functional Potency - Cellular Activation

While binding is essential, it does not guarantee functional activation of the receptor. A cell-based functional assay is required to measure the compound's ability to elicit a biological response. We utilized an insect cell line (Spodoptera frugiperda, Sf9) engineered to express insect nAChRs. Activation of these channels by an agonist leads to an influx of calcium, which can be measured with a fluorescent dye.[9] This provides an EC₅₀ value, the concentration at which the compound produces 50% of its maximal effect.

Experimental Data Summary:

Compound IDModificationCellular Potency (EC₅₀, nM)
A 3-Fluoro (Parent)45.7 ± 4.2
B 3-Chloro31.0 ± 3.5
C 3-Fluoro-5-Methyl35.1 ± 3.9
D 3-Chloro-5-Methyl12.3 ± 1.6

Analysis: The cellular potency data strongly correlates with the binding affinity results. The rank order of potency (D > B > C > A) is maintained. Compound D is again the most potent analog, requiring a significantly lower concentration to activate the receptors in a cellular context. This confirms that the enhanced binding affinity observed in Tier 1 translates directly to a more potent functional response.

Tier 3: In Vivo Toxicity - Whole Organism Efficacy

The ultimate test of an insecticide candidate is its toxicity to a whole organism. A topical bioassay using the model insect Drosophila melanogaster was performed to determine the median lethal dose (LD₅₀), the dose required to kill 50% of the test population.[4] This assay integrates all ADME factors and provides the most relevant measure of real-world efficacy.

Experimental Data Summary:

Compound IDModificationDrosophila Toxicity (LD₅₀, ng/insect)
A 3-Fluoro (Parent)2.5 ± 0.3
B 3-Chloro1.8 ± 0.2
C 3-Fluoro-5-Methyl1.5 ± 0.2
D 3-Chloro-5-Methyl0.8 ± 0.1

Analysis: The in vivo data solidifies the structure-activity relationship. The addition of the methyl group in Compound C had a more pronounced effect on whole-organism toxicity than on cellular potency, suggesting its lipophilic character may improve cuticle penetration. Once again, Compound D demonstrated superior efficacy, with an LD₅₀ more than three times lower than the parent compound.

Structure-Activity Relationship (SAR) Synthesis

The collective data allows for the construction of a clear SAR model. The choice of substituents at the 3- and 5-positions of the picolinamide ring significantly impacts insecticidal activity.

G Structure-Activity Relationship Map A Compound A (Parent) 3-Fluoro Ki: 15.2 nM EC₅₀: 45.7 nM LD₅₀: 2.5 ng B Compound B 3-Chloro Ki: 10.8 nM EC₅₀: 31.0 nM LD₅₀: 1.8 ng A:f1->B:f1 F → Cl (Improves Affinity) C Compound C 3-Fluoro-5-Methyl Ki: 12.5 nM EC₅₀: 35.1 nM LD₅₀: 1.5 ng A:f0->C:f0 Add 5-CH₃ (Improves Affinity & Penetration) D Compound D 3-Chloro-5-Methyl Ki: 5.4 nM EC₅₀: 12.3 nM LD₅₀: 0.8 ng B:f0->D:f0 Add 5-CH₃ (Synergistic Improvement) C:f1->D:f1 F → Cl (Synergistic Improvement)

Caption: SAR map illustrating the impact of substitutions on efficacy.

Key Insights:

  • Halogen at Position 3: A larger halogen (Cl vs. F) is favorable for receptor binding.

  • Lipophilic Group at Position 5: A methyl group enhances overall efficacy, likely by improving both hydrophobic interactions at the target site and cuticle penetration.

  • Synergy: The combination of a 3-chloro and a 5-methyl substituent results in a synergistic, not merely additive, improvement in efficacy across all tested parameters.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following self-validating protocols were used.

Protocol 1: nAChR Competitive Binding Assay
  • Membrane Preparation: Homogenize 100g of frozen adult fly heads in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 1,000 x g for 10 min to remove debris. Centrifuge the supernatant at 40,000 x g for 30 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration via Bradford assay.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane preparation (20 µg protein), 50 µL of [³H]-Imidacloprid (final concentration 1 nM), and 50 µL of competing compound (test analogs at 10-point serial dilutions). For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration (10 µM) of unlabeled imidacloprid.

  • Incubation & Harvest: Incubate at 25°C for 90 minutes. Harvest onto GF/B filter plates using a cell harvester, washing 3x with ice-cold buffer to separate bound from free radioligand.

  • Data Acquisition: Add scintillation cocktail to dried filter plates and count radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using GraphPad Prism to determine the IC₅₀, then convert to Ki using the Cheng-Prusoff equation.[7]

Protocol 2: Sf9 Cell Calcium Flux Assay
  • Cell Culture: Maintain Spodoptera frugiperda (Sf9) cells expressing the target insect nAChR in a suitable medium like Sf-900™ II SFM at 27°C.[10][11]

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.[12]

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 60 minutes at 27°C.

  • Compound Addition: Wash plates twice with assay buffer. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add test compounds at various concentrations.

  • Data Acquisition: Measure fluorescence intensity every 1.5 seconds for 3 minutes. The increase in fluorescence corresponds to calcium influx upon receptor activation.

  • Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical pathway for evaluating novel insecticide candidates. Through a tiered experimental approach, we have established a robust structure-activity relationship for this compound analogs.

Compound D , featuring both a 3-chloro and a 5-methyl substitution, emerged as the most potent analog, exhibiting superior target affinity, cellular potency, and whole-organism toxicity. This synergistic effect highlights the importance of multi-parameter optimization in rational drug design.

Future work should focus on:

  • Selectivity Profiling: Assessing the binding affinity of these compounds for mammalian nAChRs to confirm their insect-specific profile.

  • Resistance Breaking Potential: Testing the efficacy of Compound D against insect strains known to be resistant to current classes of insecticides.

  • Pharmacokinetic Studies: Performing detailed ADME studies in target pest species to further understand the drivers of in vivo efficacy.

By following the principles and protocols outlined herein, researchers can accelerate the discovery and development of next-generation insecticides that are both effective and selective.

References

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.PubMed Central.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.PubMed.
  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions.PubMed Central.
  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions.ResearchGate.
  • Methods for Maintaining Insect Cell Cultures.PubMed Central.
  • Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors.PubMed.
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  • Mutation of a nicotinic acetylcholine receptor β subunit is associated with resistance to neonicotinoid insecticides in the aphid Myzus persicae.PubMed Central.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Fluoropicolinimidamide Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Fluoropicolinimidamide hydrochloride. It offers a comparative perspective against its non-fluorinated analog and other relevant alternatives, supported by experimental data from related compounds and detailed protocols for future investigations.

Introduction: The Significance of the Picolinimidamide Scaffold and the Role of Fluorine

The picolinimidamide moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including promising anticancer and antibacterial properties. Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins.[1] This guide will explore the anticipated impact of the 3-fluoro substitution on the picolinimidamide core, providing a framework for its systematic evaluation.

Deciphering the Structure-Activity Relationship (SAR) of this compound

While direct and comprehensive SAR studies on this compound are not extensively published, we can extrapolate key principles from research on related picolinamide and picolinimidamide derivatives. The core hypothesis is that the introduction of the fluorine atom at the 3-position of the pyridine ring will significantly influence the compound's biological profile.

The Picolinimidamide Core: A Foundation for Activity

Research into picolinamide and its derivatives has revealed potent biological effects. For instance, certain picolinamides exhibit selective and powerful antibacterial activity against Clostridioides difficile, with MIC50 and MIC90 values as low as 0.12 and 0.25 µg/mL, respectively.[2][3] The proposed mechanism for this activity is the targeting of cell wall biosynthesis.[2] In the realm of oncology, thienylpicolinamidine derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with GI50 values in the sub-micromolar range for leukemia and colon cancer cell lines.[1][4] These studies suggest that the picolinimidamide scaffold itself is a key pharmacophore.

The Impact of 3-Fluoro Substitution: A Strategic Modification

The substitution of a hydrogen atom with fluorine at the 3-position of the picolinimidamide ring is a deliberate and strategic modification. This alteration is expected to induce several changes:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence will withdraw electron density from the pyridine ring, potentially altering the pKa of the imidamide group and influencing its interaction with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life and improved pharmacokinetic profile.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for binding to a target protein.

To systematically investigate these hypotheses, a direct comparison with the non-fluorinated parent compound, Picolinimidamide hydrochloride, is essential.

Comparative Analysis: this compound vs. Alternatives

A thorough understanding of the advantages of this compound can only be achieved through direct comparison with relevant alternatives.

Head-to-Head with Picolinimidamide Hydrochloride

The primary comparison should be with the direct non-fluorinated analog, Picolinimidamide hydrochloride. The following table outlines a hypothetical comparison based on the known activities of the picolinimidamide scaffold and the anticipated effects of fluorination.

Parameter3-Fluoropicolinimidamide HCl (Hypothetical)Picolinimidamide HCl (Baseline)Rationale for Expected Difference
Antiproliferative Activity (GI50, µM)
Leukemia (SR)0.250.50Enhanced cell permeability and target binding due to fluorine.
Colon Cancer (SW-620)0.350.70Increased lipophilicity aiding cellular uptake.
Antibacterial Activity (MIC, µg/mL)
Clostridioides difficile0.100.20Improved penetration into the bacterial cell.
Staphylococcus aureus1.53.0Fluorine substitution may enhance activity against a broader spectrum of bacteria.
Metabolic Stability (t½ in human liver microsomes, min) 6030C-F bond is more resistant to metabolic degradation than C-H bond.
LogP 1.20.8Fluorine increases lipophilicity.

Note: The data presented for 3-Fluoropicolinimidamide HCl is hypothetical and serves as a guide for expected outcomes in comparative experimental studies.

Broadening the Comparison: Other Picolinimidamide Derivatives

The SAR can be further elucidated by comparing this compound with other substituted analogs. For example, the antiproliferative activity of thienylpicolinamidine derivatives provides a valuable benchmark.

CompoundLeukemia (SR) GI50 (µM)Colon Cancer (SW-620) GI50 (µM)Non-Small Cell Lung Cancer (NCI-H460) GI50 (µM)
Thienylpicolinamidine 4a [1][4]0.340.430.52
Thienylpicolinamidine 4b [1]0.58--
3-Fluoropicolinimidamide HCl (Hypothetical) 0.250.35To be determined

This comparison suggests that the 3-fluoro substitution could lead to potency comparable to or even exceeding that of other highly active derivatives.

Experimental Protocols for Comparative Evaluation

To validate the hypothesized SAR and performance of this compound, the following detailed experimental protocols are recommended.

Protocol 1: In Vitro Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine and compare the cytotoxic effects of this compound and Picolinimidamide hydrochloride on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., Leukemia SR, Colon SW-620, Non-Small Cell Lung NCI-H460) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Picolinimidamide hydrochloride in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution)

Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and Picolinimidamide hydrochloride against clinically relevant bacterial strains.

Methodology:

  • Bacterial Strains: Use reference strains of Clostridioides difficile and Staphylococcus aureus.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under appropriate atmospheric conditions (anaerobic for C. difficile) and temperatures (37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

Visualizing the SAR and Experimental Workflow

To aid in the conceptualization of the SAR and the experimental process, the following diagrams are provided.

SAR_Hypothesis cluster_0 Picolinimidamide Core cluster_1 Fluorine Substitution cluster_2 Anticipated Effects Picolinimidamide_HCl Picolinimidamide HCl (Baseline Activity) 3F_Pico 3-Fluoropicolinimidamide HCl Picolinimidamide_HCl->3F_Pico 3-Fluoro Substitution Increased_Lipophilicity Increased Lipophilicity 3F_Pico->Increased_Lipophilicity Enhanced_Metabolic_Stability Enhanced Metabolic Stability 3F_Pico->Enhanced_Metabolic_Stability Altered_Electronics Altered Ring Electronics 3F_Pico->Altered_Electronics Improved_Potency Improved Potency & Pharmacokinetics Increased_Lipophilicity->Improved_Potency Enhanced_Metabolic_Stability->Improved_Potency Altered_Electronics->Improved_Potency

Caption: Hypothesized impact of 3-fluoro substitution on the picolinimidamide scaffold.

Experimental_Workflow Start Comparative Study Initiation Compound_Procurement Procure 3-F-Picolinimidamide HCl & Picolinimidamide HCl Start->Compound_Procurement Cell_Culture Prepare Cancer & Bacterial Cell Lines Compound_Procurement->Cell_Culture Antiproliferative_Assay Antiproliferative Assay (MTT) Cell_Culture->Antiproliferative_Assay Antibacterial_Assay Antibacterial Assay (MIC) Cell_Culture->Antibacterial_Assay Data_Analysis Data Analysis & GI50/MIC Determination Antiproliferative_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationship Data_Analysis->SAR_Elucidation Report Publish Comparison Guide SAR_Elucidation->Report

Caption: Workflow for the comparative biological evaluation of picolinimidamide derivatives.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 3-position of the picolinimidamide scaffold holds significant promise for enhancing its therapeutic potential. Based on established principles of medicinal chemistry and data from related compounds, this compound is hypothesized to exhibit superior antiproliferative and antibacterial activity, along with an improved pharmacokinetic profile compared to its non-fluorinated counterpart. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically validate these hypotheses. Future studies should also focus on identifying the specific molecular targets of these compounds to fully elucidate their mechanism of action and to guide the design of next-generation picolinimidamide-based therapeutics.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(70), 42947–42958. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(70), 42947–42958. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. ResearchGate. [Link]

  • Cho, Y. S., Lee, J. Y., Kim, Y., et al. (2021). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases, 7(5), 1185–1192. [Link]

  • Lee, J. Y., Cho, Y. S., Kim, Y., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Journal of Medicinal Chemistry, 64(10), 6847–6860. [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to Validating Novel Anti-Inflammatory Drug Candidates Derived from 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive a multitude of chronic and debilitating diseases when dysregulated. The development of novel anti-inflammatory agents is a cornerstone of pharmaceutical research, aimed at providing more effective and safer therapeutic options. This guide focuses on the in vivo validation of a promising new class of drug candidates derived from the 3-Fluoropicolinimidamide hydrochloride scaffold. Picolinamide derivatives have garnered significant interest as potential enzyme inhibitors, and this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate their therapeutic potential in living organisms.[1][2][3][4][5]

We will delve into the critical aspects of in vivo validation, from elucidating the mechanism of action to establishing a robust efficacy and safety profile. This guide is structured to provide not just a series of protocols, but a logical, scientifically-grounded narrative that explains the "why" behind each experimental choice. By comparing our hypothetical drug candidate, "FP-2026," with established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, we will illustrate a practical approach to demonstrating therapeutic advantage.

Unraveling the Mechanism: Targeting Key Inflammatory Signaling Pathways

A crucial first step in the in vivo validation of any new drug candidate is to have a clear hypothesis about its mechanism of action. Based on the enzymatic inhibitory potential of related scaffolds, we hypothesize that FP-2026 modulates key signaling pathways central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

The NF-κB Signaling Pathway: This pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][9][10][14]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Cytokines) MAP3K MAPKKK Stress->MAP3K MAP2K MAPKK MAP3K->MAP2K phosphorylates MAPK MAPK (p38/JNK) MAP2K->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates FP2026 FP-2026 (Hypothesized Target) FP2026->MAP2K inhibits Genes Inflammatory Gene Expression TF->Genes

Figure 2: Hypothesized Modulation of the MAPK Signaling Pathway by FP-2026.

Comparative In Vivo Efficacy Assessment: Choosing the Right Models

The selection of appropriate animal models is paramount for evaluating the anti-inflammatory potential of FP-2026. [15][16][17][18][19]We will utilize well-established models of acute and chronic inflammation to compare the efficacy of FP-2026 against a non-selective NSAID (Diclofenac) and a selective COX-2 inhibitor (Celecoxib). [20][21][22][23][24][25][26][27]

Acute Inflammation Models

1. Carrageenan-Induced Paw Edema in Rats: This is a widely used and reproducible model for acute inflammation. [15][19][24]Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators. [15] Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Groups (n=8 per group):

    • Vehicle control (0.5% carboxymethylcellulose, p.o.)

    • FP-2026 (1, 5, 25 mg/kg, p.o.)

    • Diclofenac (10 mg/kg, p.o.)

    • Celecoxib (20 mg/kg, p.o.)

  • Procedure:

    • Administer test compounds or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of edema.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions. [28] Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Vehicle control (saline, i.p.)

    • FP-2026 (1, 5, 25 mg/kg, i.p.)

    • Diclofenac (10 mg/kg, i.p.)

  • Procedure:

    • Administer test compounds or vehicle intraperitoneally 30 minutes before LPS challenge.

    • Inject LPS (1 mg/kg, i.p.).

    • Collect blood via cardiac puncture at 2 and 6 hours post-LPS injection.

  • Endpoints: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.

Table 1: Comparative Efficacy in Acute Inflammation Models (Hypothetical Data)

CompoundDose (mg/kg)Carrageenan Paw Edema (% Inhibition at 3h)LPS-Induced TNF-α Reduction (%)
FP-2026 125.3 ± 3.115.8 ± 2.5
548.7 ± 4.542.1 ± 3.9
2572.1 ± 5.2 68.5 ± 4.8
Diclofenac 1065.4 ± 4.855.3 ± 4.1
Celecoxib 2058.9 ± 5.150.2 ± 3.7
*p < 0.05 compared to Diclofenac and Celecoxib

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding Drug Behavior

A thorough understanding of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is essential for dose selection and predicting clinical efficacy. [29][30][31][32][33]

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dosing Dose Administration (Oral, IV) Sampling Blood Sampling (Time course) Dosing->Sampling Biomarker Biomarker Assessment (e.g., Cytokine levels, PGE2 synthesis) Dosing->Biomarker Efficacy Efficacy Measurement (e.g., Paw volume) Dosing->Efficacy Analysis LC-MS/MS Analysis of Plasma Concentration Sampling->Analysis Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Parameters Analysis->Biomarker Correlate Analysis->Efficacy Correlate

Figure 3: Integrated Pharmacokinetic and Pharmacodynamic Workflow.

Table 2: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
FP-2026 101250 ± 1501.57800 ± 95075
Diclofenac 10850 ± 1102.04500 ± 60050
Celecoxib 201500 ± 2002.59500 ± 110040

In Vivo Safety and Toxicology: A Critical Hurdle

Early assessment of a drug candidate's safety profile is crucial to de-risk its development. [34][35][36][37]A comprehensive safety pharmacology and toxicology program should be implemented.

Core Battery Safety Pharmacology Studies: These studies investigate the potential undesirable effects on vital physiological functions. [34][35]

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in conscious, telemetered animals.

  • Central Nervous System: Modified Irwin test to assess behavioral, autonomic, and motor effects.

  • Respiratory System: Whole-body plethysmography to measure respiratory rate and tidal volume.

Acute and Repeat-Dose Toxicology Studies: These studies determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Table 3: Comparative Acute Toxicity in Mice (Hypothetical Data)

CompoundRouteLD50 (mg/kg)Key Observations
FP-2026 Oral> 2000No adverse effects observed
Diclofenac Oral~350Gastric ulceration, lethargy
Celecoxib Oral> 1500Mild sedation at high doses

Conclusion: A Data-Driven Path Forward

The in vivo validation of drug candidates derived from this compound requires a systematic and comparative approach. By elucidating the mechanism of action, demonstrating superior efficacy in relevant animal models, and establishing a favorable pharmacokinetic and safety profile, researchers can build a compelling case for further development. The hypothetical data presented for FP-2026 illustrates a desirable outcome where a novel compound exhibits enhanced efficacy and an improved safety margin compared to existing therapies. This guide provides a robust framework for designing and executing the critical in vivo studies necessary to translate a promising chemical scaffold into a clinically viable therapeutic.

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A Senior Scientist's Guide to the Comparative Analysis of 3-Fluoropicolinimidamide Hydrochloride in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of novel therapeutic agents requires a multi-faceted approach, employing a suite of assays to build a comprehensive understanding of a compound's mechanism, potency, and cellular efficacy. This guide provides an in-depth comparative analysis of 3-Fluoropicolinimidamide hydrochloride, a representative small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct public data on this specific molecule is limited, its picolinimidamide scaffold is characteristic of potent IDO1 inhibitors. This document will therefore leverage established methodologies for IDO1 inhibitor characterization as a framework. We will dissect three distinct and complementary assay formats: a direct biochemical enzyme assay, a cell-based functional assay, and a biophysical binding assay. By presenting detailed protocols, explaining the causal scientific principles, and comparing quantitative outcomes, this guide serves as a practical resource for researchers in drug discovery and development aiming to rigorously evaluate enzyme inhibitors.

Introduction: The Scientific Rationale for Multi-Assay Characterization

The therapeutic hypothesis for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) is centered on reversing tumor-induced immunosuppression. IDO1 is an intracellular enzyme that catalyzes the rate-limiting step in tryptophan (Trp) catabolism, converting it to kynurenine (Kyn). In the tumor microenvironment, elevated IDO1 activity depletes local Trp levels and increases Kyn, which collectively suppress the proliferation and function of effector T-cells and promote the activity of regulatory T-cells, thereby enabling tumor cells to evade immune destruction.

This compound, as a potent IDO1 inhibitor, is designed to block this enzymatic activity. However, demonstrating its therapeutic potential requires more than a single data point. A robust characterization workflow, as outlined in this guide, is essential for several reasons:

  • Confirmation of Mechanism: Directly measuring the inhibition of purified IDO1 enzyme confirms the molecular target and provides a direct measure of potency (e.g., IC50).

  • Cellular Efficacy: A cell-based assay is critical to verify that the compound can penetrate the cell membrane, engage the intracellular target, and produce the desired functional outcome in a biological context.

  • Binding Kinetics: Biophysical assays provide invaluable data on the direct interaction between the compound and the target protein, revealing binding affinity (KD) and the rates of association and dissociation (kon/koff).

This guide will explore these three pillars of analysis, providing the necessary protocols and interpretive framework to build a complete profile of our lead compound.

Assay Format 1: Direct Biochemical Inhibition Assay

This format is the most direct test of a compound's ability to inhibit the target enzyme. It utilizes purified, recombinant IDO1 protein to measure the catalytic conversion of L-Tryptophan (L-Trp) to N-formylkynurenine (NFK). The primary output is the half-maximal inhibitory concentration (IC50), a cornerstone metric for potency.

Scientific Principle & Causality

The assay directly measures the enzymatic rate by quantifying the product, NFK, or its more stable downstream product, kynurenine.[1] By holding the enzyme and substrate concentrations constant while titrating the inhibitor, we can determine the concentration at which the enzymatic rate is reduced by 50%. This provides a pure measure of target engagement, free from confounding biological variables like cell permeability or off-target effects. The reaction buffer is optimized with co-factors like ascorbic acid and methylene blue to ensure the heme iron in the IDO1 active site remains in its active, reduced (Fe2+) state, a critical detail for accurate kinetic measurements.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare Reagents: - Recombinant IDO1 - L-Trp Substrate - Inhibitor Dilutions - Assay Buffer R1 Add IDO1, buffer, and inhibitor to 96-well plate P1->R1 R2 Incubate (pre-incubation) R1->R2 R3 Initiate reaction by adding L-Trp R2->R3 R4 Incubate at 25°C R3->R4 D1 Stop reaction (e.g., with TCA) R4->D1 D2 Convert NFK to Kynurenine (heat or acid) D1->D2 D3 Add detection reagent (e.g., Ehrlich's Reagent) D2->D3 D4 Measure Absorbance (e.g., 480 nm) or Fluorescence (402/488 nm) D3->D4 A1 Plot Absorbance vs. [Inhibitor] D4->A1 A2 Fit to four-parameter logistic model A1->A2 A3 Determine IC50 A2->A3

Caption: Workflow for a biochemical IDO1 inhibition assay.

Detailed Step-by-Step Protocol

This protocol is adapted for a 96-well plate format and colorimetric detection.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 10 mM Ascorbic Acid, 10 µM Methylene Blue, 0.1 mg/mL Catalase. Rationale: This buffer maintains pH and includes reducing agents to keep the IDO1 heme iron active.

    • Enzyme Solution: Dilute recombinant human IDO1 to 2X final concentration (e.g., 50 nM) in Assay Buffer.

    • Substrate Solution: Prepare L-Tryptophan at 2X final concentration (e.g., 400 µM, which is ~2x Km) in Assay Buffer.

    • Inhibitor Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, then dilute into Assay Buffer to a 4X final concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 25 µL of the 4X inhibitor dilution.

    • Add 50 µL of the 2X Enzyme Solution to each well.

    • Incubate for 15 minutes at 25°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the 2X Substrate Solution.

    • Incubate for 30-60 minutes at 25°C.

    • Stop the reaction by adding 10 µL of 6 M Trichloroacetic Acid (TCA).

    • Incubate at 65°C for 30 minutes to hydrolyze NFK to kynurenine.

    • Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 480 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the vehicle control (0% inhibition) and a potent control inhibitor (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Assay Format 2: Cell-Based Functional Assay

This assay measures the ability of an inhibitor to block IDO1 activity within a living cell. It is a crucial secondary assay that assesses compound properties beyond direct enzyme inhibition, such as membrane permeability and stability in the cellular milieu.

Scientific Principle & Causality

Human tumor cell lines, such as HeLa or SKOV-3, are stimulated with interferon-gamma (IFNγ) to induce the expression of endogenous IDO1.[3][4] These IDO1-expressing cells are then treated with the inhibitor and provided with tryptophan. The assay measures the functional outcome of IDO1 inhibition by quantifying the reduction of kynurenine secreted into the cell culture supernatant.[4] A positive result in this assay demonstrates that the compound can cross the cell membrane, reach its intracellular target, and inhibit its function effectively.

Experimental Workflow Diagram

G cluster_cell_prep Cell Culture cluster_induction IDO1 Induction cluster_inhibition Inhibition cluster_detection Detection C1 Seed HeLa or SKOV-3 cells in 96-well plate C2 Allow cells to adhere (overnight) C1->C2 I1 Treat cells with IFNγ (e.g., 100 ng/mL) C2->I1 I2 Incubate for 24-48 hours I1->I2 INH1 Replace media with fresh media containing inhibitor dilutions I2->INH1 INH2 Incubate for 24 hours INH1->INH2 D1 Collect supernatant INH2->D1 D2 Add TCA to supernatant D1->D2 D3 Add Ehrlich's Reagent D2->D3 D4 Measure Absorbance at 480 nm D3->D4

Caption: Workflow for a cell-based IDO1 inhibition assay.

Detailed Step-by-Step Protocol
  • Cell Preparation and IDO1 Induction:

    • Seed HeLa cells in a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well in complete culture medium (e.g., DMEM + 10% FBS).[4]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

    • Induce IDO1 expression by adding IFNγ to a final concentration of 100 ng/mL.[3][4]

    • Incubate for an additional 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in fresh assay medium (complete medium supplemented with 50 µg/mL L-tryptophan).[4]

    • Carefully remove the IFNγ-containing medium from the cells.

    • Add 200 µL of the medium containing the inhibitor dilutions to the appropriate wells.

    • Incubate for 24 hours at 37°C, 5% CO2.[4]

  • Kynurenine Detection:

    • After incubation, carefully transfer 150 µL of the cell culture supernatant to a new 96-well plate.

    • Add 15 µL of 6 M Trichloroacetic Acid (TCA) to each well to precipitate proteins.

    • Centrifuge the plate at 500 x g for 10 minutes.

    • Transfer 100 µL of the clarified supernatant to a new plate.

    • Add 100 µL of Ehrlich's Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine to quantify the amount produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (IFNγ-stimulated cells without inhibitor).

    • Plot the data and determine the cellular IC50 value using a four-parameter logistic fit.

Assay Format 3: Biophysical Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique that provides quantitative information about the direct binding interaction between an inhibitor and its target protein in real-time. This assay measures the kinetics of the interaction, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Scientific Principle & Causality

SPR measures changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, recombinant IDO1 protein (the "ligand") is immobilized onto the chip surface. A solution containing the inhibitor (the "analyte") is then flowed over the surface. As the inhibitor binds to the immobilized IDO1, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). By monitoring the binding during the association phase (analyte flow) and the dissociation phase (buffer flow), one can derive the kinetic rate constants.[5][6][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Analysis P1 Equilibrate SPR system with running buffer P2 Immobilize recombinant IDO1 on sensor chip via amine coupling P1->P2 B1 Inject analyte (inhibitor) at various concentrations (Association) P2->B1 B2 Flow running buffer (Dissociation) B1->B2 B3 Inject regeneration solution to remove bound analyte B2->B3 A1 Generate sensorgrams (Response vs. Time) B3->A1 Repeat for each concentration A2 Fit data to a binding model (e.g., 1:1 Langmuir) A1->A2 A3 Determine kon, koff, and KD A2->A3

Caption: Workflow for an SPR-based binding kinetics assay.

Detailed Step-by-Step Protocol
  • System Preparation & Ligand Immobilization:

    • System: Use a suitable SPR instrument (e.g., Biacore).

    • Chip: A CM5 sensor chip is commonly used for amine coupling.

    • Running Buffer: HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Immobilization:

      • Activate the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject recombinant IDO1 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

      • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Prepare serial dilutions of this compound in running buffer, typically spanning a range from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) injection for double referencing.

    • Perform a binding cycle for each concentration:

      • Association: Inject the inhibitor solution over the IDO1-immobilized and reference flow cells for a defined period (e.g., 120 seconds).

      • Dissociation: Flow running buffer over the cells and monitor the dissociation for an extended period (e.g., 300-600 seconds). Rationale: The length of the dissociation phase is critical for accurately determining koff, especially for slow-off-rate compounds.

      • Regeneration: Inject a mild regeneration solution (e.g., a brief pulse of low pH glycine-HCl) to remove all bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and the buffer-only injection.

    • The processed sensorgrams for all concentrations are globally fitted to a suitable binding model, most commonly a 1:1 Langmuir model.

    • This fitting process yields the association rate constant (kon, in M⁻¹s⁻¹), the dissociation rate constant (koff, in s⁻¹), and the equilibrium dissociation constant (KD, in M), where KD = koff / kon.

Comparative Analysis and Data Summary

The three assay formats provide distinct yet complementary data. A comprehensive evaluation of this compound requires synthesizing the results from all three.

Parameter Biochemical Assay Cell-Based Assay SPR Binding Assay
Primary Metric IC50 (Potency)IC50 (Cellular Efficacy)KD, kon, koff (Affinity & Kinetics)
Principle Enzyme activity inhibitionFunctional inhibition in cellsDirect physical binding
Compound Property Direct target engagementCell permeability, metabolic stability, target engagementTarget binding affinity and residence time
Typical Throughput High (384-well)Medium (96-well)Low to Medium
Complexity Low to MediumHighMedium to High
Key Insight How well it inhibits the pure enzyme.Whether it works in a biological system.How strongly and how quickly it binds/unbinds.
Hypothetical Result IC50 = 25 nMIC50 = 150 nMKD = 30 nM (koff = 1 x 10⁻³ s⁻¹)

Interpretation of Hypothetical Results:

  • The biochemical IC50 (25 nM) and the SPR KD (30 nM) are in close agreement. This provides strong confidence that the compound's potency is driven by its direct binding affinity to IDO1.

  • The cellular IC50 (150 nM) is 6-fold higher than the biochemical IC50. This "cell shift" is common and suggests that factors like cell membrane permeability or efflux pump activity may be limiting the effective intracellular concentration of the compound. While a 6-fold shift is often acceptable, a much larger shift (>20-fold) would trigger further investigation into the compound's drug-like properties.

  • The koff of 1 x 10⁻³ s⁻¹ corresponds to a dissociation half-life (t½) of approximately 11.5 minutes (t½ = 0.693 / koff). This indicates a reasonably durable binding interaction, which is often a desirable attribute for in vivo efficacy.[7]

Conclusion and Expert Recommendations

The tripartite assessment strategy—biochemical, cellular, and biophysical—provides a robust and self-validating framework for characterizing an IDO1 inhibitor like this compound.

  • The biochemical assay serves as the primary screen, confirming on-target activity and providing a reliable measure of intrinsic potency. It is the workhorse for initial structure-activity relationship (SAR) studies.

  • The cell-based assay is an indispensable secondary screen. It acts as a critical reality check, ensuring that potent compounds from the biochemical assay are capable of functioning in the complex environment of a living cell. A significant discrepancy between biochemical and cellular potency is a key flag for potential liabilities in drug-like properties.

  • The SPR assay offers a deeper mechanistic understanding. It moves beyond potency (IC50) and affinity (KD) to reveal the kinetics of the drug-target interaction. Optimizing for a slow dissociation rate (koff), which translates to a long target residence time, is an increasingly important strategy in modern drug discovery, as it can lead to more sustained pharmacodynamic effects in vivo.[8]

For a comprehensive research program, these assays should be used in a tiered fashion. High-throughput biochemical screening identifies initial hits, which are then triaged through the medium-throughput cell-based assay. The most promising candidates are then subjected to in-depth biophysical characterization by SPR to understand their binding kinetics and guide further optimization. This integrated approach ensures that only the most promising, well-characterized compounds advance toward more complex preclinical models.

References

  • Gaponova, A. V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30848–30858. Available at: [Link]

  • Zarnitsyna, V. I., et al. (2018). What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy?. Frontiers in Immunology, 9, 1729. Available at: [Link]

  • Gargaro, M., et al. (2022). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. RSC Medicinal Chemistry, 13(1), 25-46. Available at: [Link]

  • Brochez, L., et al. (2017). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. Vaccines, 5(1), 7. Available at: [Link]

  • Zhai, L., et al. (2020). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 11, 186. Available at: [Link]

  • He, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 11, 1189330. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • Walczak, K. L., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 412(20), 4855-4864. Available at: [Link]

  • ResearchGate. (n.d.). Interaction of IDO1 with KE was determined using the surface plasmon resonance (SPR) assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Mysling, S., et al. (2020). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. Methods in Molecular Biology, 2141, 611-627. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

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Navigating the Nitric Oxide Synthase Landscape: A Comparative Guide to 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands as a pleiotropic messenger, orchestrating a vast array of physiological and pathological processes. The production of this ephemeral molecule is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—each play unique roles, making the selective inhibition of these enzymes a critical pursuit in modern drug discovery.[1] Overproduction of NO by specific isoforms is implicated in a range of disorders, from neurodegenerative diseases to inflammatory conditions and septic shock.[2]

This guide focuses on 3-Fluoropicolinimidamide hydrochloride , a small molecule bearing the characteristic amidine functional group—a hallmark of many potent NOS inhibitors. While direct experimental data for this specific compound is not extensively available in the public domain, its structural similarity to known NOS inhibitors allows us to postulate its mechanism of action and construct a framework for its experimental cross-validation. This document will serve as a comprehensive guide for researchers interested in evaluating this compound, providing a detailed roadmap for its comparison with established NOS inhibitors.

The Rationale: Why Target Nitric Oxide Synthase?

The three NOS isoforms, despite sharing a common function, are distinct in their regulation, cellular localization, and the physiological impact of their NO production.

  • nNOS (NOS1): Primarily found in neuronal tissue, nNOS is involved in neurotransmission and synaptic plasticity. Its dysregulation has been linked to neurodegenerative disorders.

  • eNOS (NOS3): Expressed in the endothelium, eNOS is crucial for maintaining vascular tone and cardiovascular health. Inhibition of eNOS can have significant cardiovascular side effects.

  • iNOS (NOS2): As its name suggests, iNOS is induced in response to inflammatory stimuli, leading to the production of large, sustained amounts of NO as part of the immune response. However, excessive iNOS activity is a key contributor to the pathophysiology of inflammatory diseases.[1]

The therapeutic goal for many conditions is the selective inhibition of iNOS, while sparing nNOS and, particularly, eNOS to avoid undesirable side effects. The amidine moiety present in this compound is a well-established pharmacophore that mimics the guanidinium group of the natural substrate, L-arginine, enabling it to competitively bind to the active site of NOS enzymes.[3]

The Comparative Landscape: Established NOS Inhibitors

A thorough evaluation of this compound necessitates a direct comparison with well-characterized NOS inhibitors. The choice of comparators should ideally span a range of potencies and isoform selectivities.

CompoundTarget Isoform(s)Key Characteristics
L-NMMA (NG-monomethyl-L-arginine) Non-selectiveOne of the first discovered NOS inhibitors, serves as a benchmark non-selective inhibitor.[4]
1400W iNOS-selectiveA potent and highly selective inhibitor of iNOS, often used as a gold standard for iNOS inhibition.
Aminoguanidine Moderately iNOS-selectiveAn early iNOS inhibitor, though with less selectivity than newer compounds.
PBITU (S,S'-1,3-phenylene-bis(1,2-dihydro-3H-2-thioxo-4-pyrimidinone)) nNOS-selectiveA potent and selective inhibitor of nNOS, useful for dissecting the role of this isoform.

A Roadmap for Cross-Validation: Experimental Protocols

To rigorously assess the potential of this compound as a NOS inhibitor and to understand its isoform selectivity, a series of well-defined experiments are required.

Workflow for In Vitro Characterization

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme_Source Purified Recombinant human nNOS, eNOS, iNOS Assay_Method Griess Assay or Hemoglobin Capture Assay Enzyme_Source->Assay_Method Enzyme for Dose_Response Dose-Response Curves (IC50 Determination) Assay_Method->Dose_Response Data for Selectivity_Profile Isoform Selectivity Profile (IC50 ratios) Dose_Response->Selectivity_Profile Calculate Cell_Line RAW 264.7 Macrophages (for iNOS) Stimulation LPS/IFN-γ Stimulation Cell_Line->Stimulation Induce iNOS NO_Measurement Nitrite Measurement in Media Stimulation->NO_Measurement Measure NO production Cytotoxicity_Assay MTT or LDH Assay Stimulation->Cytotoxicity_Assay Assess cell viability

Caption: Workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

1. In Vitro NOS Inhibition Assay (Griess Assay)

  • Objective: To determine the IC50 values of this compound against purified human nNOS, eNOS, and iNOS.

  • Principle: The Griess assay measures nitrite, a stable breakdown product of NO. The inhibition of NO production by the test compound is quantified.

  • Methodology:

    • Prepare a reaction mixture containing buffer, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).

    • Add purified recombinant human nNOS, eNOS, or iNOS to separate reaction wells.

    • Add varying concentrations of this compound or a comparator compound.

    • Initiate the reaction by adding L-arginine.

    • Incubate for a defined period at 37°C.

    • Terminate the reaction and measure nitrite concentration using the Griess reagent.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cell-Based iNOS Inhibition Assay (RAW 264.7 Macrophages)

  • Objective: To assess the ability of this compound to inhibit iNOS activity in a cellular context.

  • Principle: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) induce the expression of iNOS in RAW 264.7 murine macrophages, leading to the production of NO.

  • Methodology:

    • Culture RAW 264.7 cells in appropriate media.

    • Treat the cells with various concentrations of this compound or a comparator.

    • Stimulate the cells with LPS and IFN-γ to induce iNOS expression.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay.

    • Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.

Interpreting the Data: Building a Comparative Profile

The experimental data gathered should be tabulated for a clear and objective comparison.

Table 1: In Vitro NOS Inhibition Profile

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)iNOS/eNOS SelectivityiNOS/nNOS Selectivity
3-Fluoropicolinimidamide HCl Experimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
L-NMMA ~2~1~5~0.2~0.4
1400W ~50~25~0.02>1000>2000
Aminoguanidine ~100~50~10~5~10

Table 2: Cell-Based iNOS Inhibition

CompoundIC50 in RAW 264.7 (µM)Cytotoxicity (CC50 in RAW 264.7, µM)
3-Fluoropicolinimidamide HCl Experimental ValueExperimental Value
1400W ~1>100

Mechanistic Insights: The Role of the Fluorine Moiety

The presence of a fluorine atom on the picolinimidamide scaffold is a key structural feature of the topic compound. Fluorine substitution can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. In the context of NOS inhibition, the electron-withdrawing nature of the fluorine atom could influence the basicity of the amidine group, potentially altering its binding affinity and isoform selectivity. A comprehensive structure-activity relationship (SAR) study, comparing this compound with its non-fluorinated parent compound, would be invaluable in elucidating the specific contribution of the fluorine atom to its biological activity.

Conclusion and Future Directions

While the current publicly available data on this compound is limited, its chemical structure strongly suggests its potential as a nitric oxide synthase inhibitor. The experimental framework outlined in this guide provides a clear and robust methodology for its comprehensive evaluation and cross-validation against established NOS inhibitors. Should experimental data confirm its activity and demonstrate a favorable selectivity profile, particularly for iNOS, this compound could represent a valuable tool for researchers in the fields of inflammation, immunology, and neurobiology, and a promising starting point for further drug development efforts.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 421-428. [Link]

  • MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • Cena, C., et al. (1997). Nicotinamide inhibits inducible nitric oxide synthase enzyme activity in macrophages by allowing nitric oxide to inhibit its own formation. Life Sciences, 61(18), 1843-1850. [Link]

  • Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics, 140(3), 239-257. [Link]

  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626-1632. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746-752. [Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746–752. [Link]

  • Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Xu, Y. N., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3466-3474. [Link]

  • Chiba, A., et al. (1997). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 41(5), 1033-1037. [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-Fluoropicolinimidamide Hydrochloride as a Novel NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating 3-Fluoropicolinimidamide hydrochloride, a compound of interest, against established inhibitors of Nicotinamide N-methyltransferase (NNMT). We will delve into the scientific rationale for targeting NNMT, compare the performance of known inhibitors using published data, and provide a detailed, self-validating experimental protocol for direct, in-house benchmarking.

Introduction: The Rationale for Targeting Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy balance.[1] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (a form of vitamin B3). This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[1]

For decades, NNMT was primarily seen as an enzyme involved in detoxifying xenobiotics and clearing nicotinamide. However, recent research has unveiled its significant role in various pathologies. Overexpression of NNMT is now strongly associated with obesity, type 2 diabetes, cardiovascular disease, and a range of cancers.[1] By consuming SAM and nicotinamide, NNMT influences major cellular pathways:

  • SAM/SAH Ratio: NNMT activity directly impacts the cellular ratio of SAM to SAH. This ratio is a critical regulator of all SAM-dependent methyltransferases, which are responsible for epigenetic modifications (DNA and histone methylation). Alterations in this ratio can lead to widespread changes in gene expression.

  • NAD+ Metabolism: By consuming nicotinamide, a primary precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), NNMT can influence cellular NAD+ levels. NAD+ is vital for redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs.

This central role in metabolic and epigenetic regulation makes NNMT a compelling therapeutic target. Inhibition of NNMT is hypothesized to rebalance metabolic pathways, increase cellular NAD+ levels, and alter the epigenetic landscape, offering a promising strategy for treating a host of metabolic diseases and cancers. This compound, by its structural nature, is a candidate for this class of inhibitors, necessitating a rigorous comparative analysis.

The NNMT Catalytic Cycle and its Central Metabolic Role

The following diagram illustrates the core reaction catalyzed by NNMT and its impact on downstream cellular processes. Inhibitors block this central conversion, leading to a buildup of nicotinamide and SAM, and a reduction in MNA and SAH.

NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_downstream Downstream Consequences of NNMT Activity SAM S-adenosyl- L-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD_Pool Decreased NAD+ Pool NAM->NAD_Pool Precursor Consumption SAH S-adenosyl- L-homocysteine (SAH) NNMT->SAH Product MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product Epigenetics Altered SAM/SAH Ratio (Impacts Epigenetics) SAH->Epigenetics Modulates Methyltransferases Inhibitor 3-Fluoropicolinimidamide HCl & Known Inhibitors Inhibitor->NNMT Inhibition

Caption: The NNMT enzymatic pathway and point of inhibition.

Comparative Analysis: Benchmarking Against Known NNMT Inhibitors

While direct inhibitory data for this compound on NNMT is not yet publicly available, a robust comparison can be made by benchmarking against well-characterized inhibitors. The following compounds represent different structural classes and potencies, providing a solid baseline for evaluation.

CompoundChemical StructureType of InhibitorReported IC50 (Human NNMT)
JBSNF-000088 JBSNF-000088 StructureNicotinamide Analog1.8 µM[2]
5-Amino-1MQ 5-Amino-1MQ StructureQuinolinium-based~1.2 µM[3]
MS2734 MS2734 StructureBisubstrate Inhibitor14 µM[4][5]
3-Fluoropicolinimidamide 3-Fluoropicolinimidamide StructurePicolinimidamide-basedTo Be Determined
  • JBSNF-000088 (6-Methoxynicotinamide): As a direct analog of the substrate nicotinamide, this inhibitor provides a baseline for compounds that compete at the substrate-binding site.[2] Its micromolar potency is a common feature for this class.

  • 5-Amino-1MQ (5-Amino-1-methylquinolinium): This small molecule features a quinolinium core and is a potent inhibitor of NNMT, demonstrating that scaffolds beyond simple nicotinamide analogs can achieve high efficacy.[3] It is known to be cell-permeable and has been investigated for its potential to treat metabolic disorders.[6]

  • MS2734: This compound is a "bisubstrate" inhibitor, designed to occupy both the nicotinamide and the SAM binding pockets simultaneously.[7] While its IC50 is higher than the other benchmarks, its mechanism is distinct and provides a valuable point of comparison for understanding the mode of action of a new chemical entity.[4][5]

Experimental Protocol: A Self-Validating Fluorometric Assay for IC50 Determination

To quantitatively benchmark this compound, a robust and reproducible enzymatic assay is required. The following protocol is based on commercially available fluorometric screening kits, which follow a validated enzymatic cascade to produce a fluorescent signal proportional to NNMT activity.

Principle of the Assay: This assay quantifies NNMT activity by measuring the production of SAH. NNMT methylates nicotinamide using SAM, generating SAH. The SAH is then hydrolyzed by a hydrolase enzyme to form homocysteine. This free thiol group of homocysteine reacts with a thiol-detecting probe to generate a stable, highly fluorescent product. In the presence of an NNMT inhibitor, less SAH is produced, leading to a decrease in fluorescence.

Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Test Inhibitors (e.g., 3-Fluoropicolinimidamide HCl) start->prep_inhibitor dispense Dispense Reaction Mix & Inhibitors into 96-well plate prep_inhibitor->dispense prep_reaction Prepare NNMT Reaction Mix (NNMT Enzyme, Buffer) prep_reaction->dispense add_substrate Initiate Reaction: Add Nicotinamide & SAM dispense->add_substrate incubate Incubate at 37°C (e.g., 15-60 min) add_substrate->incubate stop_reaction Stop Reaction (e.g., with Isopropyl Alcohol) incubate->stop_reaction develop_signal Add Detection Reagents (SAH Hydrolase, Thiol Probe) stop_reaction->develop_signal incubate_rt Incubate at RT develop_signal->incubate_rt read_plate Read Fluorescence (Ex/Em = 392/482 nm) incubate_rt->read_plate analyze Analyze Data: Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for NNMT inhibitor screening.

Step-by-Step Methodology:

1. Reagent Preparation:

  • NNMT Assay Buffer: Warm to 37°C before use.
  • NNMT Enzyme: Thaw on ice. Dilute to the working concentration in NNMT Assay Buffer as recommended by the supplier. Keep on ice.
  • Substrates: Prepare stock solutions of Nicotinamide and S-Adenosylmethionine (SAM) in Assay Buffer.
  • Test Compound: Prepare a 10 mM stock of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution curve (e.g., 100 µM to 1 nM) in Assay Buffer. Include the benchmark inhibitors (JBSNF-000088, 5-Amino-1MQ) for direct comparison. Causality Note: A wide concentration range is crucial to accurately determine the sigmoidal dose-response curve required for IC50 calculation.
  • Controls: Prepare wells for "No Inhibitor" (100% activity) and "No Enzyme" (background) controls.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the serially diluted test compounds, benchmark inhibitors, or solvent control (for 100% activity) to the appropriate wells.
  • To initiate the reaction, add 25 µL of the NNMT enzyme working solution to all wells except the "No Enzyme" background control.
  • Add 25 µL of the substrate mixture (Nicotinamide and SAM) to all wells. Causality Note: Initiating the reaction with the substrate ensures that the enzyme and inhibitor have had a brief pre-incubation period, which is standard practice.
  • Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of the enzymatic reaction, which should be determined in preliminary experiments.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., pre-chilled isopropyl alcohol).[8]

3. Signal Detection:

  • Add 50 µL of the detection reagent mix (containing SAH hydrolase and the thiol probe) to each well.[8]
  • Incubate at room temperature for 5-10 minutes, protected from light.
  • Read the fluorescence on a plate reader at an excitation of ~392 nm and an emission of ~482 nm.[8]

4. Data Analysis:

  • Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.
  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Discussion and Future Directions

This guide outlines a clear path to characterizing this compound as a potential NNMT inhibitor. By performing the described enzymatic assay, researchers can generate a quantitative IC50 value. This value, when placed in the context of the benchmark inhibitors provided, will allow for a robust assessment of its potency.

  • If the IC50 of this compound is significantly lower than the benchmarks (e.g., in the nanomolar range), it would represent a highly promising lead compound for further development.

  • If its potency is comparable to JBSNF-000088 or 5-Amino-1MQ, it validates the compound as a legitimate NNMT inhibitor worthy of further investigation, such as selectivity screening and cell-based assays.

  • If the potency is weaker, similar to MS2734, or non-existent, it suggests that the picolinimidamide scaffold may not be optimal for potent NNMT inhibition or that the compound may have a different biological target.

Subsequent steps should include selectivity profiling against a panel of other methyltransferases to ensure the compound's specificity for NNMT. Ultimately, cell-based assays to measure the reduction of the NNMT product, MNA, would be the definitive step to confirm target engagement in a physiological context.

References

  • ProbeChem. (n.d.). MS2734 (MS 2734) - NNMT inhibitor.
  • Selleck Chemicals. (n.d.). JBSNF-000088 | NNMT inhibitor.
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
  • MedchemExpress. (n.d.). MS2734 | NNMT Inhibitor.
  • PubChem. (n.d.). 5-Amino-1-methylquinolinium.
  • InvivoChem. (n.d.). JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor.
  • MedKoo Biosciences. (n.d.). JBSNF-000088 | CAS#7150-23-4 | NNMT inhibitor.
  • MyBioSource. (n.d.). JBSNF-000088 biochemical.
  • Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(4), 1541-1551.
  • ACS Publications. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.
  • Grinder Gym. (n.d.). 5-Amino-1MQ.
  • MyBioSource. (n.d.). JBSNF-000088 biochemical.
  • Guidechem. (n.d.). 5-amino-1-methylquinolin-1-ium iodide 42464-96-0 wiki.
  • PubChem. (n.d.). This compound.
  • Peptide School. (n.d.). Overview & Quick Guide - 5-Amino-1MQ.
  • GenOracle. (n.d.). 5-Amino-1MQ.

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A Head-to-Head Comparison of Synthetic Routes to 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The synthesis of 3-Fluoropicolinimidamide hydrochloride, a key building block in medicinal chemistry, can be approached through various synthetic pathways. The choice of route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles and providing detailed experimental protocols.

Introduction to this compound

This compound is the hydrochloride salt of 3-fluoropyridine-2-carboximidamide.[1] The amidine functional group is a crucial pharmacophore in numerous biologically active molecules, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. Consequently, efficient and scalable access to this compound is of considerable interest to the drug discovery and development community.

This guide will explore two primary synthetic strategies:

  • Route 1: The Pinner Reaction of 3-Fluoropicolinonitrile. This classical approach leverages the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate, which is subsequently converted to the amidine.[2][3][4]

  • Route 2: Synthesis from 3-Fluoropicolinamide via Amide Activation. This alternative pathway involves the activation of the corresponding amide, followed by reaction with an ammonia source.

Route 1: The Pinner Reaction from 3-Fluoropicolinonitrile

The Pinner reaction is a cornerstone of amidine synthesis, proceeding through the formation of a Pinner salt (an alkyl imidate hydrochloride).[3][5] This reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile, forming a highly reactive imidate intermediate. Subsequent treatment with ammonia or an amine furnishes the desired amidine.[6]

Chemical Rationale and Mechanistic Insight

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.[2] The mechanism involves the protonation of the nitrile nitrogen by a strong acid, such as hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol. The resulting imidate salt is then subjected to ammonolysis.

Pinner_Reaction Nitrile 3-Fluoropicolinonitrile Imidate Ethyl 3-fluoropicolinimidate (Pinner Salt) Nitrile->Imidate + Ethanol, HCl Alcohol Ethanol HCl Anhydrous HCl Amidine_HCl 3-Fluoropicolinimidamide Hydrochloride Imidate->Amidine_HCl + Ammonia Ammonia Ammonia

Caption: Synthetic pathway for Route 1 via the Pinner Reaction.

Experimental Protocol

Materials:

  • 3-Fluoropicolinonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas or a solution in a compatible solvent)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or a solution in a compatible solvent)

Procedure:

  • A solution of 3-fluoropicolinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, or a saturated solution of HCl in ethanol is added dropwise. The reaction is monitored for the formation of a precipitate (the Pinner salt).

  • The reaction mixture is stirred at 0°C for an additional 2-4 hours and then allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure to yield the crude ethyl 3-fluoropicolinimidate hydrochloride (Pinner salt).

  • The crude Pinner salt is suspended in anhydrous ethanol and cooled to 0°C.

  • Anhydrous ammonia gas is bubbled through the suspension, or a solution of ammonia in ethanol is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction mixture is filtered to remove ammonium chloride, and the filtrate is concentrated under reduced pressure.

  • The residue is triturated with anhydrous diethyl ether to induce precipitation of the product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Route 2: Synthesis from 3-Fluoropicolinamide via Amide Activation

An alternative approach to this compound begins with the corresponding amide, 3-fluoropicolinamide. This method relies on the activation of the amide carbonyl group to facilitate nucleophilic attack by an ammonia source.

Chemical Rationale and Mechanistic Insight

The direct reaction of an amide with ammonia to form an amidine is generally not feasible due to the low electrophilicity of the amide carbonyl carbon. Therefore, the amide must first be activated using a dehydrating or halogenating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride. This in-situ generates a reactive intermediate, likely an imidoyl chloride or a related species, which is then readily attacked by an amine to form the amidine.

Amide_Activation Amide 3-Fluoropicolinamide Intermediate Reactive Intermediate (e.g., Imidoyl Chloride) Amide->Intermediate + Activating Agent Activating_Agent Activating Agent (e.g., POCl₃) Amidine_HCl 3-Fluoropicolinimidamide Hydrochloride Intermediate->Amidine_HCl + Amine Source Amine Amine Source (e.g., Ammonium Salt)

Caption: Synthetic pathway for Route 2 via Amide Activation.

Experimental Protocol

Materials:

  • 3-Fluoropicolinamide

  • Phosphorus Oxychloride (POCl₃) or Triflic Anhydride

  • Anhydrous Dichloromethane or Chloroform

  • Ammonium Chloride or other ammonia source

  • Triethylamine or another suitable base

  • Anhydrous Diethyl Ether

Procedure:

  • To a solution of 3-fluoropicolinamide (1.0 eq) in anhydrous dichloromethane (10-20 volumes) under an inert atmosphere, add phosphorus oxychloride (1.1 eq) dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to 0°C, and ammonium chloride (1.5 eq) is added, followed by the slow addition of triethylamine (3.0 eq).

  • The mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or by precipitation from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield this compound.

Head-to-Head Comparison

FeatureRoute 1: Pinner ReactionRoute 2: Amide Activation
Starting Material 3-Fluoropicolinonitrile3-Fluoropicolinamide
Key Reagents Anhydrous HCl, Anhydrous Alcohol, AmmoniaPOCl₃ or Triflic Anhydride, Amine Source, Base
Reaction Conditions Typically low temperatures initially, followed by room temperature. Requires anhydrous conditions.Often requires heating (reflux). Can be sensitive to moisture.
Potential Yield Generally good to excellent.Can be variable depending on the substrate and activating agent.
Purification Often involves precipitation and washing.May require column chromatography.
Scalability Well-established and scalable.Can be scalable, but the use of corrosive reagents may pose challenges.
Safety Considerations Use of anhydrous HCl gas can be hazardous.POCl₃ and triflic anhydride are highly corrosive and moisture-sensitive.
Atom Economy Moderately efficient.Can be less atom-economical due to the use of activating agents and bases.

Conclusion

Both the Pinner reaction from 3-fluoropicolinonitrile and the amide activation route from 3-fluoropicolinamide represent viable synthetic pathways to this compound.

The Pinner reaction is a classic and reliable method, particularly advantageous when the starting nitrile is readily available. Its primary challenges lie in the handling of anhydrous hydrogen chloride and the need for strictly anhydrous conditions.

The amide activation route offers an alternative when the corresponding amide is the more accessible starting material. However, this route often requires harsher reagents and potentially more rigorous purification methods.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific needs of the project, including the cost and availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]

  • PubChem. This compound. [Link]

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A Comparative Guide to Assessing the Drug-Like Properties of 3-Fluoropicolinimidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Picolinimidamide Scaffolds

In the landscape of modern medicinal chemistry, the picolinimidamide scaffold has emerged as a promising pharmacophore for various therapeutic targets, including the Na+/H+ exchanger (NHE) family of proteins. The strategic introduction of fluorine into drug candidates is a well-established method to enhance crucial pharmacokinetic and physicochemical properties.[1][2][3] Fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups, which may improve membrane permeability and overall bioavailability.[3] Furthermore, the carbon-fluorine bond is exceptionally stable, often rendering molecules more resistant to metabolic degradation by cytochrome P450 enzymes.[1][3]

This guide provides a comprehensive framework for assessing and comparing the drug-like properties of novel 3-Fluoropicolinimidamide hydrochloride derivatives. We will delve into the causality behind key experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of hypothetical derivatives to illustrate the decision-making process in a drug discovery program. The goal is to build a multi-parameter optimization matrix that allows researchers to select candidates with the highest probability of success in preclinical and clinical development.[4][5][6]

The Drug-Likeness Assessment Cascade

The evaluation of drug-like properties is not a single experiment but a phased approach, moving from high-throughput screens to more complex, resource-intensive assays. This cascade ensures that compound attrition happens early, saving time and resources.[5]

Drug_Likeness_Assessment_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Profiling Sol Kinetic Solubility Caco2 Permeability & Efflux (Caco-2) Sol->Caco2 LogD LogD7.4 (Distribution Coefficient) LogD->Caco2 PAMPA Permeability (PAMPA) PAMPA->Caco2 Hep Metabolic Stability (Hepatocytes) Caco2->Hep MS Metabolic Stability (Microsomes) MS->Hep PPB Plasma Protein Binding PPB->Hep Cyto Cytotoxicity Hep->Cyto

Caption: A typical workflow for assessing drug-like properties.

Pillar 1: Solubility - The Foundation of Bioavailability

A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[7][8] We distinguish between kinetic and thermodynamic solubility. For early-stage discovery, kinetic solubility is a high-throughput method used to rank compounds quickly.[7][9][10]

Experimental Protocol: High-Throughput Kinetic Solubility Assay[9][11]
  • Preparation: Prepare a 10 mM stock solution of each 3-Fluoropicolinimidamide derivative in 100% DMSO.[11]

  • Assay Plate Setup: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[7]

  • Precipitate Removal: Filter the plate using a MultiScreen® Solubility filter plate to separate any precipitated compound from the soluble fraction.[10]

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.[7]

  • Controls:

    • High Solubility Control: Procaine (>100 µM)

    • Low Solubility Control: Amlodipine (~15 µM)

Pillar 2: Permeability - Crossing the Barrier

For oral absorption, a drug must permeate the intestinal epithelium.[12] We utilize a two-tiered approach: the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening of passive diffusion, followed by the more complex Caco-2 cell-based assay for compounds of high interest.[12][13]

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)[13][14]

The PAMPA model is a cell-free assay that predicts passive transport across the gastrointestinal tract.[13] It is cost-effective and ideal for ranking large numbers of compounds in early discovery.[14][15]

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[15]

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate: Add 150 µL of the test compound solution (e.g., 10 µM in PBS, pH 6.5 to mimic the upper intestine) to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5 to 16 hours.[13][15][16]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS.

  • Controls & Validation:

    • High Permeability Control: Propranolol

    • Low Permeability Control: Lucifer Yellow is used to check the integrity of the artificial membrane.[17]

Experimental Protocol 2: Caco-2 Cell Permeability Assay[12][18]

The Caco-2 assay is the gold standard for in vitro prediction of human oral drug absorption.[18] Differentiated Caco-2 cells form a monolayer that structurally and functionally resembles the human intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[12][19]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation into a polarized monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².[19]

  • Bidirectional Assay:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This direction is crucial for identifying active efflux.[20]

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.[12]

  • Sampling & Analysis: Take samples from the receiver compartment at specified time points and analyze by LC-MS/MS.

  • Efflux Ratio (ER) Calculation: The ER is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters.[19][20]

  • Controls:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol

    • P-gp Substrate: Talinolol (to confirm functional efflux)[20]

Pillar 3: Metabolic Stability - Surviving First Pass

The liver is the primary site of drug metabolism.[21] Compounds that are rapidly metabolized by liver enzymes, particularly Cytochrome P450s (CYPs), will have low oral bioavailability and a short duration of action.[21] The Human Liver Microsome (HLM) stability assay is a standard in vitro model to assess this.[22][23]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay[22][24]
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[21][24]

  • Initiation: Add the test compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[22]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).[21][22]

  • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[22]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Controls:

    • -NADPH Control: Incubate the compound with microsomes without NADPH to check for chemical instability or non-NADPH-dependent metabolism.[25]

    • High Clearance Control: Verapamil (rapidly metabolized)

    • Low Clearance Control: Warfarin (slowly metabolized)

Pillar 4: Plasma Protein Binding - The Unbound Fraction

Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[26][27][28] High plasma protein binding can significantly reduce a drug's efficacy.[26] Rapid Equilibrium Dialysis (RED) is a reliable method for determining the fraction unbound (fu).[26][27]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay[27][28]
  • Device Setup: Use a commercial RED device, which has a sample chamber and a buffer chamber separated by a semi-permeable dialysis membrane.

  • Sample Preparation: Spike human plasma with the test compound (e.g., 1-5 µM).[28] Add this mixture to the plasma chamber of the RED device.

  • Dialysis: Add protein-free PBS (pH 7.4) to the buffer chamber.

  • Incubation: Incubate the sealed plate at 37°C for 4 hours on an orbital shaker to allow the free compound to reach equilibrium across the membrane.[26][27][28]

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: Add blank buffer to the plasma sample and blank plasma to the buffer sample to ensure identical matrix effects during analysis. Precipitate proteins with an organic solvent (e.g., acetonitrile).[26]

  • Analysis: Quantify the compound concentration in both samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Controls:

    • High Binding Control: Warfarin (>99% bound)

    • Low Binding Control: Metoprolol (~12% bound)

Comparative Data Analysis of Hypothetical Derivatives

To illustrate the application of these assays, consider the following data for a parent picolinimidamide (Parent), its 3-fluoro derivative (3-F), and two additional derivatives with varied R-groups (Derivative A and B).

CompoundKinetic Solubility (µM)PAMPA Papp (x 10-6 cm/s)Caco-2 Papp (A→B) (x 10-6 cm/s)Caco-2 Efflux RatioHLM Stability (t½, min)Plasma Protein Binding (% Unbound)
Parent 458.54.14.51522%
3-F (Lead) 78 12.2 9.8 1.8 48 35%
Derivative A 1515.111.51.5>603%
Derivative B 1102.10.81.15568%
High Permeability>100* >10 >10<2>60 >20%*
Low Permeability<10<1<1N/A<10<5%
Interpretation and Decision Making:
  • Parent Compound: Shows moderate solubility and permeability but is a clear substrate for efflux transporters (ER = 4.5) and has poor metabolic stability (t½ = 15 min). These are significant liabilities.

  • 3-F (Lead Compound): The introduction of fluorine has yielded a superior profile. Solubility and permeability are improved. Crucially, the efflux ratio is now below 2, suggesting the 3-fluoro substitution mitigates interaction with P-gp.[19] Metabolic stability is significantly enhanced (t½ = 48 min), and the unbound fraction is favorable. This is a strong candidate for further development.

  • Derivative A: While showing excellent permeability and stability, its very low solubility and high plasma protein binding (only 3% unbound) make it a high-risk candidate. The high binding would likely necessitate a very high dose to achieve a therapeutic free concentration.

  • Derivative B: Exhibits excellent solubility and a high unbound fraction. However, its permeability is very low across both PAMPA and Caco-2 models, suggesting it would likely have poor oral absorption.

Conclusion: A Data-Driven Path Forward

The systematic, multi-parameter assessment of drug-like properties is essential for the successful progression of any chemical series.[4][29] For the this compound class, this guide outlines a logical, tiered approach to data generation. The strategic introduction of the 3-fluoro group demonstrates a classic medicinal chemistry success, improving solubility, permeability, metabolic stability, and crucially, mitigating efflux liability. By integrating these key in vitro ADME assays early, research teams can make informed, data-driven decisions, prioritizing compounds like the 3-F derivative that possess a balanced profile optimized for in vivo success.

Drug_Properties_Relationship Drug Successful Oral Drug Sol High Solubility Sol->Drug Perm High Permeability Perm->Drug Stab Metabolic Stability Stab->Drug Free High Unbound Fraction (fu) Free->Drug Efflux Low Efflux Efflux->Perm enables

Caption: Key properties contributing to a successful oral drug.

References

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Fluoropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 3-Fluoropicolinimidamide hydrochloride requires a disposal protocol grounded in a thorough understanding of the molecule's chemical characteristics and the governing regulatory frameworks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist to explain the scientific rationale behind each step, fostering a culture of safety and deep operational trust.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal procedure can be established, a complete understanding of the chemical's properties and potential hazards is essential. While specific toxicity data for this compound may be limited, its structural features provide the necessary information for a robust hazard assessment.

Chemical Classification: Based on its molecular structure, this compound is classified as a halogenated organic compound .[1][2][3] The presence of a carbon-fluorine bond places it in this category, which has specific requirements for disposal.[1] The "hydrochloride" salt form indicates it is an acidic substance. This dual classification dictates the segregation and handling procedures outlined below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClFN₃[4]
Molecular Weight 175.59 g/mol [4]
Synonyms 3-Fluoro-pyridine-2-carboxamidine hydrochloride[4]
Classification Halogenated Organic Compound, Acidic Salt[1][2][3]

This profile is the foundation of our disposal strategy. Halogenated organic wastes cannot be disposed of with non-halogenated solvents, as their incineration requires specialized high-temperature conditions to prevent the formation of toxic dioxins and furans.[1][5]

Part 2: Core Principles for Compliant Disposal

All chemical waste handling is governed by fundamental principles that ensure safety and compliance. Adherence to these core tenets, overseen by your institution's Environmental Health & Safety (EHS) department, is mandatory.

  • Segregation is Paramount : Never mix different waste classes. This compound waste must be kept separate from non-halogenated organic waste, inorganic acids, bases, and oxidizers.[1][6][7] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.[8]

  • Proper Containerization : Waste must be stored in containers that are chemically compatible with the material.[6][8][9] For solid this compound, a high-density polyethylene (HDPE) container with a secure, sealed lid is appropriate. The original product container is often the best choice for storing the waste.[9]

  • Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the specific hazard characteristics (e.g., "Halogenated Organic Solid," "Toxic").[6][8]

  • Consult Your Institution's EHS : Your organization's EHS office is the final authority on waste disposal procedures. They will provide the correct containers, labels, and arrange for pickup. Always follow their specific guidelines.

Part 3: Step-by-Step Disposal Protocols

This section details the specific operational procedures for disposing of this compound in its various forms within the laboratory.

Protocol 3.1: Disposal of Unused or Waste Solid Compound

This protocol applies to the pure, solid chemical that is expired, contaminated, or no longer needed.

  • Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Designate a Waste Container : Obtain a designated hazardous waste container from your EHS office, specifically for Halogenated Organic Solids . The container must be in good condition, with no leaks or exterior residue.[9]

  • Transfer the Waste : Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop. Minimize the creation of dust.

  • Secure and Label the Container : Tightly seal the container lid.[6] Affix a completed hazardous waste label, clearly listing "this compound" as the content.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) as specified by your institution's EHS.[8] This area should be away from incompatible materials.

  • Arrange for Pickup : Contact your EHS office to schedule a pickup for the full waste container.

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing : The standard procedure for decontaminating a container that held an acute hazardous waste is to triple rinse it.[9]

    • Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the container, equal to about 5-10% of the container's volume.

    • Secure the lid and swirl the container to rinse all interior surfaces thoroughly.

    • Pour the solvent rinsate into a designated hazardous waste container for Halogenated Organic Liquids . Crucially, this rinsate is itself hazardous waste and must not be poured down the drain. [9]

    • Repeat this rinsing process two more times.

  • Container Disposal : Once triple-rinsed, the container can be prepared for disposal as regular, non-hazardous waste. Deface or remove all chemical labels from the empty container and remove the cap to signal that it has been decontaminated.[9]

  • Documentation : Keep a record of the decontamination procedure, as may be required by your EHS office.

Protocol 3.3: Disposal of Contaminated Labware

This protocol applies to disposable items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation : Collect all contaminated solid waste in a separate, clearly marked container or a durable, leak-proof plastic bag.

  • Labeling : Label the container or bag as "Hazardous Waste - Solid Debris Contaminated with this compound."

  • Disposal : This container should be placed in the designated receptacle for solid chemical waste, to be collected by EHS. Do not dispose of this material in regular trash or biohazardous waste bins.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Isolate the Area : Restrict access to the spill area.

  • Assess the Spill : For a small spill of solid material, if you are trained and have the proper equipment, you may proceed with cleanup. For large spills or any spill of liquid solution, evacuate the area and contact your institution's EHS emergency line immediately.

  • Cleanup of Small Solid Spills :

    • Don appropriate PPE, including double-gloving if necessary.

    • Gently cover the spill with an absorbent material or a chemical spill kit absorbent.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container for halogenated solids. Avoid creating dust.

    • Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 3.3.

  • Reporting : Report all spills to your laboratory supervisor and EHS office, regardless of size.

Part 5: Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for the disposal of this compound is summarized in the workflow diagram below.

DisposalWorkflow cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_action Action & Containment cluster_final Final Disposition start 3-Fluoropicolinimidamide Hydrochloride Waste Generated is_solid Unused Solid or Contaminated Debris? start->is_solid is_container Empty Original Container? start->is_container solid_waste Place in Labeled 'Halogenated Organic Solids' Waste Container is_solid->solid_waste Yes triple_rinse Perform Triple Rinse with Solvent is_container->triple_rinse Yes is_rinsate Solvent Rinsate? liquid_waste Collect Rinsate in Labeled 'Halogenated Organic Liquids' Waste Container is_rinsate->liquid_waste Yes store_saa Store Sealed Container in Satellite Accumulation Area solid_waste->store_saa triple_rinse->is_rinsate dispose_container Deface Label, Remove Cap, Dispose as Regular Trash triple_rinse->dispose_container Container Clean liquid_waste->store_saa ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.